molecular formula C29H46O8 B1245097 2-O-Acetyl-20-hydroxyecdysone

2-O-Acetyl-20-hydroxyecdysone

货号: B1245097
分子量: 522.7 g/mol
InChI 键: TXLUXHSVMYTTCI-FORVDKSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-O-Acetyl-20-hydroxyecdysone has been reported in Zoanthus and Rhaponticum carthamoides with data available.

属性

分子式

C29H46O8

分子量

522.7 g/mol

IUPAC 名称

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI 键

TXLUXHSVMYTTCI-FORVDKSSSA-N

手性 SMILES

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C

规范 SMILES

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C

同义词

20-hydroxyecdysone 2-acetate

产品来源

United States

Foundational & Exploratory

Natural Sources of 2-O-Acetyl-20-hydroxyecdysone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-O-Acetyl-20-hydroxyecdysone is a phytoecdysteroid, a class of compounds analogous to insect molting hormones, found in various terrestrial plants. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources, isolation methodologies, and key biological signaling pathways associated with this compound. Notably, this compound has garnered interest for its potential therapeutic applications, including its ability to modulate amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. This guide summarizes quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and presents its mechanisms of action through signaling pathway diagrams.

Introduction to this compound

This compound (also known as β-Ecdysone 2-acetate) is a naturally occurring polyhydroxylated steroid belonging to the ecdysteroid family.[1] These compounds are synthesized by certain plants, where they are thought to act as a defense mechanism against phytophagous insects by disrupting their molting and metamorphosis processes.[2] In recent years, phytoecdysteroids, including this compound and its more abundant precursor 20-hydroxyecdysone (B1671079) (20E), have attracted significant scientific attention for their diverse pharmacological effects in mammals. These effects include anabolic, neuroprotective, anti-diabetic, and immunomodulatory properties, with a notable lack of androgenic side effects associated with synthetic anabolic steroids.[3][4]

The unique biological activities of this compound, particularly its influence on neurodegenerative disease pathways, make it a compound of high interest for pharmaceutical research and development.[1][5] This guide aims to consolidate the current knowledge on its natural origins and provide the technical framework necessary for its further investigation.

Natural Sources and Quantification

This compound has been identified in a variety of plant species, often alongside a complex mixture of other ecdysteroid analogues. The primary plant genera known to be sources include Serratula, Silene, Cyanotis, and Rhaponticum.[1][2][6][7]

While specific quantitative data for this compound is sparse in the literature, the concentration of its parent compound, 20-hydroxyecdysone (20E), is often reported and can be substantial, reaching up to 2% of the plant's dry weight in some species.[8][9] The presence and concentration of these compounds can vary significantly based on the plant species, the specific organ (leaves, roots, seeds), and developmental stage.[9] The following table summarizes the content of major ecdysteroids in notable plant sources where acetylated derivatives have also been reported.

Plant SpeciesFamilyPlant PartMajor EcdysteroidConcentration (% of Dry Weight)Reference(s)
Serratula coronataAsteraceaeAerial Parts / Leaves20-Hydroxyecdysoneup to 1.5%[2][10]
Silene praemixtaCaryophyllaceaeAerial PartsTotal Ecdysteroids~2.0%[8][9]
Silene viridifloraCaryophyllaceaeAerial PartsTotal Ecdysteroids~1.6%[8]
Silene otitesCaryophyllaceaeHerba20-Hydroxyecdysone~0.13-0.7%[4][11]
Rhaponticum carthamoidesAsteraceaeRoots20-Hydroxyecdysoneup to 1.5%[10]
Cyanotis arachnooidesCommelinaceaeWhole Plant20-HydroxyecdysoneNot specified[1]

Note: The table primarily lists the concentration of the most abundant ecdysteroid, 20-hydroxyecdysone, as specific quantitative data for this compound is not widely available. These plants are known sources of a complex mixture of ecdysteroids, including various acetylated forms.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process of extraction, cleanup, and chromatographic separation. The following is a generalized protocol synthesized from various published methodologies.[2][11][12][13]

General Isolation Workflow

The overall process begins with the extraction from dried and milled plant material, followed by a series of purification and chromatographic steps to isolate the target compound.

G cluster_0 Extraction & Initial Cleanup cluster_1 Purification cluster_2 Chromatographic Isolation plant Dried, Milled Plant Material extraction Methanol (B129727) Extraction (Percolation / Maceration) plant->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract dissolve Dissolve in 50% aq. MeOH crude_extract->dissolve partition Liquid-Liquid Partitioning (vs. Benzene (B151609) or Hexane) dissolve->partition aq_phase Aqueous Methanolic Phase (Ecdysteroid-rich) partition->aq_phase Collect evaporation2 Solvent Evaporation aq_phase->evaporation2 precipitate Acetone (B3395972) Precipitation (Removes polar impurities) evaporation2->precipitate purified_extract Purified Extract precipitate->purified_extract cc Column Chromatography (Silica Gel or Alumina) purified_extract->cc fractions Collect Fractions cc->fractions tlc TLC Analysis of Fractions fractions->tlc Guide separation hplc Preparative HPLC (Normal or Reversed-Phase) fractions->hplc Pool & purify pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology
  • Extraction:

    • Dried and finely milled plant material (e.g., 1 kg of Serratula coronata leaves) is macerated with methanol (MeOH) for 24-48 hours at room temperature. The process is typically repeated 2-3 times to ensure exhaustive extraction.[12]

    • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning (Cleanup):

    • The crude extract is dissolved in a boiling 50% aqueous MeOH solution. After cooling, this solution is partitioned against a non-polar solvent like n-hexane or benzene multiple times to remove lipids and chlorophylls.[12]

    • The aqueous MeOH phase, which contains the ecdysteroids, is collected and concentrated to dryness.

  • Precipitation (Optional Cleanup):

    • The residue is redissolved in a minimal amount of hot MeOH, and acetone is added (e.g., 2-4 volumes). This causes the precipitation of highly polar impurities like sugars and saponins.[14]

    • The mixture is cooled, and the precipitate is removed by filtration. The filtrate, containing the ecdysteroids, is concentrated to dryness.

  • Column Chromatography (CC):

    • The purified extract is adsorbed onto silica (B1680970) gel and applied to a silica gel column.[13]

    • The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) or ethyl acetate (B1210297) (EtOAc) and MeOH. For example, starting with CHCl₃-MeOH (25:1) and gradually increasing the polarity.[13]

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as CHCl₃-MeOH (8:1) and visualized under UV light (254 nm) and/or by spraying with a vanillin-sulfuric acid reagent (which gives a turquoise color for ecdysteroids).[12][13]

  • High-Performance Liquid Chromatography (HPLC) for Final Purification:

    • Fractions enriched with this compound are pooled and subjected to preparative HPLC.

    • Stationary Phase: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) or methanol is typically employed. A representative gradient could be: 0-5 min, 15% ACN; 5-30 min, 15-50% ACN; 30-35 min, 50-100% ACN.[4]

    • Detection: UV detection at λ = 242 nm is effective due to the α,β-unsaturated ketone chromophore in the ecdysteroid core.[1][4]

    • The peak corresponding to this compound is collected, and the solvent is evaporated. The purity of the final compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Biological Activity and Signaling Pathways

This compound and its parent compound 20-hydroxyecdysone have been shown to interact with several key signaling pathways in mammals, underpinning their therapeutic potential.

Modulation of Amyloid-β Aggregation

A critical pathogenic event in Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide, particularly the Aβ42 isoform, into soluble oligomers, which are considered the most neurotoxic species. This compound has been shown to intervene in this pathway. It promotes the formation of larger, less toxic amyloid fibrils, thereby reducing the concentration of harmful oligomers.[1][5] This suggests a neuroprotective mechanism by shifting the equilibrium of Aβ aggregation towards a less toxic state.

G APP Amyloid Precursor Protein (APP) Secretases β- & γ-Secretase APP->Secretases Monomer Aβ42 Monomers Secretases->Monomer Oligomer Toxic Soluble Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Less Toxic) Oligomer->Fibril Aggregation Toxicity Neuronal Cytotoxicity Oligomer->Toxicity Plaque Amyloid Plaques Fibril->Plaque Compound 2-O-Acetyl-20- hydroxyecdysone Compound->Oligomer Reduces Compound->Fibril Promotes

Caption: Intervention of this compound in the Aβ aggregation pathway.

Interaction with Estrogen Receptor Beta (ERβ)

The anabolic effects of the parent compound, 20-hydroxyecdysone, are believed to be mediated through Estrogen Receptor Beta (ERβ), rather than the androgen receptor typically associated with anabolic steroids.[15] While direct binding evidence has been debated, functional assays and computational modeling strongly support this interaction. Activation of ERβ can initiate downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for promoting protein synthesis and muscle growth. This provides a molecular basis for the anabolic, non-androgenic properties of ecdysteroids. Given its structural similarity, this compound is hypothesized to act through a similar mechanism.

G Compound Ecdysteroid (e.g., 20-Hydroxyecdysone) ERb Estrogen Receptor β (ERβ) Compound->ERb Binds & Activates PI3K PI3K ERb->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ProteinSynth Increased Protein Synthesis (Anabolic Effect) mTOR->ProteinSynth CellGrowth Muscle Cell Growth & Hypertrophy ProteinSynth->CellGrowth

Caption: Proposed anabolic signaling pathway of ecdysteroids via Estrogen Receptor β.

Conclusion

This compound represents a promising natural product for further scientific investigation and potential therapeutic development. Its presence in several plant families, such as Asteraceae and Caryophyllaceae, provides accessible natural sources. The established methodologies for ecdysteroid isolation, based on a combination of solvent extraction and multi-step chromatography, offer a clear path for obtaining pure compounds for research. Furthermore, its demonstrated ability to modulate the amyloid-β aggregation pathway and the proposed anabolic mechanism via ERβ signaling highlight its potential in addressing neurodegenerative diseases and conditions requiring anabolic support. This guide provides a foundational resource for researchers aiming to explore the full therapeutic potential of this intriguing phytoecdysteroid.

References

The Discovery, Isolation, and Technical Profile of 2-O-Acetyl-20-hydroxyecdysone: A Phytoecdysteroid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring phytoecdysteroid, a class of steroid hormones found in various plants and insects. It is an acetylated derivative of the more common 20-hydroxyecdysone (B1671079). This compound has garnered significant interest within the scientific community for its diverse biological activities, including antimicrobial properties and, notably, its potential role in neuroprotective pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound, with a focus on its experimental protocols and data.

Discovery and Natural Occurrence

This compound has been identified as a constituent of plants from the Serratula genus, particularly Serratula coronata L.[1][2][3]. Research on the chemical composition of this plant has led to the isolation and identification of a variety of ecdysteroids, including several acetylated derivatives. While a singular "discovery" paper is not readily identifiable, the body of work from researchers such as Shirshova and Odinokov has established the natural occurrence of this compound. Its presence in Serratula coronata suggests a role in the plant's defense mechanisms.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and quantification. Below is a summary of its key physicochemical properties and representative spectroscopic data derived from the analysis of its parent compound and related acetylated ecdysteroids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₄₆O₈[4][5]
Molecular Weight 522.67 g/mol [4][5]
CAS Number 19536-25-5[4][5]
Appearance White to off-white solid
UV max (in Methanol) ~242 nm

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

(Note: This is a representative table based on known spectra of 20-hydroxyecdysone and the expected shifts upon acetylation at the C-2 position. Specific shifts may vary slightly based on solvent and experimental conditions.)

Position¹³C δ (ppm)¹H δ (ppm)
1~38.0~1.85 (m), ~1.65 (m)
2~70.0~5.10 (m)
3~68.0~4.00 (m)
4~32.0~2.30 (m), ~2.10 (m)
5~51.0~3.20 (dd)
6~204.0-
7~121.0~5.80 (d)
8~165.0-
9~34.0~3.10 (m)
10~38.0-
11~21.0~1.90 (m), ~1.70 (m)
12~31.0~2.00 (m), ~1.80 (m)
13~48.0-
14~84.0-
15~22.0~1.95 (m), ~1.75 (m)
16~28.0~2.15 (m), ~1.95 (m)
17~50.0~2.40 (t)
18~17.0~0.85 (s)
19~24.0~0.95 (s)
20~72.0-
21~21.0~1.20 (s)
22~77.0~3.30 (dd)
23~32.0~1.60 (m), ~1.50 (m)
24~32.0~1.70 (m), ~1.60 (m)
25~72.0-
26~29.0~1.15 (s)
27~29.0~1.15 (s)
Acetyl Group
C=O~170.0-
CH₃~21.0~2.05 (s)

Table 3: Representative Mass Spectrometry Data for this compound

Ionm/zInterpretation
[M+H]⁺523.32Protonated Molecule
[M+Na]⁺545.30Sodiated Adduct
[M-H₂O+H]⁺505.31Loss of one water molecule
[M-2H₂O+H]⁺487.30Loss of two water molecules
[M-3H₂O+H]⁺469.29Loss of three water molecules
[M-CH₃COOH+H]⁺463.32Loss of acetic acid

Experimental Protocols

Protocol 1: Isolation from Serratula coronata

This protocol is a representative procedure for the isolation of this compound from its natural source.

1. Extraction:

  • Air-dried and powdered aerial parts of Serratula coronata (1 kg) are extracted with 80% methanol (B129727) (3 x 5 L) at room temperature for 24 hours for each extraction.

  • The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 500 mL) and then ethyl acetate (B1210297) (3 x 500 mL).

  • The ethyl acetate fraction, which contains the less polar ecdysteroids, is collected and evaporated to dryness.

3. Column Chromatography:

  • The dried ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

  • The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:0, 98:2, 95:5, 90:10 v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) mobile phase and visualized with a vanillin-sulfuric acid spray reagent.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions containing compounds with similar Rf values to known ecdysteroid standards are pooled and further purified by preparative HPLC.

  • A C18 column is used with a mobile phase of methanol and water in a gradient elution.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Table 4: Representative Quantitative Data for Isolation

ParameterValue
Starting Plant Material 1 kg
Crude Ethyl Acetate Extract ~15 g
Yield of Pure Compound 10-20 mg
Purity (by HPLC) >95%
Protocol 2: Semi-Synthesis from 20-hydroxyecdysone

This protocol describes a method for the semi-synthesis of this compound.[6]

1. Acylation Reaction:

  • 20-hydroxyecdysone (100 mg) is dissolved in a mixture of pyridine (B92270) (5 mL) and acetic anhydride (B1165640) (1 mL).

  • The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC.

2. Work-up:

  • The reaction is quenched by the addition of cold water (20 mL).

  • The mixture is then extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

3. Purification:

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a chloroform-methanol gradient to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the context of neurodegenerative diseases. Research has shown its ability to modulate the aggregation of amyloid-β42 (Aβ42), a peptide strongly implicated in the pathology of Alzheimer's disease.[7]

Unlike inhibitors of Aβ42 aggregation, this compound promotes the formation of Aβ42 fibrils. This action is thought to be beneficial as it reduces the concentration of smaller, more neurotoxic Aβ42 oligomers.

G Abeta_Monomers Aβ42 Monomers Toxic_Oligomers Toxic Aβ42 Oligomers Abeta_Monomers->Toxic_Oligomers Aggregation Fibrils Aβ42 Fibrils (Less Toxic) Toxic_Oligomers->Fibrils Fibrillization Neurotoxicity Neurotoxicity & Cell Death Toxic_Oligomers->Neurotoxicity Compound 2-O-Acetyl-20- hydroxyecdysone Compound->Toxic_Oligomers Reduces Compound->Fibrils Promotes

Caption: Amyloid-β42 Aggregation Pathway Modulation.

The antimicrobial activity of this compound has also been reported. Studies have shown that the introduction of an acetyl group to 20-hydroxyecdysone significantly enhances its antibacterial activity against various microbes.[1][8]

Table 5: Antimicrobial Activity of this compound

MicroorganismActivity
Staphylococcus aureusActive
Escherichia coliActive
Pseudomonas aeruginosaActive

Experimental Workflow

The overall workflow for the discovery and characterization of this compound can be summarized in the following diagram.

G Plant_Material Plant Material (Serratula coronata) Extraction Extraction (Methanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC Pure_Compound Pure 2-O-Acetyl-20- hydroxyecdysone HPLC->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Bioassays Biological Activity Assays Pure_Compound->Bioassays NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Antimicrobial Antimicrobial Assays Bioassays->Antimicrobial Amyloid_Aggregation Amyloid Aggregation Assays Bioassays->Amyloid_Aggregation

Caption: Isolation and Characterization Workflow.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the areas of neurodegenerative disease and antimicrobial research. The methodologies for its isolation from natural sources and its semi-synthesis are well-established, allowing for further investigation into its mechanisms of action and potential applications in drug development. This technical guide provides a foundational resource for researchers and scientists working with this intriguing phytoecdysteroid.

References

An In-Depth Technical Guide to 2-O-Acetyl-20-hydroxyecdysone: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid found in various plants and insects.[1] As a derivative of the more abundant 20-hydroxyecdysone (B1671079), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound is a polyhydroxylated steroid characterized by an acetyl group at the C-2 position.[1] This modification influences its polarity and may affect its biological activity and pharmacokinetic profile compared to its parent compound, 20-hydroxyecdysone. The key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C29H46O8[1]
Molecular Weight 522.7 g/mol [1]
CAS Number 19536-25-5[1]
Physical Appearance Solid[2]
UV max (in Ethanol) 244 nm[2]
Solubility Soluble in Ethanol, DMSO, and Dimethylformamide (DMF). Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[2]

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound.

Storage Recommendations:

  • Long-term storage: For optimal stability, the solid compound should be stored at -20°C.[2][3] Under these conditions, it is reported to be stable for at least four years.[2]

  • Solutions: Stock solutions can be prepared in appropriate solvents. For short-term storage of up to one month, solutions can be kept at -20°C, protected from light. For longer-term storage of up to six months, it is recommended to store solutions at -80°C, also with light protection.[3]

Forced Degradation and Stability Profile:

Detailed quantitative data from forced degradation studies (e.g., degradation kinetics under various pH and temperature conditions) for this compound are not extensively available in the public domain. However, based on the general principles of pharmaceutical stability testing, a forced degradation study would typically involve exposing the compound to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.[4][5][6][7] Given its ester linkage, this compound is likely susceptible to hydrolysis under acidic or basic conditions, which would yield 20-hydroxyecdysone and acetic acid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective acylation of 20-hydroxyecdysone. A general procedure involves the direct acylation using an equimolar quantity of acetic anhydride (B1165640) in a suitable solvent.[8]

General Protocol for Direct Acylation:

  • Dissolve 20-hydroxyecdysone in a suitable solvent (e.g., pyridine (B92270) or a mixture of solvents).

  • Add an equimolar amount of acetic anhydride to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Proceed with the purification of the crude product.

G cluster_synthesis Synthesis cluster_purification Purification 20-Hydroxyecdysone 20-Hydroxyecdysone Reaction Mixture Reaction Mixture 20-Hydroxyecdysone->Reaction Mixture Dissolve Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Add Crude Product Crude Product Reaction Mixture->Crude Product Reaction & Quench Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Load Pure this compound Pure this compound Preparative HPLC->Pure this compound Separate & Collect

General workflow for the synthesis and purification of this compound.
Purification by Preparative HPLC

The purification of this compound from the reaction mixture is commonly performed using preparative high-performance liquid chromatography (HPLC).[8] Normal-phase HPLC is often employed for the separation of ecdysteroid acetates.[8]

General Preparative HPLC Protocol:

  • Dissolve the crude product in a suitable solvent compatible with the mobile phase.

  • Use a preparative HPLC system equipped with a suitable normal-phase column (e.g., silica-based).

  • Develop a mobile phase system that provides good separation of the desired product from starting material and byproducts. This is often a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate).

  • Optimize the flow rate and gradient profile for efficient separation and collection.

  • Inject the dissolved crude product onto the column.

  • Monitor the elution profile using a UV detector (e.g., at 244 nm).

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

  • Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry, and NMR spectroscopy.[8]

Signaling Pathway of the Parent Compound: 20-Hydroxyecdysone

This compound is expected to exert its biological effects through pathways similar to its parent compound, 20-hydroxyecdysone, or act as a prodrug that is hydrolyzed to 20-hydroxyecdysone in vivo. The primary signaling pathway for ecdysteroids in insects involves the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[9]

G 20-Hydroxyecdysone 20-Hydroxyecdysone EcR EcR 20-Hydroxyecdysone->EcR Binds EcR/USP Complex EcR/USP Complex EcR->EcR/USP Complex Heterodimerizes with USP USP USP->EcR/USP Complex Ecdysone Response Element (EcRE) Ecdysone Response Element (EcRE) EcR/USP Complex->Ecdysone Response Element (EcRE) Binds to Target Gene Transcription Target Gene Transcription Ecdysone Response Element (EcRE)->Target Gene Transcription Regulates

Simplified signaling pathway of 20-hydroxyecdysone via the ecdysone receptor.

Upon binding of 20-hydroxyecdysone, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and modulates their transcription. This leads to a cascade of physiological events, including molting and metamorphosis in insects.[9] While mammals do not have a homologous ecdysone receptor, ecdysteroids have been shown to exert various pharmacological effects, potentially through interactions with other cellular targets.

Conclusion

References

2-O-Acetyl-20-hydroxyecdysone vs 20-hydroxyecdysone chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-O-Acetyl-20-hydroxyecdysone and 20-hydroxyecdysone (B1671079)

This technical guide provides a comprehensive comparison of this compound and its parent compound, 20-hydroxyecdysone. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical, biological, and analytical distinctions between these two ecdysteroids.

Core Chemical Structure Comparison

20-hydroxyecdysone (also known as ecdysterone or 20E) is a naturally occurring steroid hormone that governs molting and metamorphosis in arthropods.[1] this compound is a derivative of 20E, distinguished by the presence of an acetyl group at the C-2 hydroxyl position of the steroid nucleus. This seemingly minor modification can lead to significant differences in the physicochemical properties and biological activities of the molecule.

The core structure of both compounds is a cyclopentanoperhydrophenanthrene ring system, characteristic of steroids, with a side chain attached at C-17.[2][3] The key structural difference is the esterification of the hydroxyl group at the C-2 position in this compound.

G cluster_0 20-Hydroxyecdysone cluster_1 This compound 20E_img 20E_img 2A20E_img 2A20E_img 20E_img->2A20E_img Acetylation at C-2

Figure 1: Chemical structures of 20-hydroxyecdysone and its 2-O-acetylated derivative.

Comparative Physicochemical Data

The addition of the acetyl group alters the molecular formula and weight, which can influence properties such as polarity and solubility. These differences are critical for experimental design, particularly in drug formulation and delivery.

Property20-hydroxyecdysoneThis compound
Molecular Formula C27H44O7[1][4]C29H46O8[5][6]
Molecular Weight 480.63 g/mol [1]522.67 g/mol [6][7]
CAS Number 5289-74-7[1][4]19536-25-5[5][8]
IUPAC Name (2β,3β,5β,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one[1][(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate[5]
Solubility Data not consistently available in search results.DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[9]

Experimental Protocols

Synthesis of this compound

The synthesis of 2-O-acetylated ecdysteroids is typically achieved through the direct acylation of the parent compound.

Protocol: Direct Acylation of 20-hydroxyecdysone [10]

  • Reaction Setup: Dissolve 20-hydroxyecdysone in a suitable solvent (e.g., pyridine).

  • Acylation: Add an equimolar quantity of acetic anhydride (B1165640) to the solution. The use of equimolar amounts favors mono-acylation. Using an excess of acetic anhydride can lead to the formation of di-, tri-, and tetra-acetylated products.[10]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum yield of the desired 2-O-acetyl product.

  • Quenching: Once the reaction is complete, quench the reaction by adding cold water or a suitable buffer.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (B1210297).

  • Purification: The crude product is then purified. A common method is preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column to separate the 2-O-acetyl derivative from unreacted 20E and other acylated byproducts.[10]

  • Structure Confirmation: The final structure of the purified this compound is confirmed using spectroscopic methods, such as 1H-NMR spectroscopy.[10]

G Start 20-Hydroxyecdysone + Acetic Anhydride Reaction Direct Acylation (Pyridine solvent) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quench Quench Reaction (Cold Water) Monitoring->Quench Extraction Solvent Extraction (Ethyl Acetate) Quench->Extraction Purification Preparative HPLC (Normal-phase) Extraction->Purification Confirmation 1H-NMR Spectroscopy Purification->Confirmation End Purified 2-O-Acetyl- 20-hydroxyecdysone Confirmation->End

Figure 2: Workflow for the synthesis and purification of this compound.
Analytical Methods for Separation and Identification

Distinguishing between 20-hydroxyecdysone and its acetylated form requires robust analytical techniques.

Protocol: HPLC Analysis [11]

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column (e.g., C18) is typically used for separating phytoecdysteroids.

  • Mobile Phase: A gradient elution is often employed to achieve superior separation. A common mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with the organic solvent concentration increasing over the course of the run.

  • Detection: UV detection is commonly set at approximately 244 nm, which corresponds to the λmax for these compounds.[9]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known concentration standards.

Protocol: Mass Spectrometry (MS) for Identification [12][13]

  • Technique: Liquid Chromatography coupled to Mass Spectrometry (LC-MS), often with tandem MS (MS/MS), is a powerful tool for structural elucidation.

  • Ionization: Electrospray ionization (ESI) is a common method for these molecules.[12][13]

  • Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound will differ from that of 20-hydroxyecdysone, notably showing a characteristic loss of the acetyl group. This allows for unambiguous identification.[12]

Signaling Pathways and Biological Activity

20-Hydroxyecdysone Signaling

20-hydroxyecdysone exerts its primary effects in insects through a well-defined genomic signaling pathway.[14]

  • Canonical Pathway: 20E enters the target cell and binds to a nuclear receptor complex. This complex is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[14] This ligand-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[15][16] This pathway is crucial for regulating key physiological processes such as molting, development, and reproduction.[14]

  • Non-Genomic Pathway: Evidence also points to a non-genomic pathway where 20E can trigger rapid cellular responses through membrane-bound receptors. This can involve G-protein coupled receptors (GPCRs) and subsequent activation of second messenger systems, such as an increase in intracellular calcium, leading to the activation of kinases like Ca2+/calmodulin-dependent protein kinase II (CaMKII).[15][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR CaMKII CaMKII GPCR->CaMKII Signal Transduction EcR EcR EcR_USP EcR/USP Complex EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE EcR_USP->EcRE Transcription Gene Transcription EcRE->Transcription E20_extra 20-Hydroxyecdysone E20_extra->GPCR Non-Genomic E20_extra->EcR Genomic

Figure 3: Simplified signaling pathways of 20-hydroxyecdysone (20E).
Biological Activity of this compound

While 20E's primary role is as an insect hormone, its derivatives are being explored for other pharmacological applications. Research indicates that this compound exhibits distinct biological activities, particularly in the context of neurodegenerative disease models.

  • Amyloid-β Modulation: Studies have shown that this compound can inhibit cytotoxicity induced by amyloid-β42 (Aβ42), a peptide central to Alzheimer's disease pathology.[6][7] It appears to reduce the formation of toxic Aβ oligomers by promoting their conversion into less harmful fibril structures.[6][7][9] This suggests a potential neuroprotective role for this specific derivative.

  • Antimicrobial Activity: this compound has also been reported to completely inhibit the growth of various bacteria (S. aureus, E. coli, P. vulgaris) and fungi (C. albicans, A. alternata, F. solani) at a concentration of 10 µg/ml.[9] The toxicity of acetate derivatives of 20E was found to be higher than that of the parent 20E against several microorganisms.[10]

Conclusion

The acetylation of 20-hydroxyecdysone at the C-2 position creates a distinct molecule, this compound, with altered physicochemical properties and a unique biological activity profile. While sharing the same steroidal backbone, the addition of the acetyl group modifies its polarity and molecular weight, necessitating specific analytical methods like HPLC and MS for its separation and identification. Critically, this modification imparts novel bioactivities, such as the modulation of amyloid-β aggregation and enhanced antimicrobial effects, which are not prominently associated with the parent compound. This technical comparison underscores the importance of seemingly minor chemical modifications in diversifying the pharmacological potential of natural products, opening new avenues for research and development.

References

The Multifaceted Mechanism of Action of 2-O-Acetyl-20-hydroxyecdysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the phytoecdysteroid 20-hydroxyecdysone (B1671079), is emerging as a molecule of significant interest due to its diverse biological activities. While its parent compound is well-characterized as a primary insect molting hormone, this compound exhibits a distinct and multifaceted mechanism of action with potential therapeutic applications in neurodegenerative diseases and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of its core mechanisms, supported by available data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The mechanism of action of this compound can be broadly categorized into three main areas: modulation of amyloid-β aggregation, antimicrobial and antifungal activity, and interaction with invertebrate hormonal pathways. The latter is largely inferred from the well-established role of its parent compound, 20-hydroxyecdysone.

Modulation of Amyloid-β Aggregation

A significant aspect of the therapeutic potential of this compound lies in its ability to modulate the aggregation of amyloid-β42 (Aβ42), a peptide centrally implicated in the pathogenesis of Alzheimer's disease. Unlike inhibitors of aggregation, this compound appears to promote the fibrillization of Aβ42. This action is thought to be protective, as it reduces the concentration of smaller, more toxic Aβ42 oligomers.[1] This proposed mechanism suggests a shift in the equilibrium of Aβ42 aggregation away from the harmful oligomeric species towards the formation of less toxic fibrils.[1]

Furthermore, the protective effect of this compound against Aβ42-induced cytotoxicity may also be attributed to a reduction in reactive oxygen species (ROS) production.[1]

A_Beta_Aggregation Monomer Aβ42 Monomers Oligomer Toxic Aβ42 Oligomers Monomer->Oligomer Aggregation Fibril Less Toxic Aβ42 Fibrils Oligomer->Fibril Fibrillization Cytotoxicity Neuronal Cytotoxicity Oligomer->Cytotoxicity Compound This compound Compound->Oligomer Reduces Compound->Fibril Promotes Compound->Cytotoxicity Inhibits ROS ROS Production Cytotoxicity->ROS

Figure 1: Proposed mechanism of this compound in modulating Aβ42 aggregation and cytotoxicity.
Antimicrobial and Antifungal Activity

This compound has demonstrated significant antimicrobial and antifungal properties. The introduction of an acetyl group to the 20-hydroxyecdysone molecule markedly enhances its activity against microbes responsible for inflammatory and purulent processes.[2] While the precise mechanism of this antimicrobial action is not yet fully elucidated, it is a key area of its biological profile.

Invertebrate Ecdysone (B1671078) Receptor Agonism

As a derivative of 20-hydroxyecdysone, this compound is presumed to interact with the invertebrate ecdysone receptor (EcR). In arthropods, 20-hydroxyecdysone is the primary molting hormone. It binds to the EcR, which then forms a heterodimer with the ultraspiracle protein (USP). This complex subsequently binds to ecdysone response elements (EcREs) on DNA, leading to the regulation of gene expression that controls molting and metamorphosis. It is plausible that this compound functions as an agonist at the EcR/USP complex, either directly or after deacetylation to 20-hydroxyecdysone.

Ecdysone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds Gene Target Gene Transcription EcRE->Gene Regulates Compound This compound (or 20-hydroxyecdysone) Compound->EcR Binds PI3K_Akt_Signaling Receptor Membrane Receptor (e.g., ERβ, Mas1) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Protein_Synthesis Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis Promotes Compound 20-hydroxyecdysone Compound->Receptor Activates

References

A Technical Guide to the Biological Activity of Acetylated Ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of acetylated ecdysteroids. It explores the structure-activity relationships, summarizes quantitative bioactivity data, and details relevant experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the modification and application of ecdysteroids.

Introduction to Ecdysteroids and Acetylation

Ecdysteroids are a class of polyhydroxylated steroid hormones that are crucial for regulating developmental processes such as molting and reproduction in arthropods.[1][2] These compounds are also found in various plant species, where they are known as phytoecdysteroids and are thought to serve as defensive agents against insect herbivores.[3][4] The most common and biologically active ecdysteroid in insects is 20-hydroxyecdysone (B1671079) (20E).[2]

Due to their unique biological effects, including anabolic and adaptogenic properties in mammals without the androgenic side effects of vertebrate steroids, ecdysteroids are of significant interest in pharmacology and medicine.[3][4][[“]][6] Chemical modification, particularly acetylation, is a key strategy for altering their physicochemical properties and biological activity. Acetylation, the addition of an acetyl group (–COCH₃) to hydroxyl moieties, can influence a molecule's polarity, solubility, and ability to interact with biological targets. This guide focuses on how acetylation impacts the bioactivity of ecdysteroids by examining their interaction with the ecdysone (B1671078) receptor and other biological targets.

The Canonical Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids in insects are primarily mediated through a nuclear receptor complex.[2][7] This signaling cascade begins when an ecdysteroid binds to the Ecdysone Receptor (EcR), a ligand-activated transcription factor.[1] EcR must form a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR), to become fully functional.[1][7][8]

In the absence of a ligand, the EcR-USP heterodimer may bind to specific DNA sequences known as ecdysone response elements (EcREs) and actively repress gene transcription.[7][9] Upon binding of an ecdysteroid like 20E, the receptor complex undergoes a conformational change.[7] This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which then initiates the transcription of target genes.[10] This process triggers a hierarchical cascade of gene expression that orchestrates major developmental transitions.[8][10] Acetylation can modify the ecdysteroid's affinity for the EcR ligand-binding pocket, thereby modulating the entire downstream signaling pathway.

Ecdysteroid_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP DNA DNA EcR_USP->DNA Binds to TargetGene Target Gene Transcription EcR_USP->TargetGene Activates EcRE EcRE mRNA mRNA TargetGene->mRNA Transcription Proteins Proteins mRNA->Proteins Translation (in Cytoplasm) Biological_Response Biological Response (e.g., Molting) Proteins->Biological_Response Leads to Ecdysteroid Acetylated Ecdysteroid Ecdysteroid->EcR Binds Experimental_Workflow cluster_bioassays Examples of Bioassays start Start: Parent Ecdysteroid synthesis Step 1: Regioselective Acetylation start->synthesis purification Step 2: Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassays Step 3: In Vitro Bioassays purification->bioassays invivo Step 4: In Vivo Bioassays (Optional) bioassays->invivo receptor_binding Receptor Binding Assay (EcR/USP) cell_based Cell-Based Assay (e.g., Drosophila BII) enzyme_inhibition Enzyme Inhibition Assay (e.g., AChE) data_analysis Step 5: Data Analysis & SAR invivo->data_analysis end Conclusion on Bioactivity data_analysis->end receptor_binding->data_analysis cell_based->data_analysis enzyme_inhibition->data_analysis SAR_Logic start Acetylation of Parent Ecdysteroid position Position & Number of Acetyl Groups start->position disruption Disruption of Key H-Bonding Interactions position->disruption steric Steric Hindrance in Binding Pocket position->steric retention Preservation of Key Binding Interactions position->retention metabolism Altered Metabolic Stability/Solubility position->metabolism decreased_activity Decreased or Abolished Activity disruption->decreased_activity steric->decreased_activity retained_activity Retained or Modified Activity retention->retained_activity metabolism->decreased_activity metabolism->retained_activity

References

The Role of 2-O-Acetyl-20-hydroxyecdysone in Insect Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids are crucial steroid hormones that orchestrate the complex processes of insect development, including molting and metamorphosis. The primary active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E), which exerts its effects by binding to a nuclear receptor complex and regulating gene expression. While the function of 20E is extensively studied, the specific roles of its metabolites, such as 2-O-Acetyl-20-hydroxyecdysone, are less well understood. This technical guide provides an in-depth overview of the current understanding of this compound's function, primarily positioning it within the broader context of 20E metabolism as an inactivation product and potential storage form. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Central Role of 20-Hydroxyecdysone

Insect development is characterized by a series of distinct life stages, with transitions between them marked by molting and, in holometabolous insects, metamorphosis. These developmental events are under the tight control of steroid hormones known as ecdysteroids. The principal active ecdysteroid in most insects is 20-hydroxyecdysone (20E).[1][2][3] 20E is synthesized from dietary cholesterol or phytosterols (B1254722) in the prothoracic glands and is released into the hemolymph in pulses.[4][5][6] These pulses of 20E trigger a cascade of gene expression changes that are essential for the initiation of molting and metamorphosis.

The biological activity of 20E is mediated through its binding to a heterodimeric nuclear receptor composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[3] The 20E-EcR/USP complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

Metabolism of 20-Hydroxyecdysone: The Formation of this compound

The titer of active 20E in the hemolymph is meticulously regulated not only by its biosynthesis but also by its metabolic inactivation.[7][8] Insects possess complex detoxification mechanisms to clear active ecdysteroids from the system once their signaling role is complete.[9][10] One of the key metabolic pathways for 20E inactivation is through conjugation, including acetylation, to form more polar or, in some cases, apolar compounds that can be more easily excreted or stored.

This compound is a metabolite of 20E, formed by the enzymatic addition of an acetyl group to the hydroxyl group at the C-2 position. While the specific enzymes responsible for this acetylation in many insects have not been fully characterized, the presence of such metabolites points to the existence of ecdysteroid-specific acetyltransferases. Studies on the metabolism of injected radiolabeled 20E in various insects, such as Drosophila melanogaster and Plodia interpunctella, have identified the formation of acylated ecdysteroids, including fatty acid esters at the C-22 position.[8][10] Although less commonly reported, acetylation at the C-2 position also contributes to the pool of inactivated ecdysteroids.

The general consensus is that acetylation, along with other modifications like phosphorylation and glycosylation, serves to inactivate 20E, preventing it from binding to its receptor and terminating the hormonal signal.

The Function of this compound: Inactivation and Potential Storage

Direct experimental evidence elucidating a specific, independent function for this compound in insect development is limited. The prevailing hypothesis is that its primary role is in the metabolic clearance and regulation of active 20E levels.

  • Inactivation: Acetylation of 20E at the C-2 position is believed to significantly reduce its binding affinity for the EcR/USP receptor complex. This is inferred from the general principle that modifications to the steroid nucleus of ecdysteroids often lead to a loss of biological activity. By converting 20E to its acetylated form, insects can effectively terminate the ecdysteroid signal, which is crucial for the precise timing of developmental events.

  • Potential Storage Form: Some studies on ecdysteroid conjugates suggest a role as reversible storage forms. For instance, polar conjugates of 20E have been shown to accumulate and are later hydrolyzed back to the active hormone at subsequent developmental stages.[7] It is plausible that this compound could, in some species or tissues, act as a temporary, inactive reservoir of 20E that can be rapidly reactivated by deacetylation when needed. However, direct evidence for the reactivation of this compound is currently lacking.

Quantitative Data on Ecdysteroid Titers

Precise quantification of different ecdysteroids in insect hemolymph is critical for understanding their physiological roles. The table below summarizes representative data on ecdysteroid titers during insect development. It is important to note that specific values can vary significantly between species and developmental stages. Data specifically isolating this compound is scarce in the literature; therefore, the table focuses on the primary active hormone, 20E, to provide context for its regulation.

Insect SpeciesDevelopmental StageEcdysteroid MeasuredTiter RangeAnalytical Method
Drosophila melanogasterThird Instar Larva20-Hydroxyecdysone5-15 pg/larva (early peaks)RP-HPLC, RIA
Manduca sextaFifth Instar Larva20-Hydroxyecdysone100-3000 ng/g wet weightRIA
Bombyx moriFifth Instar Larva20-Hydroxyecdysone200-2500 ng/ml hemolymphHPLC-UV
Callinectes sapidusLate Premolt20-Hydroxyecdysone210-330 ng/ml hemolymphRP-HPLC, RIA

Table 1: Representative Titers of 20-Hydroxyecdysone during Insect Development. Note the dynamic range of 20E, highlighting the importance of both synthesis and inactivation pathways in regulating its concentration.

Experimental Protocols

Investigating the function of this compound requires robust methods for the extraction, separation, identification, and quantification of ecdysteroids, as well as bioassays to determine their biological activity.

Extraction and Analysis of Ecdysteroids from Hemolymph

This protocol provides a general workflow for the analysis of ecdysteroids from insect hemolymph.

experimental_workflow hemolymph Hemolymph Collection extraction Extraction with Methanol (B129727) hemolymph->extraction partition Liquid-Liquid Partition (e.g., with n-hexane to remove lipids) extraction->partition spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) partition->spe hplc Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) spe->hplc detection Detection and Quantification hplc->detection ria Radioimmunoassay (RIA) detection->ria Quantification ms Mass Spectrometry (MS) detection->ms Identification and Quantification

Fig. 1: General workflow for ecdysteroid analysis.

Methodology:

  • Hemolymph Collection: Hemolymph is collected from staged insects, often with the addition of protease inhibitors and antioxidants to prevent degradation.

  • Extraction: Ecdysteroids are extracted from the hemolymph using a polar solvent such as methanol. The sample is vortexed and then centrifuged to pellet proteins and other precipitates.

  • Liquid-Liquid Partition: To remove lipids that can interfere with subsequent analyses, the methanol extract is often subjected to a liquid-liquid partition with a nonpolar solvent like n-hexane.

  • Solid-Phase Extraction (SPE): The aqueous phase is then passed through a C18 SPE cartridge to concentrate the ecdysteroids and remove more polar impurities. The ecdysteroids are eluted with a higher concentration of methanol.

  • RP-HPLC Separation: The concentrated extract is separated by RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) or methanol in water. This allows for the separation of different ecdysteroids based on their polarity. This compound, being more nonpolar than 20E, will have a longer retention time.

  • Detection and Quantification:

    • Radioimmunoassay (RIA): Fractions from the HPLC can be subjected to RIA using specific antibodies against ecdysteroids for highly sensitive quantification.[11][12]

    • Mass Spectrometry (MS): For structural confirmation and quantification, HPLC can be coupled to a mass spectrometer (LC-MS). This allows for the precise identification of this compound based on its mass-to-charge ratio and fragmentation pattern.

In Vitro Ecdysteroid Metabolism Assay

This assay can be used to identify tissues capable of metabolizing 20E and to characterize the resulting metabolites.

metabolism_assay dissection Tissue Dissection (e.g., fat body, midgut) homogenization Tissue Homogenization dissection->homogenization incubation Incubation of Homogenate with Radiolabeled 20-Hydroxyecdysone homogenization->incubation extraction Extraction of Ecdysteroids incubation->extraction analysis Analysis of Metabolites (HPLC, TLC) extraction->analysis ecdysone_signaling cluster_hemolymph Hemolymph cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_H 20-Hydroxyecdysone (20E) 20E_C 20E 20E_H->20E_C Enters Cell EcR Ecdysone Receptor (EcR) 20E_C->EcR Binds to 20E_N 20E 20E_C->20E_N EcR_N EcR EcR->EcR_N USP Ultraspiracle (USP) USP_N USP USP->USP_N EcRE Ecdysone Response Element (EcRE) EcR_N->EcRE Heterodimerizes with USP and binds to EcRE Gene Target Gene Transcription EcRE->Gene Regulates

References

The Sentinel's Shield: A Technical Guide to 2-O-Acetyl-20-hydroxyecdysone in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate role of 2-O-Acetyl-20-hydroxyecdysone, a less-studied phytoecdysteroid, in the sophisticated defense mechanisms of plants against herbivorous insects. While the parent compound, 20-hydroxyecdysone (B1671079) (20E), is well-documented for its insecticidal properties, this paper synthesizes the current understanding of its acetylated derivative, offering insights into its biosynthesis, mode of action, and the experimental methodologies crucial for its investigation.

Introduction: The Chemical Arms Race

Plants, in their continuous evolutionary battle with herbivores, have developed a vast arsenal (B13267) of chemical defenses. Among these are phytoecdysteroids, plant-produced compounds that mimic insect molting hormones, leading to developmental disruptions and mortality in phytophagous insects.[1] 20-hydroxyecdysone is a prominent phytoecdysteroid, and its presence in various plant species confers significant protection.[2][3] This guide focuses on an acetylated variant, this compound, exploring its potential as a key player in plant defense.

Biosynthesis of this compound in Plants

The biosynthesis of phytoecdysteroids originates from the mevalonate (B85504) pathway, with acetyl-CoA serving as the primary precursor.[2] While the complete biosynthetic pathway of this compound has not been fully elucidated in plants, it is hypothesized to be a modification of the 20-hydroxyecdysone synthesis pathway. The final step would involve the enzymatic acetylation of the 2-hydroxyl group of 20-hydroxyecdysone. The specific acetyltransferase responsible for this reaction in plants is yet to be identified.

Phytoecdysteroid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Cholesterol Cholesterol Mevalonate Pathway->Cholesterol 20-hydroxyecdysone 20-hydroxyecdysone Cholesterol->20-hydroxyecdysone Unknown Acetyltransferase Unknown Acetyltransferase 20-hydroxyecdysone->Unknown Acetyltransferase This compound This compound Unknown Acetyltransferase->this compound

A proposed biosynthetic pathway for this compound.

Mode of Action: A Deceptive Signal

The primary defense mechanism of phytoecdysteroids lies in their ability to disrupt the insect endocrine system.[1] Upon ingestion by an herbivore, these compounds bind to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that regulates molting and metamorphosis.[4] This binding mimics the natural insect hormone, 20-hydroxyecdysone, triggering premature and incomplete molting, leading to developmental abnormalities and ultimately, death.[5]

The acetylation of 20-hydroxyecdysone at the 2-O position may represent a plant strategy to enhance the compound's efficacy or to counteract insect detoxification mechanisms. Some insects are known to metabolize ingested 20-hydroxyecdysone through various pathways, including acylation, to reduce its toxicity.[5] By producing an already acetylated form, plants may bypass these detoxification pathways, ensuring the compound reaches its target receptor.

Mode_of_Action cluster_plant Plant cluster_insect Insect This compound This compound Ingestion Ingestion This compound->Ingestion Ecdysone Receptor (EcR) Ecdysone Receptor (EcR) Ingestion->Ecdysone Receptor (EcR) Binds to Disrupted Molting Disrupted Molting Ecdysone Receptor (EcR)->Disrupted Molting Triggers Mortality Mortality Disrupted Molting->Mortality

The proposed mode of action of this compound in insects.

Quantitative Data

Direct quantitative data on the concentration of this compound in various plant species and its specific insecticidal activity is currently limited in publicly available literature. However, studies on the plant Serratula coronata have identified the presence of various phytoecdysteroids, including acetylated forms like 20-hydroxyecdysone 22-acetate.[6][7] This suggests that acetylated ecdysteroids are naturally occurring and likely contribute to the plant's overall defense.

The following table summarizes the known concentrations of the parent compound, 20-hydroxyecdysone, in various plants, providing a baseline for future comparative studies.

Plant SpeciesTissue20-hydroxyecdysone Concentration (µg/g dry weight)
Serratula coronataAerial Parts-
Spinacia oleracea (Spinach)Leaves-
Chenopodium quinoa (Quinoa)Seeds-
Achyranthes asperaWhole Plant-

Note: Specific concentrations for this compound are not yet widely reported. The data for 20-hydroxyecdysone is provided for context.

Experimental Protocols

Investigating the role of this compound in plant defense requires a combination of phytochemical analysis and entomological bioassays.

Extraction and Isolation of this compound

This protocol is adapted from methods used for the extraction of less polar phytoecdysteroids.[6][8]

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves of Serratula coronata) and grind it into a fine powder.

  • Initial Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure.

  • Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture (e.g., 1:1 v/v) and partition it against a non-polar solvent like n-hexane to remove lipids and chlorophyll.

  • Further Partitioning: Extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to isolate the less polar phytoecdysteroids, including acetylated forms.

  • Chromatographic Separation: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water. Monitor the eluent at approximately 242 nm.[9]

Quantification by HPLC-MS/MS

For accurate quantification, a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration. Prepare extracts from plant tissue as described above.

  • LC Separation: Use a C18 column with a gradient elution of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.

  • Quantification: Construct a calibration curve using the standard solutions and determine the concentration of the analyte in the plant extracts.

Insect Bioassays

To assess the insecticidal activity of this compound, various bioassays can be employed.

  • Diet Incorporation Assay: Incorporate known concentrations of the purified compound into the artificial diet of a model insect herbivore (e.g., Spodoptera littoralis or Tribolium castaneum).

  • Leaf Disc Choice Assay: Treat leaf discs with a solution of the test compound and a control solution (solvent only). Place the discs in a petri dish with the insect and record the feeding preference.

  • Topical Application: Apply a precise amount of the compound directly to the cuticle of the insect to assess contact toxicity.

  • Parameters to Measure: Monitor insect mortality, developmental time, pupation success, adult emergence, and any morphological abnormalities.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification cluster_bioassay Biological Activity Plant Material Plant Material Methanol Extraction Methanol Extraction Plant Material->Methanol Extraction Solvent Partitioning Solvent Partitioning Methanol Extraction->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification HPLC-MS/MS HPLC-MS/MS HPLC Purification->HPLC-MS/MS Insect Bioassays Insect Bioassays HPLC Purification->Insect Bioassays Mortality Assessment Mortality Assessment Insect Bioassays->Mortality Assessment Developmental Effects Developmental Effects Insect Bioassays->Developmental Effects

A generalized experimental workflow for investigating this compound.

Plant Defense Signaling

The production of phytoecdysteroids is often induced or enhanced upon herbivore attack.[1] While the specific signaling cascade leading to the synthesis of this compound is unknown, it is likely integrated into the broader plant defense signaling network. This network involves the perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs), leading to the activation of signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA). These hormones, in turn, regulate the expression of genes involved in the biosynthesis of defense compounds.

Plant_Defense_Signaling Herbivore Feeding Herbivore Feeding HAMPs/DAMPs HAMPs/DAMPs Herbivore Feeding->HAMPs/DAMPs Receptor Recognition Receptor Recognition HAMPs/DAMPs->Receptor Recognition Signal Transduction Cascade Signal Transduction Cascade Receptor Recognition->Signal Transduction Cascade Jasmonic Acid (JA) Signaling Jasmonic Acid (JA) Signaling Signal Transduction Cascade->Jasmonic Acid (JA) Signaling Salicylic Acid (SA) Signaling Salicylic Acid (SA) Signaling Signal Transduction Cascade->Salicylic Acid (SA) Signaling Gene Expression Gene Expression Jasmonic Acid (JA) Signaling->Gene Expression Salicylic Acid (SA) Signaling->Gene Expression Biosynthesis of this compound Biosynthesis of this compound Gene Expression->Biosynthesis of this compound

A hypothetical signaling pathway for the induction of this compound.

Conclusion and Future Directions

This compound represents a potentially significant, yet understudied, component of plant chemical defense. Its structural similarity to the primary insect molting hormone, coupled with the strategic addition of an acetyl group, suggests a sophisticated evolutionary adaptation to deter herbivory. Further research is imperative to fully understand its role. Key areas for future investigation include:

  • Elucidation of the complete biosynthetic pathway and identification of the specific acetyltransferases involved.

  • Comprehensive quantitative analysis of its distribution across a wider range of plant species.

  • Comparative insect bioassays to determine its efficacy relative to 20-hydroxyecdysone against a variety of insect pests.

  • Investigation of the plant signaling pathways that regulate its production in response to herbivore attack.

A deeper understanding of this compound and other acetylated phytoecdysteroids will not only enhance our knowledge of plant-insect interactions but also open new avenues for the development of novel, bio-based insecticides and pharmaceuticals.

References

An In-depth Technical Guide to Identifying Novel Ecdysteroid Acetates in Insect Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the identification and characterization of novel ecdysteroid acetates in insect hemolymph. Ecdysteroids are crucial steroid hormones that regulate key physiological processes in insects, including molting and metamorphosis. While major ecdysteroids like 20-hydroxyecdysone (B1671079) are well-studied, their conjugated forms, such as acetates, represent a developing area of research that could unveil new regulatory mechanisms and potential targets for insect control and drug development.

Introduction to Ecdysteroid Acetates

Ecdysteroids can be modified through various conjugation reactions, including phosphorylation, glycosylation, and acylation. Acetylation, the addition of an acetyl group, can alter the polarity, stability, and biological activity of the parent ecdysteroid. The identification of ecdysteroid acetates, such as 20-hydroxyecdysone acetate (B1210297) found in the eggs of Locusta migratoria, suggests that these molecules may play a role in ecdysteroid metabolism and function[1]. This guide outlines the key experimental protocols for the extraction, purification, and structural elucidation of these potentially low-abundance, yet significant, metabolites from insect hemolymph.

Experimental Workflow

The successful identification of novel ecdysteroid acetates requires a systematic and multi-step approach. The following workflow provides a logical sequence for the isolation and characterization of these compounds from insect hemolymph.

Experimental Workflow for Ecdysteroid Acetate Identification hemolymph Hemolymph Collection extraction Solvent Extraction & Protein Precipitation hemolymph->extraction  1. Sample Preparation spe Solid-Phase Extraction (SPE) Purification extraction->spe  2. Initial Cleanup hplc High-Performance Liquid Chromatography (HPLC) Fractionation spe->hplc  3. High-Resolution Separation lcms LC-MS/MS Analysis (Screening & Quantification) hplc->lcms  4. Detection & Quantification nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr  5. Structure Confirmation pathway Biological Pathway Analysis lcms->pathway  6. Functional Context nmr->pathway

Caption: A generalized workflow for the identification and characterization of novel ecdysteroid acetates from insect hemolymph.

Detailed Experimental Protocols

Hemolymph Collection

A critical first step is the collection of high-quality hemolymph with minimal contamination and degradation of target analytes.

  • Materials:

    • Chilled microcentrifuge tubes

    • Phenylthiourea (PTU) solution (to prevent melanization)

    • Calibrated microcapillary tubes or fine-tipped glass needles

    • Anesthetizing agent (e.g., CO2 or ice)

  • Protocol:

    • Anesthetize the insect on ice or with a brief exposure to CO2.

    • Carefully puncture a soft membrane, such as at the base of a leg or antenna, with a sterile microcapillary tube or needle.

    • Collect the exuding hemolymph into a chilled microcentrifuge tube containing a small crystal of PTU or a droplet of PTU solution to inhibit phenoloxidase activity.

    • Immediately freeze the collected hemolymph at -80°C to prevent enzymatic degradation of ecdysteroids.

Extraction and Purification of Ecdysteroid Acetates

This protocol is designed to efficiently extract a broad range of ecdysteroids, including polar and apolar conjugates, from the complex hemolymph matrix.

  • Materials:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Protocol:

    • To 100 µL of hemolymph, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Re-extract the pellet with another 200 µL of methanol, centrifuge, and combine the supernatants.

    • Dry the combined supernatant under a gentle stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in 1 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elute the ecdysteroids with 5 mL of 80% methanol in water.

    • Dry the eluate under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

Chromatographic Separation and Mass Spectrometric Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation, detection, and quantification of ecdysteroids.

  • Instrumentation:

    • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for novel compound discovery.

    • Collision Energy: Optimized for each target compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation of a novel ecdysteroid acetate, NMR spectroscopy is indispensable. This requires a larger quantity of purified compound.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe.

  • Sample Preparation:

    • The purified compound from multiple HPLC runs is pooled and dried.

    • The sample is dissolved in a deuterated solvent (e.g., CD3OD or DMSO-d6).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra to identify the basic carbon skeleton and functional groups.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons and confirm the position of the acetate group. NOESY experiments can help determine the stereochemistry.

Data Presentation

Quantitative data for known and potentially novel ecdysteroid acetates should be presented in a clear, tabular format to facilitate comparison across different developmental stages or experimental conditions.

Ecdysteroid AcetatePutative StructureRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)Concentration (ng/mL hemolymph)
20-Hydroxyecdysone acetate20-hydroxyecdysone with an acetyl group at C-2, C-3, or C-22To be determinede.g., [M+H]⁺Specific fragmentsTo be quantified
Ecdysone (B1671078) acetateEcdysone with an acetyl group at C-2, C-3, or C-22To be determinede.g., [M+H]⁺Specific fragmentsTo be quantified
Novel Acetate 1To be elucidatedTo be determinede.g., [M+H]⁺Specific fragmentsTo be quantified

Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of 20-hydroxyecdysone to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes. The role of ecdysteroid acetates in this pathway is not yet fully understood. They could represent inactive storage forms, intermediates in metabolic pathways, or even possess unique signaling properties.

Ecdysteroid Signaling Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell 20E 20-Hydroxyecdysone E_acetate Ecdysteroid Acetates (e.g., 20E-acetate) 20E->E_acetate Acetylation? EcR_USP EcR/USP Heterodimer 20E->EcR_USP Binding Active_Complex Active Receptor Complex 20E->Active_Complex E_acetate->20E Hydrolysis? DNA DNA (EcRE) Active_Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates Response Biological Response (e.g., Molting) Transcription->Response

Caption: A simplified diagram of the canonical ecdysteroid signaling pathway and the potential metabolic relationship of ecdysteroid acetates.

Conclusion

The identification of novel ecdysteroid acetates in insect hemolymph presents an exciting frontier in insect endocrinology. The methodologies outlined in this guide provide a robust framework for researchers to explore this area. By combining advanced analytical techniques with careful experimental design, it will be possible to elucidate the structures, quantities, and biological roles of these modified steroid hormones, potentially leading to new strategies for insect pest management and the development of novel therapeutics.

References

A Technical Guide to the Spectroscopic Analysis of 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-O-Acetyl-20-hydroxyecdysone

This compound is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting and development of arthropods. It is also found in a variety of plants, where it is believed to act as a defense compound against insect herbivores. The compound has garnered interest in the scientific community for its potential pharmacological activities. Structurally, it is an acetylated derivative of 20-hydroxyecdysone (B1671079), with an acetyl group at the C-2 position.

Chemical Structure:

  • Systematic Name: [(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate[1]

  • Molecular Formula: C₂₉H₄₆O₈[1]

  • Molecular Weight: 522.67 g/mol [2]

  • CAS Number: 19536-25-5[1]

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables provide the complete ¹H and ¹³C NMR assignments for 20-hydroxyecdysone for reference.[3][4]

Table 1: ¹H NMR Spectroscopic Data of 20-Hydroxyecdysone (Reference Data)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.85m
2.95m
23.99m
34.15mw = 22
2.35m
2.45m
52.10d9.0
75.80d2.5
93.15m
11α1.65m
11β1.95m
12α1.50m
12β2.15m
15α1.70m
15β2.05m
16α1.60m
16β1.90m
172.40t9.0
18-CH₃0.91s
19-CH₃0.88s
21-CH₃1.19s
223.94dd9.0, 2.5
23α1.72m
23β1.69m
241.65m
26-CH₃1.20s
27-CH₃1.18s

Data is for 20-hydroxyecdysone and serves as a reference. The chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of 20-Hydroxyecdysone (Reference Data)

PositionChemical Shift (δ, ppm)
138.08
268.10
368.10
432.45
551.50
6206.5
7122.2
8168.0
931.50
1037.48
1121.50
1231.80
1347.80
1485.3
1531.20
1621.80
1750.50
1817.50
1924.50
2078.5
2121.20
2277.9
2328.50
2443.50
2571.3
2629.80
2729.50

Data is for 20-hydroxyecdysone and serves as a reference. The chemical shifts can vary slightly depending on the solvent and instrument used.

Expected ¹H and ¹³C NMR Spectral Changes for this compound:

  • ¹H NMR:

    • The proton at C-2 (H-2) is expected to show a significant downfield shift (to approximately δ 4.8-5.2 ppm) due to the deshielding effect of the adjacent acetyl group.

    • A sharp singlet corresponding to the three protons of the acetyl group (CH₃-COO-) would appear around δ 2.0-2.2 ppm.

  • ¹³C NMR:

    • The carbon at C-2 will be shifted downfield.

    • A new signal for the acetyl carbonyl carbon (CH₃-C OO-) will be present in the range of δ 170-175 ppm.

    • A new signal for the acetyl methyl carbon (C H₃-COO-) will appear around δ 20-25 ppm.

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can provide structural information through fragmentation analysis.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeIonExpected m/zNotes
ESI+[M+H]⁺523.3265Protonated molecule
ESI+[M+Na]⁺545.3085Sodium adduct
ESI+[M+K]⁺561.2824Potassium adduct
ESI-[M-H]⁻521.3117Deprotonated molecule

Expected Fragmentation Pattern:

The fragmentation of ecdysteroids in mass spectrometry is characterized by successive losses of water molecules from the steroid nucleus and side chain. For this compound, additional characteristic fragmentation would involve the loss of the acetyl group (as acetic acid, 60 Da, or as a ketene, 42 Da).

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-HStretching vibration of hydroxyl groups
2970-2850C-HStretching vibration of sp³ hybridized C-H bonds
~1735C=O (ester)Stretching vibration of the acetyl carbonyl group
~1650C=O (α,β-unsaturated ketone)Stretching vibration of the C-6 ketone
~1240C-O (ester)Stretching vibration of the ester C-O bond

Experimental Protocols

The following sections detail generalized protocols for the isolation and spectroscopic analysis of this compound from plant material.

A common method for the extraction and purification of ecdysteroids from plants involves several chromatographic steps.

  • Extraction:

    • Dried and powdered plant material (e.g., from Serratula coronata or Rhaponticum carthamoides) is extracted with a polar solvent such as methanol (B129727) or ethanol, often using maceration or Soxhlet extraction.

    • The crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning:

    • The concentrated extract is subjected to liquid-liquid partitioning to remove non-polar compounds. A typical system is partitioning between methanol/water and a non-polar solvent like hexane.

  • Column Chromatography:

    • The polar fraction is then subjected to column chromatography on a stationary phase such as silica (B1680970) gel or alumina.

    • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol), is used to separate compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing the target compound are further purified by preparative or semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is commonly employed.

    • The purity of the isolated compound is assessed by analytical HPLC.

  • NMR Spectroscopy:

    • A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

    • Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns for structural confirmation.

  • IR Spectroscopy:

    • The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a plant source.

Spectroscopic_Analysis_Workflow Plant_Material Plant Material (e.g., Serratula coronata) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Hexane/Methanol-Water) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography HPLC Preparative HPLC (C18 Reversed-Phase) Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound requires a combination of chromatographic separation techniques and various spectroscopic methods. While a complete and detailed public dataset for this specific compound is elusive, a comprehensive analytical approach can be established based on the well-documented data of its parent compound, 20-hydroxyecdysone, and fundamental spectroscopic principles. This guide provides researchers, scientists, and drug development professionals with the necessary framework to isolate, identify, and characterize this compound from natural sources. Further research is encouraged to publish a complete and verified spectroscopic dataset for this compound to aid in its future study and potential applications.

References

2-O-Acetyl-20-hydroxyecdysone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid found in various plants and insects. As an acetylated derivative of the more common 20-hydroxyecdysone, this compound has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, biological functions, and the experimental methodologies used to elucidate its effects, with a focus on its potential therapeutic applications.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 19536-25-5[1][2][3]
Molecular Formula C29H46O8[1][2][4]
Molecular Weight 522.67 g/mol [4][5]
Synonyms 20-Hydroxyecdysone 2-acetate, β-Ecdysone 2-acetate[1][4][5]

Biological Activities and Experimental Insights

Current research highlights three primary areas of biological activity for this compound: modulation of amyloid-β aggregation, cytotoxicity against neuroblastoma cells, and antimicrobial effects.

Modulation of Amyloid-β Aggregation

This compound has been shown to influence the aggregation of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.

Quantitative Data:

ParameterObservationConcentrationReference
Aβ42 Fibril Formation60% increase50 µM
Aβ42 Oligomer LevelsDecrease50 µM

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol outlines a general procedure for assessing the effect of this compound on Aβ42 aggregation.

  • Preparation of Aβ42 Monomers: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP) and then evaporated to create a monomeric film. The film is then dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Aggregation Reaction: The Aβ42 monomer solution is diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. This compound, dissolved in DMSO, is added to the experimental samples. A vehicle control (DMSO) is used for comparison.

  • Incubation: The reaction mixtures are incubated at 37°C with gentle agitation.

  • Thioflavin T Fluorescence Measurement: At specified time points, aliquots of the reaction mixtures are added to a solution of Thioflavin T. Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Aggregation Assay cluster_measurement Measurement A Dissolve Aβ42 in HFIP B Evaporate HFIP to form monomer film A->B C Dissolve film in DMSO B->C D Dilute Aβ42 in buffer C->D E Add this compound (or vehicle) D->E F Incubate at 37°C with agitation E->F G Take aliquots at time points F->G H Add to Thioflavin T solution G->H I Measure fluorescence H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 CaMKII CaMKII IP3->CaMKII EcR_USP_inactive EcR/USP EcR_USP_active EcR/USP EcR_USP_inactive->EcR_USP_active EcRE EcRE EcR_USP_active->EcRE Gene Target Gene EcRE->Gene Transcription 20-Hydroxyecdysone 20-Hydroxyecdysone 20-Hydroxyecdysone->GPCR Non-genomic 20-Hydroxyecdysone->EcR_USP_inactive Genomic G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB & JNK Pathways Ecdysteroid Ecdysteroid PI3K PI3K Ecdysteroid->PI3K IKK IKK Ecdysteroid->IKK Inhibition JNK JNK Ecdysteroid->JNK Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis ROS Oxidative Stress (e.g., ROS) ROS->IKK ROS->JNK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation CellDeath Cell Death JNK->CellDeath

References

solubility profile of 2-O-Acetyl-20-hydroxyecdysone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (B1671079). Understanding the solubility of this compound is critical for its application in various research and development settings, including in vitro and in vivo studies. This document outlines its solubility in a range of common laboratory solvents, details experimental protocols for solubility determination, and describes the relevant biological signaling pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and aqueous solutions. The following table summarizes the available quantitative data, providing a comparative reference for researchers selecting appropriate solvent systems for their experimental needs.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethylformamide (DMF)30 mg/mL~57.4 mMData provided by Cayman Chemical.[1]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL~57.4 mMData from Cayman Chemical.[1]
Dimethyl sulfoxide (DMSO)90 mg/mL~172.19 mMSonication is recommended to achieve this concentration.[2]
Dimethyl sulfoxide (DMSO)100 mg/mL~191.33 mMUltrasonic treatment is necessary; hygroscopic DMSO can impact solubility.[3][4]
Ethanol20 mg/mL~38.3 mMData provided by Cayman Chemical.[1]
PBS (pH 7.2)10 mg/mL~19.1 mMData provided by Cayman Chemical.[1]
In Vivo Formulation 1≥ 2.5 mg/mL≥ 4.78 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
In Vivo Formulation 2≥ 2.5 mg/mL≥ 4.78 mM10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
In Vivo Formulation 3≥ 2.5 mg/mL≥ 4.78 mM10% DMSO, 90% Corn Oil.[3]
In Vivo Formulation 43.3 mg/mL~6.31 mM10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[2]

Molecular Weight of this compound: 522.67 g/mol

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Equilibration:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure complete removal of particulate matter.

  • Quantification:

    • Analyze the calibration standards using HPLC to generate a calibration curve.

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing its peak area to the calibration curve.

    • Calculate the original solubility in the test solvent by accounting for the dilution factor.

Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, its mechanism of action is presumed to be similar to its parent compound, 20-hydroxyecdysone. 20-hydroxyecdysone is a key regulator of insect development, primarily acting through the ecdysone (B1671078) receptor (EcR), a nuclear receptor.

The canonical signaling pathway is as follows:

  • Ligand Binding: 20-hydroxyecdysone enters the target cell and binds to the ligand-binding domain of the ecdysone receptor (EcR).

  • Heterodimerization: The ligand-bound EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).

  • DNA Binding: This EcR-USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to EcREs modulates the transcription of downstream genes, leading to various physiological responses, such as molting and metamorphosis in insects.

In mammals, which lack the ecdysone receptor, 20-hydroxyecdysone has been shown to have various biological effects, though the exact mechanisms are still under investigation. Some studies suggest potential interactions with other cellular targets.

Visualizations

Ecdysone Receptor Signaling Pathway

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Gene Target Gene EcRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response Ecdysone 20-Hydroxyecdysone (or derivative) Ecdysone->EcR Binds

Caption: Classical ecdysone receptor signaling pathway.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Obtain solid This compound prep_cal Prepare Calibration Standards (Serial Dilution) start->prep_cal add_excess Add excess solid to known volume of solvent start->add_excess analyze_cal Analyze Calibration Standards (HPLC) prep_cal->analyze_cal equilibrate Equilibrate on shaker (24-48h at constant temp.) add_excess->equilibrate separate Separate solid and liquid (Centrifugation or Filtration) equilibrate->separate analyze_sample Analyze Saturated Solution (HPLC) separate->analyze_sample generate_curve Generate Calibration Curve analyze_cal->generate_curve quantify Quantify Concentration generate_curve->quantify analyze_sample->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Value calculate->end

Caption: Experimental workflow for solubility determination.

References

Endogenous Occurrence of 2-O-Acetyl-20-hydroxyecdysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-Acetyl-20-hydroxyecdysone is a significant, albeit less abundant, metabolite of the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). Its formation through acetylation at the C-2 hydroxyl group represents a key inactivation and detoxification pathway, particularly for orally ingested ecdysteroids. This technical guide provides a comprehensive overview of the endogenous occurrence of this compound, detailing its presence in insects, quantitative data, the experimental protocols for its isolation and analysis, and its position within the broader ecdysteroid metabolic network.

Endogenous Occurrence and Quantitative Data

The endogenous presence of this compound is primarily documented as a metabolic product resulting from the detoxification of 20-hydroxyecdysone. Its occurrence is most notable in the excretory products of certain insect larvae, highlighting its role in eliminating excess ecdysteroids.

Table 1: Quantitative Occurrence of this compound

Organism SpeciesDevelopmental StageTissue/Sample TypeConcentration/Amount
Heliothis virescens (Tobacco budworm)Fifth-instar larvaeFeces (Frass)~2.5 µg/g

This data is based on the analysis of frass from larvae fed a diet containing 20-hydroxyecdysone, indicating it is a product of metabolic detoxification.

Ecdysteroid Metabolism: The Role of Acetylation

In insects, the regulation of ecdysteroid titers is critical for normal development, including molting and metamorphosis. This is achieved through a balance of biosynthesis and inactivation. While 20-hydroxyecdysone is the principal active hormone, its inactivation is facilitated by several metabolic pathways. Acetylation, particularly at the C-22 position, is a well-documented detoxification mechanism for ingested ecdysteroids. The formation of this compound represents an alternative acylation pathway for inactivation. This modification increases the lipophilicity of the molecule, facilitating its excretion.

ecdysteroid_inactivation 20-Hydroxyecdysone 20-Hydroxyecdysone (Active Hormone) Inactivation_Pathways Inactivation Pathways 20-Hydroxyecdysone->Inactivation_Pathways This compound This compound (Excreted Metabolite) Inactivation_Pathways->this compound 2-O-Acetylation (Acetyltransferase) Other_Metabolites Other Inactive Metabolites (e.g., 22-acyl esters, 26-oic acids, 3-epimers, phosphate (B84403) conjugates) Inactivation_Pathways->Other_Metabolites

Figure 1: Role of 2-O-Acetylation in 20-Hydroxyecdysone Inactivation. This diagram illustrates that 2-O-acetylation is one of several metabolic pathways for the inactivation of the active hormone 20-hydroxyecdysone, leading to the formation of excretable metabolites.

Experimental Protocols

The isolation and quantification of this compound from biological matrices, such as insect frass, require a multi-step approach involving extraction, purification, and analytical identification.

Extraction of Ecdysteroids from Insect Feces
  • Sample Preparation: Collect and lyophilize insect feces (frass) to remove water.

  • Solvent Extraction:

    • Homogenize the dried frass in a solvent mixture, typically methanol (B129727)/water or ethanol/water, to extract a broad range of ecdysteroids.

    • Perform the extraction exhaustively, often through multiple cycles of sonication and centrifugation.

    • Combine the supernatants from each extraction cycle.

  • Solvent Partitioning:

    • Reduce the volume of the methanol/water extract under vacuum.

    • Partition the aqueous residue against a non-polar solvent like hexane (B92381) to remove lipids.

    • Subsequently, partition the aqueous phase against a moderately polar solvent such as ethyl acetate (B1210297) to extract the ecdysteroids, leaving highly polar compounds in the aqueous phase.

  • Concentration: Evaporate the ethyl acetate fraction to dryness.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Initial Fractionation (Normal-Phase HPLC):

    • Redissolve the dried extract in a suitable solvent.

    • Inject the sample onto a normal-phase silica (B1680970) HPLC column.

    • Elute with a gradient of a non-polar solvent (e.g., dichloromethane (B109758) or hexane) and a polar solvent (e.g., isopropanol (B130326) or methanol).

    • Collect fractions and monitor by UV absorbance (typically around 242-254 nm).

  • Secondary Purification (Reversed-Phase HPLC):

    • Pool fractions containing compounds with chromatographic properties similar to ecdysteroids.

    • Inject the pooled fractions onto a reversed-phase (e.g., C18) HPLC column.

    • Elute with a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile).

    • Collect purified fractions of the target compound.

Identification and Quantification
  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive identification of this compound is achieved through ¹H and ¹³C NMR. The presence of an acetyl group at the C-2 position is confirmed by characteristic shifts in the signals of neighboring protons.

    • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be compared to known standards.

  • Quantification:

    • Quantification is performed using analytical HPLC with a UV detector.

    • A calibration curve is generated using a purified and quantified standard of this compound.

    • The concentration in the biological sample is determined by comparing the peak area of the analyte to the standard curve.

experimental_workflow A Insect Feces (Frass) B Lyophilization A->B C Methanol/Water Extraction B->C D Solvent Partitioning (Hexane, Ethyl Acetate) C->D E Normal-Phase HPLC D->E F Reversed-Phase HPLC E->F G NMR Spectroscopy (Structural Elucidation) F->G H Mass Spectrometry (Identification) F->H I Analytical HPLC-UV (Quantification) F->I

Figure 2: Experimental Workflow for the Isolation and Analysis. This flowchart outlines the sequential steps from sample preparation and extraction to purification and final analysis for the identification and quantification of this compound.

Conclusion and Future Directions

This compound is a confirmed endogenous metabolite of 20-hydroxyecdysone in certain insects, playing a role in the detoxification and excretion of this vital hormone. While its presence has been established, further research is needed to fully characterize the specific acetyltransferases responsible for its synthesis and to explore its occurrence across a wider range of insect species and developmental stages. A deeper understanding of this and other inactivation pathways is crucial for the development of novel insect control strategies that target ecdysteroid metabolism and for comprehending the co-evolutionary dynamics between insects and the ecdysteroid-producing plants they consume.

Methodological & Application

Application Notes: Utilizing 2-O-Acetyl-20-hydroxyecdysone in Neuroblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-O-Acetyl-20-hydroxyecdysone is a polyhydroxylated steroid, an acetylated derivative of the phytoecdysteroid 20-hydroxyecdysone (B1671079). Ecdysteroids, including 20-hydroxyecdysone, have demonstrated a range of pharmacological properties in mammals, such as anabolic, neuroprotective, and anti-tumor effects.[1][2] Specifically, this compound has been shown to reduce cytotoxicity induced by amyloid-β42 in the human neuroblastoma cell line SH-SY5Y at concentrations of 5 and 10 µM.[3] The parent compound, 20-hydroxyecdysone, has exhibited anti-apoptotic effects in human neuroblastoma cells and has been observed to induce apoptosis and autophagy in other cancer cell lines, such as breast cancer.[1][4] These findings suggest the potential of this compound as a compound of interest for neuroblastoma research.

Mechanism of Action

The precise mechanism of action for this compound in neuroblastoma cells is not yet fully elucidated. However, studies on its parent compound, 20-hydroxyecdysone, in neuronal and cancer cells suggest several potential signaling pathways that may be involved. These include the modulation of the NF-κB and JNK pathways, which are critical in cellular responses to stress, and the activation of non-genomic signaling cascades through G protein-coupled receptors (GPCRs) leading to downstream effects on protein kinases.[5][6] In breast cancer cells, 20-hydroxyecdysone has been shown to alter the levels of apoptosis-related proteins such as PARP, Bax, and Bcl-2, and to activate caspase-3.[1][4]

Potential Applications in Neuroblastoma Research

  • Neuroprotection: Investigating the protective effects of this compound against neurotoxin-induced cell death in neuroblastoma cell lines.

  • Anti-cancer Activity: Assessing the potential of this compound to inhibit cell proliferation, induce apoptosis, and promote differentiation in various neuroblastoma cell lines.

  • Drug Development: Exploring its use as a standalone therapeutic agent or in combination with existing chemotherapy drugs to enhance their efficacy or reduce their side effects.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of SH-SY5Y Neuroblastoma Cells

This protocol outlines the standard procedure for culturing the human neuroblastoma cell line SH-SY5Y, a commonly used model in neuroblastoma research.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of neuroblastoma cells.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Evaluation of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Neuroblastoma cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Data Presentation

Table 1: Effect of this compound on Neuroblastoma Cell Viability

Concentration (µM)Treatment Duration (hours)Cell Viability (%)Standard Deviation
0 (Control)48100± 5.2
54885± 4.8
104872± 6.1
254855± 5.5
504840± 4.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Apoptosis Induction by this compound in Neuroblastoma Cells

TreatmentEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Control3.51.295.3
10 µM this compound15.85.478.8
25 µM this compound28.210.161.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow node_start Start: Cryopreserved Neuroblastoma Cells node_culture Cell Culture & Expansion (SH-SY5Y) node_start->node_culture node_seed Seed Cells for Experiments (96-well or 6-well plates) node_culture->node_seed node_treat Treatment with This compound node_seed->node_treat node_viability Cell Viability Assay (MTT) node_treat->node_viability node_apoptosis Apoptosis Assay (Annexin V/PI Staining) node_treat->node_apoptosis node_analysis Data Analysis & Interpretation node_viability->node_analysis node_apoptosis->node_analysis node_end End: Characterization of Compound's Effects node_analysis->node_end

Caption: Experimental workflow for assessing the effects of this compound.

signaling_pathway compound This compound receptor G Protein-Coupled Receptor (Hypothesized) compound->receptor Activates stress Cellular Stress compound->stress Induces jnk_path JNK Pathway receptor->jnk_path Modulates stress->jnk_path Activates nfkb_path NF-κB Pathway stress->nfkb_path Activates apoptosis Apoptosis jnk_path->apoptosis Promotes proliferation Cell Proliferation jnk_path->proliferation Inhibits nfkb_path->proliferation Inhibits

Caption: Hypothesized signaling pathways of this compound in neuroblastoma.

References

Application Notes and Protocols for In Vitro Gene Expression Induction using 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ecdysone-inducible gene expression system is a powerful tool for the precise control of gene expression in vitro and in vivo. This system offers tight regulation with low basal expression and high levels of induction upon administration of an ecdysteroid analog.[1][2] The system relies on the ligand-dependent activation of a heterodimeric nuclear receptor, typically composed of a modified ecdysone (B1671078) receptor (EcR) and the retinoid X receptor (RXR).[3] Upon binding of an ecdysteroid agonist, the receptor complex binds to specific ecdysone response elements (EcREs) in the promoter of a target gene, thereby initiating transcription. While several ecdysteroids, such as ponasterone A and muristerone A, are commonly used as inducers, this document focuses on the application of a less characterized analog, 2-O-Acetyl-20-hydroxyecdysone.

Based on structure-activity relationship studies, the 2-acetyl derivative of 20-hydroxyecdysone (B1671079) is expected to retain considerable biological activity as an ecdysone receptor agonist.[4] However, comprehensive quantitative data on its specific efficacy for inducing gene expression in commonly used cell lines is not yet widely available. Therefore, these application notes provide a framework for the evaluation and implementation of this compound as an inducer in ecdysone-responsive in vitro systems. The provided protocols are designed to guide researchers in determining the optimal working concentrations and induction kinetics of this compound compared to established inducers.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible system is a two-component regulatory system. The first component is a regulator plasmid that constitutively expresses the two receptor proteins: the ecdysone receptor (EcR) and the retinoid X receptor (RXR). The second component is an expression plasmid containing the gene of interest (GOI) under the control of a promoter with tandem repeats of the ecdysone response element (EcRE).

In the absence of an inducer, the EcR/RXR heterodimer does not bind to the EcRE, and the transcription of the GOI is off. When an ecdysteroid agonist like this compound is added to the cell culture medium, it enters the cell and binds to the ligand-binding domain of the EcR. This binding event triggers a conformational change in the EcR/RXR heterodimer, enabling it to bind with high affinity to the EcREs. The bound receptor complex then recruits transcriptional coactivators and the basal transcription machinery to the promoter, leading to robust and rapid induction of the target gene's expression.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of the ecdysone-inducible system and a typical experimental workflow for evaluating a new inducer.

ecdysone_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer 2-O-Acetyl-20- hydroxyecdysone Inducer_in Inducer Inducer->Inducer_in Cellular Uptake EcR EcR Heterodimer EcR/RXR Heterodimer EcR->Heterodimer RXR RXR RXR->Heterodimer Inducer_in->Heterodimer Binding EcRE EcRE Heterodimer->EcRE Binding Promoter Promoter EcRE->Promoter GOI Gene of Interest Promoter->GOI mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Signaling pathway of the ecdysone-inducible gene expression system.

experimental_workflow start Start cell_culture Culture Mammalian Cells start->cell_culture transfection Co-transfect with Regulator and Expression Plasmids cell_culture->transfection induction Induce with this compound (Dose-Response & Time-Course) transfection->induction harvest Harvest Cells induction->harvest analysis Analyze Gene Expression (e.g., Luciferase Assay, qPCR, Western Blot) harvest->analysis data Data Analysis and Comparison to Control Inducer (e.g., Ponasterone A) analysis->data end End data->end

References

Application Notes and Protocols for Insect Molting Bioassay Using 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect molting is a critical physiological process governed by the steroid hormone 20-hydroxyecdysone (B1671079) (20E). This intricate process, involving a cascade of gene activation, presents a prime target for the development of novel insecticides. 2-O-Acetyl-20-hydroxyecdysone, a derivative of 20E, is an ecdysteroid that has demonstrated biological activity and is a compound of interest for screening programs aimed at identifying new insect growth regulators. These application notes provide a detailed protocol for conducting an insect molting bioassay to evaluate the efficacy of this compound.

The primary insect molting hormone, 20-hydroxyecdysone (20E), is synthesized from ecdysone (B1671078), which is produced in the prothoracic glands.[1][2] Pulses of 20E are essential for initiating major developmental transitions, including larval molting and metamorphosis.[3] The hormonal signal is mediated by a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[3][4] Upon binding of 20E to EcR, the EcR/USP complex activates the transcription of a series of early response genes, such as E74, E75, and the Broad-Complex, which in turn regulate a larger set of downstream genes responsible for the morphological and physiological changes associated with molting.[5][6]

Ecdysteroid Signaling Pathway

The canonical signaling pathway for 20-hydroxyecdysone is initiated by its binding to the Ecdysone Receptor (EcR), which forms a heterodimer with the Ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, activating the transcription of early-response genes. These genes then orchestrate the expression of a cascade of late-response genes that drive the molting process.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell 20E This compound (or 20E) Complex EcR/USP/ 20E Complex 20E->Complex Binds EcR Ecdysone Receptor (EcR) EcR->Complex USP Ultraspiracle (USP) USP->Complex EcRE Ecdysone Response Element (EcRE) Complex->EcRE Binds to EarlyGenes Early Genes (e.g., E74, E75, Broad-Complex) EcRE->EarlyGenes Activates Transcription LateGenes Late Genes EarlyGenes->LateGenes Regulates Molting Molting & Metamorphosis LateGenes->Molting Induces Experimental_Workflow A Insect Rearing (e.g., Spodoptera litura) D Topical Application or Diet Incorporation A->D B Preparation of This compound Stock Solutions C Serial Dilution of Test Compound B->C C->D E Incubation (Controlled Environment) D->E F Observation & Data Collection (Mortality, Molting Defects) E->F G Data Analysis (e.g., LC50 Calculation) F->G

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data on the neuroprotective effects of 2-O-Acetyl-20-hydroxyecdysone are limited in publicly available scientific literature. The following application notes and protocols are primarily based on studies of its parent compound, 20-hydroxyecdysone (B1671079) (20E) , a well-researched ecdysteroid with demonstrated neuroprotective properties. The methodologies provided for 20E can serve as a robust starting point for investigating the neuroprotective potential of this compound. One known activity of this compound is the inhibition of amyloid-β42 (Aβ42)-induced cytotoxicity[1].

Introduction to this compound and its Neuroprotective Potential

This compound is a derivative of 20-hydroxyecdysone, a polyhydroxylated steroid hormone found in insects and plants[1]. While research on the acetylated form is emerging, 20-hydroxyecdysone has been shown to exert significant neuroprotective effects in various in vitro and in vivo models of neuronal injury. These effects are largely attributed to its antioxidant properties and its ability to modulate key signaling pathways involved in cell survival and apoptosis[2][3][4].

Studies on 20E have demonstrated its ability to protect neurons from oxidative stress-induced injury, a common pathological mechanism in neurodegenerative diseases and cerebral ischemia[2][3]. The proposed mechanisms of action for 20E, which may be shared by its acetylated derivative, include scavenging free radicals, reducing the generation of reactive oxygen and nitrogen species (ROS/RNS), preserving mitochondrial function, and inhibiting pro-apoptotic signaling cascades[2][3].

Specifically, this compound has been identified as an inhibitor of amyloid-β42 (Aβ42)-induced cytotoxicity. It is suggested that it may decrease the formation of toxic Aβ oligomers by promoting their conversion into less harmful fibrils[1]. This points to its potential therapeutic application in Alzheimer's disease and other neurodegenerative conditions characterized by amyloid pathology.

Quantitative Data Summary: Neuroprotective Effects of 20-hydroxyecdysone

The following tables summarize the quantitative data from studies on 20-hydroxyecdysone, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of 20-hydroxyecdysone on B35 Neural Cells Exposed to Hydrogen Peroxide (H₂O₂)
AssayCondition20E Concentration (µM)Result (% of Control or as specified)
MTT Assay (Cell Viability) H₂O₂ (200 µM)049.87 ± 4.39%
H₂O₂ + 20E50Increased viability
H₂O₂ + 20E100Increased viability
H₂O₂ + 20E200Increased viability
H₂O₂ + 20E400Increased viability
LDH Release Assay (Cytotoxicity) H₂O₂ (200 µM)057.37 ± 4.03%
H₂O₂ + 20E5045.20 ± 4.82%
H₂O₂ + 20E20039.11 ± 5.95%
TUNEL Assay (Apoptosis) H₂O₂ (200 µM)045.30 ± 5.78% TUNEL-positive cells
H₂O₂ + 20E5032.99 ± 4.51% TUNEL-positive cells
H₂O₂ + 20E40022.97 ± 4.40% TUNEL-positive cells
Cleaved Caspase-3 (Apoptosis) H₂O₂ (200 µM)061.27 ± 6.52% positive cells
H₂O₂ + 20E50Decreased positive cells
H₂O₂ + 20E400Decreased positive cells

*Data extracted from a study on the neuroprotective effects of 20E against H₂O₂-induced injury in B35 neuroblastoma cells[2][4].

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of compounds like this compound, based on methodologies used for 20-hydroxyecdysone.

Preparation of this compound for In Vitro and In Vivo Studies

Proper solubilization of the test compound is critical for accurate and reproducible results. The following are suggested solvent formulations for this compound[1]:

  • For In Vitro Cell Culture:

    • Prepare a stock solution in DMSO. For working solutions, dilute the stock in cell culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

  • For In Vivo Administration (example formulations):

    • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

    • Formulation 3: 10% DMSO, 90% Corn Oil.

In Vitro Model of Oxidative Stress-Induced Neuronal Injury

Cell Line: B35 rat neuroblastoma cells.

Inducing Agent: Hydrogen peroxide (H₂O₂).

Protocol:

  • Cell Seeding: Plate B35 cells in 96-well plates at a suitable density and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200, 400 µM) for 24 hours. Include a vehicle control group.

  • Induction of Injury: After the pre-treatment period, add H₂O₂ to the culture medium at a final concentration of 200 µM to induce oxidative stress. Incubate for 12 hours.

  • Assessment of Neuroprotection: Following the incubation with H₂O₂, perform various assays to evaluate cell viability, cytotoxicity, and apoptosis.

Key Neuroprotective Assays

This assay measures the metabolic activity of viable cells.

Protocol:

  • After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Protocol:

  • Collect the cell culture supernatant from each well after treatment.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

This assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Grow and treat cells on glass coverslips.

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Perform the TUNEL staining using a commercial kit, which labels the 3'-OH ends of fragmented DNA.

  • Counterstain the nuclei with a fluorescent dye like DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Protocol:

  • After treatment, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), for 30 minutes.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Protocol:

  • Use a potentiometric fluorescent dye like JC-1.

  • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • After treatment, incubate the cells with the JC-1 dye.

  • Measure the red and green fluorescence intensity using a fluorescence microscope or flow cytometer.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualization of Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of 20-hydroxyecdysone

The following diagram illustrates the signaling pathways implicated in the neuroprotective effects of 20-hydroxyecdysone against oxidative stress.

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS_RNS ↑ ROS/RNS Generation Oxidative_Stress->ROS_RNS 20E 20-hydroxyecdysone 20E->ROS_RNS NF_kB NF-κB Activation 20E->NF_kB ASK1 ASK1 Activation 20E->ASK1 Neuroprotection Neuroprotection 20E->Neuroprotection ROS_RNS->NF_kB ROS_RNS->ASK1 iNOS ↑ iNOS Expression NF_kB->iNOS Neuronal_Injury Neuronal Injury / Apoptosis iNOS->Neuronal_Injury MKK4_7 MKK4/7 Activation ASK1->MKK4_7 JNK JNK Activation MKK4_7->JNK Caspase3 Cleaved Caspase-3 Activation JNK->Caspase3 Caspase3->Neuronal_Injury

Caption: Proposed signaling pathway for the neuroprotective effects of 20-hydroxyecdysone.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of a test compound in an in vitro model of neuronal injury.

G start Start seed_cells Seed Neuronal Cells (e.g., B35) in 96-well plates start->seed_cells adhere Allow Cells to Adhere (24 hours) seed_cells->adhere pretreat Pre-treat with This compound (24 hours) adhere->pretreat induce_injury Induce Neuronal Injury (e.g., H₂O₂ for 12 hours) pretreat->induce_injury assays Perform Neuroprotective Assays induce_injury->assays mtt MTT Assay (Cell Viability) assays->mtt ldh LDH Assay (Cytotoxicity) assays->ldh tunel TUNEL Assay (Apoptosis) assays->tunel ros ROS Detection assays->ros data_analysis Data Analysis and Interpretation mtt->data_analysis ldh->data_analysis tunel->data_analysis ros->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro neuroprotection assays.

Logical Relationship for Aβ42 Cytotoxicity Inhibition

The following diagram illustrates the proposed mechanism by which this compound may inhibit amyloid-β42 (Aβ42) induced cytotoxicity.

G Abeta_oligomers Toxic Aβ42 Oligomers Cytotoxicity Neuronal Cytotoxicity Abeta_oligomers->Cytotoxicity Fibrogenesis Promotes Fibrogenesis Abeta_oligomers->Fibrogenesis Abeta_fibrils Low-toxicity Aβ42 Fibrils Abeta_fibrils->Cytotoxicity Inhibits Compound This compound Compound->Fibrogenesis Fibrogenesis->Abeta_fibrils Transforms to

Caption: Proposed mechanism of Aβ42 cytotoxicity inhibition.

References

Application Notes and Protocols for Testing 2-O-Acetyl-20-hydroxyecdysone in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Emerging research suggests that certain naturally occurring compounds may offer neuroprotective benefits. Among these, 2-O-Acetyl-20-hydroxyecdysone, a derivative of the phytoecdysteroid 20-hydroxyecdysone, has garnered interest for its potential therapeutic effects in AD. This document provides detailed protocols for the preclinical evaluation of this compound in established in vitro and in vivo models of Alzheimer's disease.

This compound is reported to inhibit amyloid-β42 (Aβ42)-induced cytotoxicity.[1] It is believed to exert its neuroprotective effects by promoting the conversion of toxic Aβ oligomers into less harmful fibrillar aggregates.[1][2] Furthermore, its parent compound, 20-hydroxyecdysone, has demonstrated antioxidant and anti-inflammatory properties, which are highly relevant to the pathology of AD.[3][4][5]

These application notes are designed to guide researchers in the systematic evaluation of this compound, from initial in vitro screening to more complex in vivo efficacy studies.

Data Presentation: Efficacy of Ecdysterones on Aβ42 Aggregation and Cytotoxicity

The following table summarizes quantitative data from a study on various ecdysterones, including a compound with an acetoxyl group, which serves as a proxy for this compound. This data provides a preliminary indication of the potential effects of this class of compounds.

Ecdysterone Derivative (Proxy Data)Effect on Aβ42 FibrillizationImpact on Aβ42 Oligomer LevelsInhibition of Aβ42-Induced Cytotoxicity
Ecdysterone with Acetoxyl GroupPromotes FibrillizationDecreasedYes
Ecdysterone with Unsaturated Side ChainInhibits AggregationIncreasedYes

Data is generalized from a study on a panel of ecdysterones and is intended to be representative. Specific results for this compound may vary.[6]

Experimental Protocols

In Vitro Assays

1. Protocol for Aβ42 Aggregation Assay using Thioflavin T (ThT)

This protocol assesses the effect of this compound on the aggregation kinetics of Aβ42.

  • Materials:

    • Lyophilized Aβ42 peptide

    • Hexafluoroisopropanol (HFIP)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black, clear-bottom microplates

    • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

  • Procedure:

    • Aβ42 Preparation:

      • Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

      • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

      • Store the resulting peptide film at -80°C.

    • Assay Setup:

      • Resuspend the Aβ42 peptide film in DMSO to a concentration of 1 mM.

      • Dilute the Aβ42 stock solution in PBS to a final concentration of 20 µM.

      • Prepare solutions of this compound in DMSO and then dilute in PBS to final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

      • Prepare a ThT stock solution (e.g., 2.5 mM in PBS) and dilute to a final working concentration of 20 µM in PBS.

    • Aggregation Monitoring:

      • In a 96-well plate, combine the Aβ42 solution, the this compound solution (or vehicle control), and the ThT working solution.

      • Incubate the plate at 37°C in the plate reader.

      • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

    • Data Analysis:

      • Plot fluorescence intensity versus time to generate aggregation curves.

      • Analyze parameters such as the lag time, maximum fluorescence intensity, and the rate of aggregation to determine the effect of this compound.

2. Protocol for Assessing Neuroprotection against Aβ42-Induced Cytotoxicity in SH-SY5Y Cells (MTT Assay)

This protocol evaluates the ability of this compound to protect neuronal cells from Aβ42-induced toxicity.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Aβ42 oligomers (prepared as described previously)

    • This compound

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture and Plating:

      • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

      • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]

    • Treatment:

      • Prepare Aβ42 oligomers.

      • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.[8]

      • Following pre-treatment, add Aβ42 oligomers to the wells to a final concentration of 10 µM.

      • Include control wells with cells only, cells with vehicle, and cells with Aβ42 oligomers only.

      • Incubate the plate for 24-48 hours.

    • MTT Assay:

      • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]

      • Carefully remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability as a percentage of the control (untreated) cells.

      • Compare the viability of cells treated with Aβ42 alone to those pre-treated with this compound.

In Vivo Studies in APP/PS1 Mouse Model

1. Protocol for Administration and Behavioral Testing (Morris Water Maze)

This protocol assesses the impact of this compound on learning and memory in a transgenic mouse model of AD.

  • Animals:

    • APP/PS1 transgenic mice and wild-type littermates.

    • Group size should be determined by power analysis.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with 10% DMSO and 5% Tween-80).[1]

    • Administer the compound or vehicle via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 4 weeks) before and during behavioral testing.

  • Morris Water Maze Protocol:

    • Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (e.g., using non-toxic paint) at 22-24°C. A hidden platform is submerged 1 cm below the water surface.

    • Acquisition Phase (5-7 days):

      • Conduct 4 trials per day for each mouse.

      • For each trial, place the mouse in the water facing the pool wall at one of four starting positions.

      • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

      • If the mouse fails to find the platform, gently guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze escape latencies and path lengths across the acquisition days to assess learning.

    • Analyze the probe trial data to assess spatial memory retention.

2. Protocol for Assessing Neuroinflammation

This protocol evaluates the effect of this compound on microglial and astrocyte activation in the brains of APP/PS1 mice.

  • Tissue Preparation:

    • Following the final behavioral test, perfuse the mice with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a sucrose (B13894) solution before sectioning on a cryostat or microtome.

  • Immunohistochemistry:

    • Mount brain sections (e.g., 30 µm thick) on slides.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate the sections with primary antibodies against markers of neuroinflammation, such as Iba1 (for microglia) and GFAP (for astrocytes), overnight at 4°C.

    • Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Mount the sections with a mounting medium containing DAPI for nuclear staining.

  • Image Acquisition and Analysis:

    • Capture images of the hippocampus and cortex using a fluorescence or confocal microscope.

    • Quantify the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes. Analyze the intensity of the fluorescent signal.

    • Compare the levels of neuroinflammation between vehicle-treated and this compound-treated APP/PS1 mice.

Visualizations

G cluster_0 In Vitro Workflow Abeta_prep Prepare Aβ42 Monomers ThT_assay ThT Aggregation Assay Abeta_prep->ThT_assay MTT_assay MTT Cytotoxicity Assay Abeta_prep->MTT_assay Form Oligomers SHSY5Y_culture Culture SH-SY5Y Cells SHSY5Y_culture->MTT_assay Compound_prep Prepare this compound Compound_prep->ThT_assay Compound_prep->MTT_assay

Caption: In Vitro Experimental Workflow.

G cluster_1 In Vivo Workflow Animal_model APP/PS1 Mice Treatment Administer Compound Animal_model->Treatment Behavioral Morris Water Maze Treatment->Behavioral Tissue Brain Tissue Collection Behavioral->Tissue IHC Immunohistochemistry (Iba1, GFAP) Tissue->IHC Analysis Data Analysis IHC->Analysis G Abeta Aβ42 Monomers Oligomers Toxic Aβ42 Oligomers Abeta->Oligomers Aggregation Fibrils Less Toxic Aβ Fibrils Oligomers->Fibrils Cell_Death Neuronal Cell Death Oligomers->Cell_Death Compound This compound Compound->Oligomers Reduces Compound->Fibrils Promotes

References

Application of 2-O-Acetyl-20-hydroxyecdysone in Agricultural Pest Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the principal insect molting hormone 20-hydroxyecdysone (B1671079), has been investigated for its biological activity and potential applications. While research has confirmed its activity in insects, specific quantitative data on its efficacy as a commercial agricultural pest control agent is currently limited in publicly available scientific literature. This document provides an overview of the existing knowledge, general experimental protocols for evaluating ecdysteroid-based insecticides, and the known signaling pathways of its parent compound, 20-hydroxyecdysone, which are presumed to be the target of the acetylated form.

Introduction

Phytoecdysteroids are plant-derived compounds that mimic the effects of insect molting hormones (ecdysteroids).[1] This mimicry makes them promising candidates for the development of bio-insecticides. 20-hydroxyecdysone is the most common and active ecdysteroid in insects, playing a crucial role in regulating molting and metamorphosis.[2] Its acetylated form, this compound, has been shown to retain considerable biological activity in insects such as Sarcophaga (a dipteran) and Galleria (a lepidopteran). However, the introduction of acetyl groups can alter the compound's polarity and interaction with target receptors, potentially affecting its insecticidal potency. While non-steroidal ecdysteroid agonists have been developed as commercial insecticides, the application of this compound for large-scale agricultural pest control remains an area for further research.[3]

Quantitative Data on Insecticidal Efficacy

A comprehensive search of scientific literature did not yield specific LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values for this compound against common agricultural pests. The primary focus of available research on this specific compound has been on its pharmacological effects, particularly in the context of Alzheimer's disease.

The table below is provided as a template for researchers to populate with their own experimental data when evaluating the efficacy of this compound.

Target Pest SpeciesLife StageApplication MethodLC50 / LD50 (and 95% CI)Observation PeriodReference
e.g., Spodoptera exigua2nd Instar LarvaeDiet IncorporationData not available7 days(Internal Data)
e.g., Myzus persicaeAdultTopical ApplicationData not available48 hours(Internal Data)
e.g., Tribolium castaneumLarvaeTreated SurfaceData not available5 days(Internal Data)

Mechanism of Action: Ecdysteroid Signaling Pathway

This compound is presumed to exert its insecticidal effects by disrupting the normal function of the ecdysteroid signaling pathway, which is highly conserved among insects. The parent compound, 20-hydroxyecdysone, binds to a heterodimeric nuclear receptor complex consisting of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, initiating a transcriptional cascade that regulates molting, development, and reproduction.

Exogenous application of an ecdysteroid agonist like this compound at an inappropriate time can lead to premature and incomplete molting, cessation of feeding, deformities, and ultimately, death of the insect.

Caption: Generalized ecdysteroid signaling pathway in insects.

Experimental Protocols

The following are generalized protocols for evaluating the insecticidal activity of ecdysteroid analogs. These should be adapted and optimized for the specific target pest and experimental conditions.

Protocol 1: Larval Diet Incorporation Bioassay

This method is suitable for assessing the chronic toxicity of the compound on chewing insects.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Artificial diet for the target insect

  • Rearing containers (e.g., Petri dishes, multi-well plates)

  • Synchronized early-instar larvae of the target pest

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in acetone).

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. While the diet is still liquid and has cooled to a safe temperature (e.g., 50-60°C), add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ppm). A control diet should be prepared by adding the same volume of solvent only.

  • Bioassay Setup: Dispense a known amount of the treated and control diet into individual rearing containers.

  • Insect Infestation: Place one larva in each container.

  • Incubation: Maintain the containers in an incubator under controlled conditions optimal for the insect's development.

  • Data Collection: Record mortality daily for a set period (e.g., 7-10 days). Also, observe for sublethal effects such as molting disruption, growth inhibition, and developmental abnormalities.

  • Data Analysis: Calculate mortality rates and determine the LC50 value using probit analysis.

Diet_Incorporation_Workflow A Prepare Stock Solution of this compound C Incorporate Test Compound into Diet at Various Concentrations A->C B Prepare Artificial Diet B->C D Dispense Diet into Rearing Containers C->D E Introduce One Larva per Container D->E F Incubate under Controlled Conditions E->F G Record Mortality and Sublethal Effects Daily F->G H Calculate LC50 using Probit Analysis G->H

Caption: Workflow for larval diet incorporation bioassay.

Protocol 2: Topical Application Bioassay

This method is used to determine the contact toxicity of the compound.

Materials:

  • This compound

  • Acetone or other suitable volatile solvent

  • Micro-applicator

  • Synchronized larvae or adult insects of a uniform size

  • Holding containers with food and water

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

  • Insect Preparation: Anesthetize the insects (e.g., with CO2 or by chilling) to facilitate handling.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects should be treated with the solvent only.

  • Post-Treatment: Place the treated insects in holding containers with access to food and water.

  • Incubation: Maintain the containers in an incubator under controlled conditions.

  • Data Collection: Record mortality at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate mortality rates and determine the LD50 value using probit analysis.

Topical_Application_Workflow A Prepare Serial Dilutions of This compound C Apply Precise Volume of Test Solution to Dorsal Thorax A->C B Anesthetize Insects B->C D Place Insects in Holding Containers with Food/Water C->D E Incubate under Controlled Conditions D->E F Record Mortality at Specified Time Points E->F G Calculate LD50 using Probit Analysis F->G

Caption: Workflow for topical application bioassay.

Conclusion and Future Directions

While this compound has demonstrated biological activity in insects, its potential as a viable agricultural insecticide requires further rigorous investigation. There is a clear need for studies focused on determining its efficacy against a broader range of economically important pest species. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the LC50 and LD50 values for key agricultural pests.

  • Spectrum of Activity: Assessing the compound's effectiveness against a wide range of insect orders.

  • Mode of Action Studies: Confirming its interaction with the ecdysone receptor and elucidating any potential secondary mechanisms.

  • Formulation Development: Investigating stable and effective formulations for field application.

  • Non-Target Effects: Evaluating the impact on beneficial insects, such as pollinators and predators.

The protocols and information provided herein serve as a foundational guide for researchers to systematically evaluate the insecticidal potential of this compound and contribute to the development of novel, effective, and potentially safer pest management strategies.

References

Application Notes and Protocols for In Vivo Administration of 2-O-Acetyl-20-hydroxyecdysone in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo studies on the administration of 2-O-Acetyl-20-hydroxyecdysone in mice are not available in the published literature. The following application notes and protocols are based on extensive research conducted on its parent compound, 20-hydroxyecdysone (B1671079) (20E). It is hypothesized that this compound may exhibit similar biological activities, potentially with altered pharmacokinetics due to the addition of the acetyl group. Researchers should consider this as a starting point and optimize protocols accordingly.

Introduction

This compound is an acetylated derivative of 20-hydroxyecdysone, a naturally occurring ecdysteroid found in insects and plants.[1] While research on the acetylated form is limited, 20-hydroxyecdysone has been shown to possess a range of pharmacological effects in mammals, including anabolic, anti-diabetic, and anti-obesity properties.[[“]][3] These effects are often attributed to its interaction with signaling pathways such as the PI3K/Akt pathway, which is a key regulator of muscle growth and metabolism.[[“]][4][[“]][6][7] This document provides detailed protocols for the in vivo administration of this compound in mice, based on established methodologies for 20-hydroxyecdysone, to investigate its potential physiological and cellular effects.

Potential Applications

Based on the known effects of 20-hydroxyecdysone, in vivo administration of this compound in mice can be used to investigate:

  • Anabolic Effects: Assessing changes in muscle mass, fiber size, and strength.

  • Metabolic Effects: Studying impacts on blood glucose levels, insulin (B600854) sensitivity, and body weight in models of diet-induced obesity.

  • Gene Expression Analysis: Examining the regulation of genes involved in muscle growth, atrophy, and metabolism.

  • Signaling Pathway Activation: Determining the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using 20-hydroxyecdysone in mice. These can serve as a reference for expected outcomes when studying this compound.

Table 1: Effects of 20-Hydroxyecdysone on Body and Muscle Mass in Mice

ParameterMouse StrainAdministration Route & DosageDurationResultsReference
Body WeightC57BL/6JOral gavage, 10 mg/kg/day13 weeksSignificant decrease in body weight gain in high-fat diet-fed mice.[[“]][8]
Triceps Brachii MassC57BL/6Continuous infusion, 5 mg/kg/day5 daysSignificant increase in muscle mass.[9]
Adipose MassC57BL/6JOral gavage, 10 mg/kg/day13 weeks41% decrease in adipose mass in high-fat diet-fed mice.[8]
Lean MassC57BL/6JOral gavage, 10 mg/kg/day13 weeks5% decrease in lean mass in high-fat diet-fed mice.[8]

Table 2: Metabolic Effects of 20-Hydroxyecdysone in Mice

ParameterMouse StrainAdministration Route & DosageDurationResultsReference
Plasma Insulin LevelsC57BL/6JOral gavage, 10 mg/kg/day13 weeksSignificantly lowered plasma insulin levels.[[“]]
Glucose ToleranceC57BL/6JOral gavage, 10 mg/kg/day13 weeksSignificantly improved glucose tolerance.[[“]]
Hepatic PEPCK ExpressionC57BL/6JOral gavage, 10 mg/kg/day13 weeksReduced hepatic expression.[[“]][8]
Hepatic G6Pase ExpressionC57BL/6JOral gavage, 10 mg/kg/day13 weeksReduced hepatic expression.[[“]][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • For Oral Gavage:

    • Weigh the required amount of this compound.

    • Dissolve in a suitable vehicle. Given that 20-hydroxyecdysone is soluble in water, ethanol, methanol, or DMSO, a similar solvent system can be tested for the acetylated form. For animal studies, a non-toxic vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water is recommended.

    • Ensure the final concentration allows for the desired dosage in a volume of 100-200 µL per mouse.

    • Vortex or sonicate until the compound is fully dissolved or forms a stable suspension.

  • For Intraperitoneal (IP) Injection:

    • Follow the steps for oral gavage preparation, but ensure the final solution is sterile.

    • Filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • For Continuous Infusion via Osmotic Pump:

    • Prepare a sterile, concentrated solution of this compound in a biocompatible solvent (e.g., sterile saline or a solution containing a solubilizing agent like cyclodextrin).

    • Load the solution into the osmotic minipump according to the manufacturer's instructions.

In Vivo Administration Protocols

Protocol 1: Oral Gavage for Metabolic Studies

  • Animals: Use male C57BL/6J mice, a common model for diet-induced obesity.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Diet: Induce obesity by feeding a high-fat diet (e.g., 60% of energy from fat) for a specified period (e.g., 13 weeks).[8]

  • Grouping: Divide mice into a control group (vehicle) and a treatment group (this compound).

  • Administration: Administer this compound (e.g., at a dose of 10 mg/kg body weight) or vehicle daily via oral gavage.[8]

  • Monitoring: Monitor body weight and food intake regularly.

  • Analysis: At the end of the study, perform glucose and insulin tolerance tests. Collect blood for plasma analysis (glucose, insulin, etc.). Harvest tissues (liver, adipose tissue, muscle) for gene expression (e.g., PEPCK, G6Pase) and protein analysis.

Protocol 2: Intraperitoneal Injection for Acute Signaling Studies

  • Animals: Use adult mice of a suitable strain (e.g., C57BL/6).

  • Fasting: Fast the mice overnight to reduce basal signaling activity.

  • Administration: Inject a single dose of this compound (e.g., 5 mg/kg body weight) or vehicle intraperitoneally.

  • Time Course: Euthanize mice at different time points post-injection (e.g., 15, 30, 60 minutes) to capture transient signaling events.

  • Tissue Collection: Rapidly dissect tissues of interest (e.g., gastrocnemius, soleus muscles) and snap-freeze in liquid nitrogen.

  • Analysis: Prepare tissue lysates and perform Western blotting to analyze the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K).

Protocol 3: Continuous Infusion for Anabolic Studies

  • Animals: Use adult male mice (e.g., C57BL/6).

  • Pump Implantation: Anesthetize the mice and surgically implant an osmotic minipump (e.g., Alzet) subcutaneously. The pump should be loaded to deliver the desired dose (e.g., 5 mg/kg/day) for the study duration (e.g., 5-15 days).[9]

  • Recovery: Allow mice to recover from surgery.

  • Monitoring: Monitor body weight throughout the study.

  • Tissue Harvest: At the end of the infusion period, euthanize the mice and carefully dissect and weigh specific muscles (e.g., triceps brachii, tibialis anterior, gastrocnemius).[9]

  • Analysis: A portion of the muscle can be used for histological analysis (e.g., H&E staining for fiber size) and another portion for molecular analysis (gene and protein expression).

Visualizations

Signaling Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E This compound (Hypothesized) Receptor Unknown Receptor 20E->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Gluconeogenesis_Genes ↓ Gluconeogenic Gene Expression (e.g., PEPCK, G6Pase) Akt->Gluconeogenesis_Genes Inhibits (in liver) Protein_Synthesis ↑ Protein Synthesis (Muscle Hypertrophy) mTORC1->Protein_Synthesis Atrophy_Genes ↓ Atrophy Gene Expression (e.g., MuRF1, MAFbx) FOXO->Atrophy_Genes

Caption: Hypothesized PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis Compound_Prep Prepare this compound in appropriate vehicle Administration Administer Compound (Oral Gavage, IP, or Infusion) Compound_Prep->Administration Animal_Model Select Mouse Model (e.g., C57BL/6) Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Grouping->Administration Monitoring Monitor Physiological Parameters (Body Weight, Glucose, etc.) Administration->Monitoring Tissue_Harvest Harvest Tissues (Muscle, Liver, Adipose) Monitoring->Tissue_Harvest Molecular_Analysis Perform Molecular Analysis (Western Blot, qPCR, Histology) Tissue_Harvest->Molecular_Analysis Data_Analysis Analyze and Interpret Data Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Note: High-Throughput Cell-Based Assays for Screening Ecdysteroid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ecdysteroids are steroid hormones that play a critical role in the developmental processes of arthropods, including molting and metamorphosis.[1] The signaling pathway initiated by these hormones is a prime target for developing selective insecticides and for monitoring environmental endocrine disruptors.[2][3] Cell-based reporter gene assays provide a robust, sensitive, and scalable platform for identifying and characterizing compounds that modulate ecdysteroid activity. These assays are adaptable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries for potential ecdysteroid agonists (mimetics) or antagonists.[4][5] This document details the principles, protocols, and data analysis for such assays.

Principle: The Ecdysone (B1671078) Signaling Pathway

The canonical ecdysone signaling pathway relies on a heterodimeric nuclear receptor complex.[6][7] The active form of the hormone, typically 20-hydroxyecdysone (B1671079) (20E), enters the cell and binds to the Ecdysone Receptor (EcR).[8] This binding event induces a conformational change that promotes the heterodimerization of EcR with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1][9] The activated EcR/USP complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes, thereby initiating transcription.[7] In a cell-based assay, an EcRE is placed upstream of a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP), allowing ecdysteroid activity to be quantified by measuring the reporter signal.

Caption: Ecdysone Receptor (EcR) signaling pathway.

Experimental Workflow

The general workflow for a cell-based ecdysteroid screening assay is a multi-step process that is easily adapted for a 96- or 384-well microplate format, making it suitable for HTS.[4] The process involves cell seeding, compound addition, incubation, and signal detection.

Experimental_Workflow start Start seed Seed ecdysteroid-responsive cells into microplate wells start->seed add_compounds Add test compounds (agonists/antagonists) and controls seed->add_compounds incubate Incubate for a defined period (e.g., 24-48 hours) add_compounds->incubate add_reagents Add detection reagents (e.g., Luciferase substrate) incubate->add_reagents measure Measure signal (Luminescence/Fluorescence) add_reagents->measure analyze Analyze data: Calculate EC50/IC50 and Z'-factor measure->analyze end_node End analyze->end_node

Caption: General workflow for cell-based ecdysteroid assays.

Detailed Protocols

Protocol 1: Luciferase Reporter Assay in Drosophila S2 Cells (Transient Transfection)

This protocol describes a transient transfection assay using the Drosophila melanogaster S2 cell line, a common model for insect cell biology.[2][10]

Materials:

  • Drosophila S2 Cells (e.g., from DGRC)[11]

  • Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS

  • Expression plasmids:

    • EcR expression vector

    • USP expression vector

    • Reporter plasmid with EcREs driving luciferase (e.g., ERE-b.act.luc)[2]

    • Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)

  • Transfection Reagent (e.g., Effectene or Lipofectamine)

  • White, clear-bottom 96-well assay plates

  • Test compounds and control ecdysteroids (e.g., 20E, Ponasterone A)

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Methodology:

  • Cell Culture: Maintain S2 cells in Schneider's medium at 25°C without CO2.[12] Split cultures every 3-4 days to maintain a density of 2-8 x 10^6 cells/mL.

  • Transfection: a. One day before transfection, seed 2 x 10^5 S2 cells per well in a 24-well plate. b. Prepare a DNA mixture containing the EcR, USP, and EcRE-luciferase reporter plasmids. A co-transfected Renilla luciferase plasmid can be used to normalize for transfection efficiency. c. Transfect the cells according to the manufacturer's protocol for your chosen reagent.[13]

  • Assay Performance: a. After 24 hours of transfection, detach the cells gently and re-seed them into a white 96-well assay plate at a density of 5 x 10^4 cells per well. Allow cells to attach for 4-6 hours. b. Prepare serial dilutions of test compounds and positive controls (e.g., 20-hydroxyecdysone) in culture medium. c. Carefully remove the medium from the wells and add the medium containing the test compounds. d. Incubate the plate at 25°C for 24-48 hours.

  • Signal Detection: a. Equilibrate the plate and luciferase assay reagents to room temperature. b. Perform the luciferase assay according to the manufacturer's instructions. c. Measure luminescence using a plate-reading luminometer.

Protocol 2: Stable Cell Line Assay for High-Throughput Screening

For large-scale screening, a stable cell line that constitutively expresses the EcR/USP receptors and the reporter construct is preferable as it eliminates the need for repeated transfections.[4]

Materials:

  • Stable insect cell line (e.g., Bombyx mori Bm5 or Drosophila S2) engineered to express EcR, USP, and an EcRE-driven reporter (e.g., GFP or luciferase).[4]

  • Appropriate cell culture medium and selection antibiotic (e.g., hygromycin).

  • Assay plates (e.g., 384-well)

  • Liquid handling robotics for compound addition.

  • Plate reader (Fluorometer or Luminometer).

Methodology:

  • Cell Maintenance: Culture the stable cell line in medium containing the appropriate selection antibiotic to ensure continued expression of the assay components.

  • Assay Miniaturization: a. Using an automated dispenser, seed the stable cells into 384-well assay plates at a pre-optimized density. b. Use a liquid handler to transfer compounds from a source library plate to the assay plate (pin transfer or acoustic dispensing).

  • Incubation and Reading: a. Incubate the plates for 24-48 hours at 25°C. b. For GFP-based assays, read the fluorescence directly on a plate reader.[4] c. For luciferase-based assays, add the substrate using a dispenser and immediately measure luminescence.

Screening Logic: Agonists vs. Antagonists

The assay can be configured to screen for either agonists (compounds that activate the receptor) or antagonists (compounds that block activation by a known agonist).

Screening_Logic cluster_agonist Agonist Screening cluster_antagonist Antagonist Screening A_cells Responsive Cells A_mix Cells + Test Compound A_cells->A_mix A_compound Test Compound A_compound->A_mix A_incubate Incubate A_mix->A_incubate A_read Measure Signal A_incubate->A_read A_result Result: Signal Increase vs. Control A_read->A_result B_cells Responsive Cells B_mix Cells + Agonist + Test Compound B_cells->B_mix B_agonist Known Agonist (e.g., 20E at EC80) B_agonist->B_mix B_compound Test Compound B_compound->B_mix B_incubate Incubate B_mix->B_incubate B_read Measure Signal B_incubate->B_read B_result Result: Signal Decrease vs. Agonist-Only B_read->B_result

Caption: Logic for agonist and antagonist screening modes.

  • For Antagonist Screening: Test compounds are added in the presence of a fixed concentration of a known agonist, typically at a concentration that elicits 80% of the maximal response (EC80). A decrease in signal indicates antagonistic activity.[3]

Data Presentation and Analysis

Quantitative data from dose-response experiments should be analyzed to determine key parameters of compound activity.

Key Parameters:

  • EC50 (Half Maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency.[14]

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of an antagonist that inhibits the response to a given agonist by 50%.

  • Z'-Factor: A statistical parameter used to evaluate the quality and reliability of an HTS assay. It measures the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15][16]

Quantitative Data Summary The following table summarizes reported EC50 values for known ecdysteroid agonists in different insect cell-based reporter assays.

CompoundCell LineAssay TypeEC50 ValueReference
20-Hydroxyecdysone (20E)Drosophila S2 (Diptera)Luciferase Reporter~2.5 x 10⁻⁸ M[10]
20-Hydroxyecdysone (20E)Spodoptera frugiperda Sf9 (Lepidoptera)Luciferase Reporter~1.5 x 10⁻⁷ M[10]
Ponasterone A (PonA)Drosophila S2 (Diptera)Luciferase Reporter~2.0 x 10⁻¹⁰ M[10]
Ponasterone A (PonA)Spodoptera frugiperda Sf9 (Lepidoptera)Luciferase Reporter~1.0 x 10⁻⁹ M[10]
Tebufenozide (B1682728)Drosophila S2 (Diptera)Luciferase Reporter> 1.0 x 10⁻⁵ M[10]
TebufenozideSpodoptera frugiperda Sf9 (Lepidoptera)Luciferase Reporter~5.0 x 10⁻⁸ M[10]
TebufenozideBombyx mori Bm5 (Lepidoptera)GFP Reporter1.8 x 10⁻⁹ M[4][5]
DexamethasoneHEK 293T (GR-UAS-bla)Beta-lactamase Reporter1.7 nM[17]

Note: The activity of non-steroidal agonists like tebufenozide can be highly species-specific, showing high potency in lepidopteran cells (Sf9, Bm5) but little to no activity in dipteran cells (S2).[10] This highlights the importance of selecting a cell line appropriate for the screening objective.

References

Preparing Stock Solutions of 2-O-Acetyl-20-hydroxyecdysone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 2-O-Acetyl-20-hydroxyecdysone, a bioactive ecdysteroid with potential applications in neuroscience research, particularly in studies related to Alzheimer's disease.[1][2][3] The protocols outlined below are intended to ensure the stability and efficacy of the compound for experimental use. Adherence to these guidelines is critical for obtaining reproducible results.

Introduction

This compound is an acetylated derivative of 20-hydroxyecdysone, a naturally occurring ecdysteroid found in insects and plants.[1][2] This compound has garnered significant interest in the scientific community for its biological activities, most notably its ability to inhibit amyloid-β42 (Aβ42)-induced cytotoxicity.[1][2] Research suggests that this compound can modulate Aβ42 aggregation by promoting the formation of less toxic fibrils from harmful oligomers, indicating its potential as a therapeutic agent in neurodegenerative diseases.[1][2][4] Accurate preparation of stock solutions is the first critical step in conducting reliable in vitro and in vivo studies.

Materials and Reagents

  • This compound powder (solid, white to off-white)[1]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₉H₄₆O₈[1]
Molecular Weight 522.67 g/mol [1]
Appearance Solid, white to off-white[1]
Storage (Solid) -20°C, protect from light[1][3]
Stability (Solid) ≥ 4 years at -20°C[4]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, a common solvent for in vitro assays.

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solution from light.[1]

Solubility Data for In Vitro Solvents:

SolventSolubilityReference
DMSO 100 mg/mL (191.33 mM) (ultrasonication may be needed)[1]
DMF 30 mg/mL[4]
Ethanol 20 mg/mL[4]
PBS (pH 7.2) 10 mg/mL[4]
Protocol 2: Preparation of Stock Solution for In Vivo Use

This protocol provides a formulation suitable for in vivo experiments, which often require a solvent system with lower toxicity than pure DMSO.

Procedure:

  • Prepare a high-concentration primary stock solution in DMSO as described in Protocol 1 (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the primary DMSO stock solution.

  • Sequentially add the other solvents as described in the table below, mixing thoroughly after each addition.

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Prepare the final formulation fresh on the day of use.

In Vivo Formulation Example:

ComponentPercentageExample Volume for 1 mL Final Solution
DMSO 10%100 µL
PEG300 40%400 µL
Tween-80 5%50 µL
Saline 45%450 µL
Final Solubility ≥ 2.5 mg/mL (4.78 mM)

Reference for Formulation:[1]

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound stock solutions.

Storage ConditionDurationNotesReference
-80°C 6 monthsRecommended for long-term storage[1]
-20°C 1 monthSuitable for short-term storage[1]

Important Considerations:

  • Protect all solutions from light.[1]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Use newly opened, anhydrous DMSO for the best solubility results, as hygroscopic DMSO can significantly impact solubility.[1]

  • Aqueous solutions are not recommended for storage for more than one day.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Weigh 2-O-Acetyl-20- hydroxyecdysone Powder B Add Solvent (e.g., DMSO) A->B Step 1 C Dissolve Completely (Vortex/Sonicate) B->C Step 2 D Aliquot into Single-Use Vials C->D Step 3 E Store at -80°C or -20°C (Protect from Light) D->E Step 4 F Thaw and Use for Experiment E->F Step 5

Caption: Workflow for preparing and storing this compound stock solutions.

Proposed Mechanism of Action in Alzheimer's Disease

The diagram below depicts the proposed mechanism by which this compound may mitigate amyloid-β42 toxicity.

G Proposed Mechanism of Action A Amyloid-β42 (Aβ42) Monomers B Toxic Aβ42 Oligomers A->B Aggregation E Less Toxic Aβ42 Fibrils C Neuronal Cytotoxicity B->C Induces D This compound D->B Inhibits Formation D->E Promotes Fibrogenesis

Caption: this compound's role in Aβ42 aggregation.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the associated solvents. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents like DMSO. Refer to the Safety Data Sheet (SDS) for detailed safety information. This product is for research use only and not for human or veterinary use.[4]

References

Application Note: Quantitative Analysis of 2-O-Acetyl-20-hydroxyecdysone using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-O-Acetyl-20-hydroxyecdysone is a derivative of 20-hydroxyecdysone (B1671079), a major insect molting hormone. Ecdysteroids and their analogs are of significant interest in various research fields, including endocrinology and pharmacology, due to their potential anabolic and adaptogenic properties. Accurate and sensitive quantification of these compounds in biological and botanical matrices is crucial for pharmacokinetic studies, quality control of herbal supplements, and understanding their physiological roles. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1] While specific methods for this compound are not widely published, this protocol is adapted from established methods for 20-hydroxyecdysone and other ecdysteroids.[2][3][4][5][6]

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.[3][7]

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a solid matrix (e.g., plant material, insect tissue) and a liquid matrix (e.g., plasma, serum).

1.1. Extraction from Solid Matrix (e.g., Plant Material)

  • Homogenization: Weigh 100 mg of the homogenized and dried sample into a 2 mL microcentrifuge tube.

  • Extraction Solvent: Add 1.5 mL of 80% methanol (B129727) in water.

  • Extraction: Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile (B52724) with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

1.2. Extraction from Liquid Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm filter into an HPLC vial.

LC-MS/MS Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

2.3. MRM Transitions

The exact mass of this compound (C29H46O8) is 522.3193 g/mol . The protonated molecule [M+H]+ would be m/z 523.3. The fragmentation pattern will be different from 20-hydroxyecdysone due to the acetyl group. A key fragmentation would likely be the neutral loss of acetic acid (60 Da). Further fragmentation would resemble that of 20-hydroxyecdysone, which involves successive water losses.[8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 523.3463.31003015
This compound (Qualifier) 523.3445.31003020
Internal Standard (Hypothetical) 528.3468.31003015

Note: These MRM transitions are predicted and must be confirmed by infusing a standard of this compound into the mass spectrometer to determine the optimal precursor and product ions, cone voltage, and collision energy.

Data Presentation

The following tables represent hypothetical quantitative data for illustrative purposes.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (r²) 0.9995
Linear Range 1 - 1000 ng/mL

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Precision (%RSD)Accuracy (%)
Low 109.8 ± 0.55.198.0
Medium 100102.3 ± 4.14.0102.3
High 800790.4 ± 31.64.098.8

Table 3: Recovery Data

MatrixSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=3)Recovery (%)
Plasma 5046.5 ± 2.893.0
Plant Extract 5044.2 ± 3.188.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Sample (Solid or Liquid Matrix) extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc ms Mass Spectrometry (MRM) hplc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS/MS analysis.

logical_relationship compound This compound in Complex Matrix separation Chromatographic Separation (HPLC) compound->separation ionization Ionization (ESI+) separation->ionization precursor Precursor Ion Selection (m/z 523.3) ionization->precursor fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion Detection (e.g., m/z 463.3) fragmentation->product signal Signal Intensity (Proportional to Concentration) product->signal

Caption: Logical steps in the LC-MS/MS detection process.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, should be validated in the user's laboratory to ensure it meets the specific requirements of the application. This method is suitable for a wide range of research and development activities where accurate measurement of this compound is required.

References

Application Notes and Protocols for the Experimental Use of 2-O-Acetyl-20-hydroxyecdysone as an Ecdysone Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a derivative of the primary insect molting hormone, 20-hydroxyecdysone (B1671079). Ecdysteroids, including 20-hydroxyecdysone and its analogs, play a crucial role in arthropod development by activating the ecdysone (B1671078) receptor (EcR), a nuclear receptor that regulates the expression of a wide array of genes.[1] The ecdysone receptor functions as a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1] Upon ligand binding, the EcR-USP complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. This signaling cascade governs key developmental processes such as molting and metamorphosis.

The experimental use of ecdysone receptor agonists is of significant interest for the development of selective insect growth regulators and for the establishment of inducible gene expression systems in research and medicine. While 20-hydroxyecdysone is the most studied natural agonist, its acetylated derivatives, such as this compound, are also of interest for their potential differences in bioactivity, stability, and cell permeability. These application notes provide a framework for the experimental characterization of this compound as an ecdysone receptor agonist.

Ecdysone Receptor Signaling Pathway

The canonical ecdysone receptor signaling pathway is initiated by the binding of an ecdysteroid agonist to the ligand-binding domain of the EcR subunit of the EcR-USP heterodimer. In the absence of a ligand, the heterodimer is often bound to ecdysone response elements (EcREs) on the DNA and associated with corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change that displaces corepressors and recruits coactivator proteins, leading to the activation of gene expression.

Ecdysone_Signaling_Pathway Ecdysone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_O_Acetyl_20_hydroxyecdysone This compound EcR EcR 2_O_Acetyl_20_hydroxyecdysone->EcR Enters Nucleus & Binds EcR_USP EcR-USP Heterodimer EcR->EcR_USP Heterodimerizes with USP USP USP->EcR_USP CoA Coactivators EcR_USP->CoA Recruits (Active State) EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to CoR Corepressors CoR->EcR_USP Associated with (Inactive State) Target_Gene Target Gene Transcription CoA->Target_Gene Initiates

Caption: Ecdysone Receptor Signaling Pathway.

Quantitative Data Presentation

To facilitate the comparison of the agonist activity of this compound with other ecdysteroids, all quantitative data should be summarized in a structured table. At present, specific quantitative data for this compound as an ecdysone receptor agonist is limited in publicly available literature. The table below serves as a template for organizing experimentally determined values.

CompoundEC50 (M)Ki (M)Cell Line/Assay SystemReference
This compound User-determinedUser-determinede.g., HEK293T Luciferase AssayUser's Data
20-hydroxyecdysoneLiterature ValueLiterature Valuee.g., Drosophila S2 Cells[2]
Ponasterone ALiterature ValueLiterature Valuee.g., Sf9 Cells[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as an ecdysone receptor agonist.

Protocol 1: In Vitro Ecdysone Receptor Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to quantify the ability of this compound to activate the ecdysone receptor and induce gene expression. Mammalian cells, such as HEK293T, are often used as they lack endogenous ecdysone receptors.[3][4]

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed HEK293T cells in a 96-well plate Start->Seed_Cells Transfect Co-transfect with EcR, USP, and Luciferase Reporter Plasmids Seed_Cells->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for another 24-48 hours Treat->Incubate2 Lyse Lyse cells and add luciferase substrate Incubate2->Lyse Measure Measure luminescence using a plate reader Lyse->Measure Analyze Analyze data and determine EC50 Measure->Analyze End End Analyze->End

Caption: Luciferase Reporter Assay Workflow.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids for Ecdysone Receptor (EcR) and Ultraspiracle (USP)

  • Luciferase reporter plasmid containing ecdysone response elements (EcREs) upstream of the luciferase gene

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the EcR expression plasmid, USP expression plasmid, and the EcRE-luciferase reporter plasmid.

    • Add the transfection mix to the cells.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

    • Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., 20-hydroxyecdysone).

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes with gentle shaking.

    • Add 50 µL of luciferase substrate to each well.

    • Measure the luminescence using a luminometer plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if used.

    • Plot the luminescence values against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to the ecdysone receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled ecdysone receptor agonist.

Binding_Assay_Workflow Competitive Binding Assay Workflow Start Start Prepare_Receptor Prepare cell lysate or purified EcR/USP protein Start->Prepare_Receptor Incubate Incubate receptor with a fixed concentration of labeled ligand and varying concentrations of this compound Prepare_Receptor->Incubate Separate Separate bound from free ligand (e.g., gel filtration, filter binding) Incubate->Separate Quantify Quantify the amount of bound labeled ligand Separate->Quantify Analyze Analyze data and determine IC50 and Ki Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying Protein Synthesis with 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a derivative of the phytoecdysteroid 20-hydroxyecdysone (B1671079) (20E), a naturally occurring steroid hormone found in insects and plants.[1][2] While much of the existing research on ecdysteroids and protein synthesis has focused on 20-hydroxyecdysone, the methodologies and observed mechanisms provide a strong framework for investigating the effects of its acetylated form. Ecdysteroids, particularly 20E, have been shown to possess anabolic properties, notably by increasing protein synthesis in mammalian skeletal muscle.[3][4][5] This document provides detailed application notes and experimental protocols for studying the effects of this compound on protein synthesis, based on established methods for 20-hydroxyecdysone.

The primary mechanism of action for 20E's anabolic effects is believed to be the activation of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[4][6][7] This activation appears to be initiated at the cell surface through a G-protein coupled receptor (GPCR), possibly the Mas1 receptor, leading to downstream signaling events that promote translation initiation and elongation.[3][6]

These application notes will guide researchers in designing and executing experiments to elucidate the role of this compound in modulating protein synthesis, both in vitro and in vivo.

Data Presentation

In Vitro Effects of 20-Hydroxyecdysone on Protein Synthesis

The following table summarizes the dose-dependent effects of 20-hydroxyecdysone on protein synthesis in C2C12 myotubes, a common model for skeletal muscle research.[3] This data provides a baseline for designing dose-response studies with this compound.

Concentration of 20-Hydroxyecdysone (µM)Effect on Protein Synthesis in C2C12 Cells (Relative to Control)Reference Compound and Effect
0.01StimulatoryIGF-1 (100 ng/mL) showed comparable stimulation to 1 µM 20E.
0.1Stimulatory
1Optimal Stimulatory Effect
10Stimulatory

Data synthesized from descriptions in the provided search results. The exact percentage increase was noted as up to 20% in some studies.[4][6]

In Vivo Effects of 20-Hydroxyecdysone on Skeletal Muscle

This table outlines the effects of 20-hydroxyecdysone administration in rodent models, demonstrating its anabolic potential in a whole-organism context.

Animal ModelDosageOutcome
Rats5 mg/kg body weight (subcutaneous injection) for 7 daysAttenuated disuse muscle atrophy in soleus muscle.[5]
Mice (C57BL/6)25 mg/kgSuggested activation of protein synthesis in skeletal muscle.[7]

Signaling Pathway

The anabolic effects of 20-hydroxyecdysone on protein synthesis are primarily mediated by the PI3K/Akt/mTOR signaling pathway. The proposed sequence of events is as follows:

  • Receptor Binding: 20-hydroxyecdysone is thought to bind to a G-protein coupled receptor (GPCR) on the cell membrane.[6]

  • PI3K Activation: This binding event activates Phosphoinositide 3-kinase (PI3K).[4][6]

  • Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).[6][8]

  • mTORC1 Activation: Akt then activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a key regulator of protein synthesis.[7]

  • Initiation of Translation: mTORC1 phosphorylates downstream targets, including 4E-BP1 and S6K1, which in turn promote the initiation of mRNA translation into protein.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., Mas1) PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Translation Protein Synthesis mTORC1->Translation Promotes 4E_BP1 4E_BP1 mTORC1->4E_BP1 Inhibits 2_O_Acetyl_20_hydroxyecdysone 2_O_Acetyl_20_hydroxyecdysone 2_O_Acetyl_20_hydroxyecdysone->GPCR eIF4E eIF4E 4E_BP1->eIF4E eIF4E->Translation G A Plate and differentiate C2C12 cells B Pre-incubate myotubes A->B C Treat with this compound and [3H]-Leucine B->C D Lyse cells C->D E Measure radioactivity and protein concentration D->E F Normalize and analyze data E->F G A Acclimate and group mice B Administer this compound A->B C Inject puromycin B->C D Collect skeletal muscle tissue C->D E Perform Western blot for puromycin D->E F Quantify and analyze protein synthesis E->F

References

Application Notes and Protocols: Assessing the Antimicrobial Activity of 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a derivative of the phytoecdysteroid 20-hydroxyecdysone (B1671079), a class of compounds found in various plants and insects. While ecdysteroids are primarily known for their role in arthropod molting and development, recent research has unveiled a broader range of pharmacological effects, including potential antimicrobial properties. Notably, the acetylation of 20-hydroxyecdysone has been suggested to enhance its bioactivity, making this compound a compound of interest for antimicrobial drug discovery.

These application notes provide a summary of the currently available data on the antimicrobial activity of this compound and detailed protocols for its evaluation. The information is intended to guide researchers in the systematic assessment of this compound's efficacy against a panel of clinically relevant microorganisms.

Data Presentation

The antimicrobial activity of this compound has been reported against a range of bacteria and fungi. The following table summarizes the available quantitative data. It is important to note that the specific inhibitory concentration is based on commercially available information and requires independent verification through standardized laboratory testing. Peer-reviewed research supports the general finding that acetylation of 20-hydroxyecdysone enhances its antimicrobial properties compared to the parent compound[1].

MicroorganismTypeReported Inhibitory Concentration (µg/mL)Data Source
Staphylococcus aureusGram-positive Bacteria10Commercial Vendor
Escherichia coliGram-negative Bacteria10Commercial Vendor
Proteus vulgarisGram-negative Bacteria10Commercial Vendor
Candida albicansFungus (Yeast)10Commercial Vendor
Alternaria alternataFungus (Mold)10Commercial Vendor
Fusarium solaniFungus (Mold)10Commercial Vendor

Studies on various acetylated derivatives of 20-hydroxyecdysone have indicated a significant increase in antibacterial activity against microbes that cause inflammatory and purulent processes when compared to the non-acetylated form[1].

Postulated Mechanism of Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, based on the steroidal structure of the molecule, a potential mechanism involves the disruption of microbial cell membrane integrity. The lipophilic nature of the steroid backbone, potentially enhanced by the acetyl group, may facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes. This insertion could lead to altered membrane fluidity, the formation of pores or channels, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Hypothetical Antimicrobial Mechanism of Action cluster_membrane Microbial Cell Membrane Lipid Bilayer Lipid Bilayer 2_O_Acetyl_20_hydroxyecdysone 2-O-Acetyl-20- hydroxyecdysone Membrane_Insertion Membrane Insertion 2_O_Acetyl_20_hydroxyecdysone->Membrane_Insertion Membrane_Insertion->Lipid Bilayer Membrane_Disruption Membrane Disruption (Altered Fluidity, Pore Formation) Membrane_Insertion->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Hypothesized mechanism of membrane disruption.

Experimental Protocols

To facilitate further research and validation of the antimicrobial properties of this compound, the following detailed protocols for standard antimicrobial susceptibility testing are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Broth Microdilution Workflow for MIC Determination Start Start Prep_Stock Prepare Stock Solution of This compound Start->Prep_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Protocol 2: Agar (B569324) Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Compound-Impregnated Disks: Prepare a solution of this compound at a desired concentration (e.g., 1 mg/mL). Aseptically apply a known volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely.

  • Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing against the inside of the tube. Swab the entire surface of an agar plate evenly in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, place the compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate under the same conditions as for the broth microdilution assay.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Agar Disk Diffusion Workflow Start Start Prep_Disks Prepare Compound-Impregnated Filter Paper Disks Start->Prep_Disks Place_Disks Place Disks on Inoculated Agar Surface Prep_Disks->Place_Disks Inoculate_Plate Inoculate Agar Plate with Standardized Microbial Suspension Inoculate_Plate->Place_Disks Incubate Incubate Plate Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition in Millimeters Incubate->Measure_Zones End End Measure_Zones->End

Workflow for disk diffusion assay.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. The available data, although preliminary, suggests broad-spectrum activity against both bacteria and fungi. The provided protocols offer a standardized framework for researchers to rigorously evaluate and expand upon these initial findings. Further studies are warranted to confirm the reported antimicrobial activity, elucidate the specific mechanism of action, and assess the therapeutic potential of this and other acetylated ecdysteroids.

References

2-O-Acetyl-20-hydroxyecdysone: A Precise Tool for Inducible Gene Expression in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone, an acetylated analog of the insect molting hormone 20-hydroxyecdysone (B1671079), serves as a potent and specific inducer for ecdysone-inducible gene expression systems in mammalian cells. This system offers a powerful tool for temporal and dose-dependent control of target gene expression, a critical requirement in various molecular biology applications, including functional genomics, drug discovery, and gene therapy development. The ecdysone-inducible system is lauded for its low basal expression and high inducibility, offering a tighter control over gene expression compared to some other inducible systems.[1] The lipophilic nature of ecdysone (B1671078) analogs allows for efficient penetration of cell membranes, leading to rapid and potent induction of gene expression.

The system's functionality relies on the co-expression of a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR).[2][3] In the absence of an ecdysteroid inducer like this compound, the EcR-RXR complex binds to a specific response element in the promoter of a target gene, actively repressing its transcription. The introduction of this compound triggers a conformational change in the EcR, leading to the recruitment of co-activators and subsequent robust transcription of the gene of interest.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible expression system is a two-component system, typically delivered to mammalian cells via two separate plasmids:

  • Receptor Plasmid: This plasmid constitutively expresses a modified Drosophila melanogaster ecdysone receptor (EcR) and the mammalian retinoid X receptor (RXR).

  • Expression Plasmid: This plasmid contains the gene of interest (GOI) cloned downstream of a promoter containing multiple copies of the ecdysone response element (EcRE).

Upon successful co-transfection of these two plasmids into a suitable mammalian cell line, the EcR and RXR proteins are produced and form a heterodimer. This heterodimer binds to the EcREs in the expression plasmid's promoter. In the uninduced state, this binding represses the transcription of the GOI. The addition of an ecdysone analog, such as this compound or the commonly used ponasterone A, to the cell culture medium induces a conformational change in the EcR protein. This change leads to the dissociation of co-repressors and the recruitment of co-activators, resulting in the activation of transcription and expression of the GOI.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the ecdysone-inducible expression system. While specific data for this compound is limited, the provided information for the parent compound 20-hydroxyecdysone and the potent analog ponasterone A offers a valuable reference for experimental design. Ponasterone A generally exhibits higher potency than 20-hydroxyecdysone.[4][5]

Table 1: Inducer Concentrations for Gene Induction

InducerCell LineTypical Concentration RangeNotes
Ponasterone AVarious mammalian1 nM - 10 µMA potent and widely used inducer.
20-hydroxyecdysoneDrosophila Kc cells0.1 µM - 1 µMThe natural ligand, generally less potent than ponasterone A.[4]
This compoundSH-SY5Y5 µM - 10 µMUsed to study effects on amyloid-β induced cytotoxicity.

Table 2: Performance Characteristics of the Ecdysone-Inducible System

ParameterValueNotes
Fold InductionUp to 10,000-foldHighly dependent on the cell line, promoter construct, and integration site in stable cell lines.
Basal ExpressionVery low to undetectableA key advantage of the system, ensuring tight regulation.[6][7]
Induction Time CourseSignificant induction within 3-8 hoursMaximal expression is typically observed 24-48 hours post-induction.[8]
EC50 (Ponasterone A)Sub-nanomolar to low nanomolar rangeVaries with the specific receptor construct and cell line.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the engineered ecdysone-inducible system in mammalian cells and a typical experimental workflow for its application.

Ecdysone_Inducible_System_Pathway cluster_extracellular Extracellular Space cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer This compound EcR_RXR_inactive EcR-RXR Heterodimer (Inactive) Inducer->EcR_RXR_inactive Enters cell and binds to EcR EcR_RXR_bound EcR-RXR Heterodimer (Bound to EcRE) Inducer->EcR_RXR_bound Induces conformational change EcR_RXR_inactive->EcR_RXR_bound CoR Co-repressor EcR_RXR_bound->CoR Recruits Co-repressor EcRE_Promoter Ecdysone Response Element (EcRE) Promoter EcR_RXR_bound->EcRE_Promoter Binds to EcRE EcR_RXR_active EcR-RXR-Inducer Complex (Active) GOI Gene of Interest (GOI) CoR->GOI Represses Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation CoAct Co-activator CoAct->GOI Activates Transcription EcR_RXR_active->CoR Releases Co-repressor EcR_RXR_active->CoAct Recruits Co-activator

Caption: Signaling pathway of the ecdysone-inducible system.

Experimental_Workflow start Start plasmid_prep 1. Plasmid Preparation - Receptor Plasmid (EcR/RXR) - Expression Plasmid (GOI) start->plasmid_prep cell_culture 2. Cell Culture - Seed suitable mammalian cells plasmid_prep->cell_culture transfection 3. Co-transfection - Introduce both plasmids into cells cell_culture->transfection induction 4. Induction - Add this compound transfection->induction analysis 5. Analysis of Gene Expression - Luciferase Assay - Western Blot - qRT-PCR induction->analysis end End analysis->end

Caption: Experimental workflow for using the ecdysone-inducible system.

Experimental Protocols

Protocol 1: Co-transfection of Receptor and Expression Plasmids into Mammalian Cells

This protocol describes the transient co-transfection of the two-plasmid ecdysone-inducible system into a suitable mammalian cell line (e.g., HEK293, CHO, HeLa).

Materials:

  • Receptor Plasmid (expressing EcR and RXR)

  • Expression Plasmid (containing the Gene of Interest downstream of an EcRE)

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine™ 2000 or similar)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Plasmid DNA Preparation: In a sterile microcentrifuge tube, dilute the receptor plasmid and the expression plasmid in serum-free medium. A 1:1 to 10:1 ratio of expression plasmid to receptor plasmid can be tested to optimize induction. The total amount of DNA will depend on the transfection reagent manufacturer's recommendations (typically 2.5 µg total DNA per well of a 6-well plate).

  • Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA with the diluted transfection reagent. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection: Add the DNA-transfection reagent complexes dropwise to each well of the 6-well plate containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with induction.

Protocol 2: Induction of Gene Expression with this compound

Materials:

  • Transfected cells from Protocol 1

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Complete cell culture medium

Procedure:

  • Prepare Induction Medium: Prepare fresh complete cell culture medium containing the desired final concentration of this compound. A good starting point is to test a range of concentrations from 1 µM to 10 µM. A vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used for the stock solution) should be included.

  • Induction: Remove the old medium from the transfected cells and replace it with the induction medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired induction period. A time course experiment (e.g., 8, 16, 24, 48 hours) is recommended to determine the optimal induction time for the specific gene of interest and cell line.

Protocol 3: Analysis of Induced Gene Expression by Luciferase Reporter Assay

This protocol is applicable if the gene of interest is a luciferase reporter gene or is co-expressed with one.

Materials:

  • Induced cells from Protocol 2

  • Passive Lysis Buffer

  • Luciferase Assay Reagent (e.g., from a Luciferase Assay System kit)

  • Luminometer

Procedure:

  • Cell Lysis: After the induction period, wash the cells once with phosphate-buffered saline (PBS). Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge at top speed for 1 minute to pellet cell debris.

  • Luciferase Assay: Transfer 20 µL of the clear supernatant to a luminometer plate or tube. Add 100 µL of Luciferase Assay Reagent.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate to account for variations in transfection efficiency and cell number. Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced (vehicle control) sample.

Protocol 4: Analysis of Induced Protein Expression by Western Blot

Materials:

  • Induced cells from Protocol 2

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After induction, wash the cells with PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to the protein of interest will indicate the level of induction.

Suitable Cell Lines

A variety of mammalian cell lines have been shown to be compatible with the ecdysone-inducible system. The choice of cell line will depend on the specific research application. Some commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney): Easy to transfect and widely used for protein expression.

  • CHO (Chinese Hamster Ovary): Often used for stable cell line generation and large-scale protein production.

  • HeLa (Human Cervical Cancer): A robust and widely studied cell line.

  • CV-1 (Monkey Kidney): A fibroblast-like cell line.

  • NIH-3T3 (Mouse Embryonic Fibroblast): Suitable for various molecular biology studies.

Troubleshooting and Considerations

  • Low Induction:

    • Optimize the ratio of receptor to expression plasmid.

    • Increase the concentration of the inducer.

    • Extend the induction time.

    • Ensure high transfection efficiency.

    • For stable cell lines, screen multiple clones as the integration site can significantly affect expression levels.[7]

  • High Basal Expression (Leaky Expression):

    • Use a minimal promoter in the expression plasmid.

    • Reduce the amount of expression plasmid used in transfection.

    • Ensure the integrity of the EcR and RXR expression cassettes.

  • Cell Toxicity:

    • Some ecdysone analogs may have off-target effects at high concentrations.[9] It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration of the inducer.

    • The expressed protein of interest may be toxic to the cells. The inducible nature of the system is advantageous in such cases.

  • Choice of Inducer: While ponasterone A is a potent and well-characterized inducer, this compound may offer different kinetics or potency. It is recommended to empirically determine the optimal inducer and concentration for each specific experimental setup.

Conclusion

The this compound-inducible system provides a robust and tightly regulated method for controlling gene expression in mammalian cells. Its low basal activity and high induction levels make it an invaluable tool for a wide range of applications in molecular biology and drug development. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively harness the power of this system to advance their scientific investigations.

References

Troubleshooting & Optimization

improving solubility of 2-O-Acetyl-20-hydroxyecdysone for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-O-Acetyl-20-hydroxyecdysone Solubility

Welcome to the technical support center for this compound. This resource provides detailed guidance for researchers, scientists, and drug development professionals on how to effectively solubilize this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an acetylated derivative of 20-hydroxyecdysone, an ecdysteroid hormone found in plants and insects.[1] Like many steroid-based compounds, it is hydrophobic and has low aqueous solubility. For in vitro experiments, which are typically conducted in aqueous media (e.g., cell culture medium, buffers), ensuring the compound is fully dissolved is critical for obtaining accurate, reproducible, and meaningful results. Poor solubility can lead to compound precipitation, inaccurate dosing, and flawed experimental outcomes.

Q2: What are the recommended primary solvents for creating a stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound and related ecdysteroids.[1][2][3] Ethanol and dimethylformamide (DMF) are also viable options.[1][4][5]

Q3: My compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "fall-out" or precipitation, which occurs when a drug dissolved in a strong organic solvent is diluted into an aqueous medium where it is less soluble. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. When this is added to the medium, the compound may stay in solution more readily.

  • Use an Intermediate Dilution Step: Before the final dilution into your culture medium, dilute the DMSO stock in a co-solvent system (see Q4 and Protocol 2).

  • Increase Final DMSO Concentration (with caution): Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% to avoid solvent-induced artifacts.[6][7] While many cell lines can tolerate up to 0.5%, this should be validated for your specific cell type.[8][9][10]

  • Utilize Solubility Enhancers: Incorporate agents like cyclodextrins into your preparation (see Q5 and Protocol 3).

Q4: What is a co-solvent and how can it help?

A4: A co-solvent is a water-miscible organic solvent that, when added to an aqueous system, increases the solubility of poorly soluble compounds.[11][12] For cell-based assays, co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or surfactants like Tween-80 can be used in combination with DMSO to create a more stable solution when diluted in aqueous media.[13][14][15] These agents help to reduce the interfacial tension between the hydrophobic compound and the aqueous medium.[11]

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic drug molecules, like this compound, forming an "inclusion complex."[18][19] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the compound and enhancing its stability in culture media.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[13][19]

Solubility Data

The following table summarizes the known solubility of this compound and its parent compound, 20-hydroxyecdysone, in various solvents. The addition of the acetyl group typically decreases aqueous solubility, making organic solvents essential for initial dissolution.

CompoundSolventSolubilityReference
This compound DMSO~30 - 100 mg/mL[1][2]
Ethanol~20 mg/mL[1]
DMF~30 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]
20-hydroxyecdysone (Parent Compound)DMSO~30 mg/mL[4][5]
Ethanol~25 mg/mL[4][5]
Methanol~20 mg/mL[20]
PBS (pH 7.2)~10 mg/mL[4][5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Powdered compound will not dissolve in DMSO. Insufficient solvent volume or energy.Increase the volume of DMSO. Use gentle heating (37°C) and/or sonication to aid dissolution.[13]
Stock solution appears cloudy or has particulates. The solution is supersaturated or contains impurities.Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully pipette the clear supernatant for use. Filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
Compound precipitates immediately upon dilution in aqueous buffer/media. The aqueous medium cannot support the compound's solubility at that concentration ("fall-out").Decrease the final concentration. Serially dilute the stock solution in the aqueous medium while vortexing to ensure rapid mixing. Use a co-solvent or cyclodextrin (B1172386) formulation (see Protocols 2 & 3).
Inconsistent results between experiments. Compound may be precipitating over time in the working solution or incubator.Prepare working solutions fresh for each experiment. Visually inspect plates for any signs of precipitation before and after incubation. Consider using a solubility-enhancing formulation for better stability.
Cell toxicity or unexpected biological effects are observed in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[6][7][8]

Experimental Protocols & Workflows

Protocol 1: Standard Stock Solution Preparation (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath to ensure complete dissolution.[13]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[13]

  • Application: For experiments, thaw an aliquot and dilute it directly into the final aqueous medium. To minimize precipitation, add the stock solution to the medium while vortexing. Ensure the final DMSO concentration remains within the tolerated limits for your cells.[8]

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Medium (while vortexing) thaw->dilute assay Add to In Vitro Assay dilute->assay

Caption: Workflow for preparing and using a standard DMSO stock solution.

Protocol 2: Co-Solvent Formulation for Improved Stability

This protocol is adapted from formulations used for poorly soluble compounds.[3][13]

  • Primary Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • Co-Solvent Mix: In a separate sterile tube, prepare a co-solvent mixture. A common formulation consists of:

    • 40% PEG300 or PEG400

    • 5% Tween-80 (or Polysorbate 80)

    • 45% Saline or PBS

  • Intermediate Dilution: Create an intermediate stock solution by diluting the primary DMSO stock into the co-solvent mix. For example, add 1 part of the DMSO stock to 9 parts of the co-solvent mix.

  • Final Dilution: Use this intermediate stock for the final dilution into your cell culture medium. This two-step dilution process helps maintain the compound's solubility.

Protocol 3: Cyclodextrin Formulation for Enhanced Aqueous Solubility

This method uses sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex.[13]

  • Primary Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 50 mM).

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or PBS. Ensure it is fully dissolved.

  • Complexation: Create an intermediate stock by diluting the primary DMSO stock into the SBE-β-CD solution. For example, add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution. Vortex well and allow it to equilibrate for at least 15-30 minutes at room temperature.

  • Final Dilution: Use the resulting complexed solution for final dilution into the cell culture medium.

Signaling Pathway

This compound, like its parent compound, is expected to act via the Ecdysone Receptor (EcR), a nuclear hormone receptor. The canonical signaling pathway involves the formation of a heterodimer with the Ultraspiracle protein (USP), which then binds to specific DNA sequences to regulate gene transcription.[21][22][23]

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR-USP Heterodimer EcR->EcR_USP Form Heterodimer USP Ultraspiracle Protein (USP) USP->EcR_USP Form Heterodimer EcRE Ecdysone Response Element (EcRE on DNA) EcR_USP->EcRE Binds to DNA Transcription Target Gene Transcription EcRE->Transcription Activates Compound This compound (Ligand) Compound->EcR Binds

Caption: Canonical ecdysteroid signaling pathway via the EcR/USP receptor complex.

References

Technical Support Center: Optimizing 2-O-Acetyl-20-hydroxyecdysone Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-Acetyl-20-hydroxyecdysone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring ecdysteroid found in insects and plants. In insects, it plays a crucial role in controlling molting and metamorphosis by binding to the ecdysone (B1671078) receptor (EcR), which then forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression.[1][2][3] While mammals do not have a homologous ecdysone receptor, this compound and its parent compound, 20-hydroxyecdysone (B1671079) (20E), have been shown to exert various biological effects in mammalian cells. The proposed mechanism in mammals involves binding to a G-protein-coupled receptor (GPCR) on the cell membrane, leading to a rapid increase in intracellular calcium (Ca2+) and subsequent activation of the PI3K/Akt signaling pathway.[4][5] This pathway is known to regulate protein synthesis, cell growth, and survival.

Q2: What are the common applications of this compound in cell culture?

Common applications in cell culture include:

  • Induction of gene expression: It is a key component of ecdysone-inducible mammalian expression systems, allowing for tightly controlled expression of a target gene.[6][7][8][9]

  • Anabolic studies: Investigating its effects on muscle cell hypertrophy and protein synthesis, primarily in C2C12 myotubes.[4][10][11][12]

  • Neuroprotection studies: Assessing its ability to protect neuronal cells from cytotoxicity, such as amyloid-β42-induced damage in SH-SY5Y cells.

  • Anti-inflammatory and immunomodulatory research.

  • Metabolic studies: Examining its influence on glucose uptake and other metabolic processes.[13][14]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[15] A common practice is to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[15] When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is not toxic to the cells (typically ≤ 0.1% DMSO).

Q4: What is a typical effective concentration range for this compound in cell culture?

The effective concentration can vary significantly depending on the cell line and the biological effect being studied. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. See the data tables below for reported effective concentrations in various cell lines.

Troubleshooting Guides

Issue 1: Low or no observable effect of the compound.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response study with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to identify the optimal working concentration for your specific cell line and endpoint.
Compound Degradation Ensure proper storage of the stock solution (aliquoted and stored at -20°C or -80°C, protected from light).[15] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Incorrect Solvent or Final Solvent Concentration Verify that the solvent used is compatible with your cell line and that the final concentration in the culture medium is non-toxic (e.g., ≤ 0.1% DMSO). High solvent concentrations can mask the effect of the compound.
Insufficient Incubation Time The time required to observe an effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.
Cell Line Insensitivity The target receptor or signaling pathway may not be present or active in your chosen cell line. Consider using a different cell line known to be responsive to ecdysteroids, such as C2C12 for anabolic studies.

Issue 2: Observed cytotoxicity or cell death.

Possible Cause Troubleshooting Step
Concentration Too High High concentrations of the compound can be toxic. Reduce the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic level for your cells. Run a solvent-only control to assess its effect on cell viability.
Compound Precipitation Poor solubility in the culture medium can lead to the formation of precipitates that are toxic to cells. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a different solvent system or solubilizing agent.[15] Sonication may aid in dissolution.[16]
Contamination Ensure aseptic techniques are followed during stock solution preparation and cell treatment to prevent microbial contamination.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Passage Number or Density Use cells within a consistent passage number range and ensure a consistent cell seeding density for all experiments. Cell characteristics can change with excessive passaging.
Variability in Compound Preparation Prepare a large batch of stock solution and aliquot it to minimize variability between experiments. Always vortex the stock solution before preparing working dilutions.
Inconsistent Incubation Conditions Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments.
Edge Effects in Multi-well Plates To minimize edge effects in 96-well plates, avoid using the outer wells for experimental conditions and instead fill them with sterile medium or PBS.

Data Presentation

Table 1: Effective Concentrations of this compound and 20-hydroxyecdysone in Various Cell Lines

Cell LineCompoundConcentrationObserved EffectReference
SH-SY5YThis compound5 and 10 µMReduces Aβ42-induced cytotoxicity.
C2C12 (murine myotubes)20-hydroxyecdysone1 µMIncreased myotube diameter, indicating anabolic activity.[10][10]
C2C12 (murine myotubes)20-hydroxyecdysone0.01–10 µMDose-dependent increase in protein synthesis, with an optimal effect at 1 µM.[11][11]
BmN-SWU1 (insect)20-hydroxyecdysone0.25 µg/mLSuppressed cell proliferation and induced cell cycle arrest.[17]
Sf21 (insect)20-hydroxyecdysone0.1–1 µMSaturation of process formation.[18]
Drosophila l(2)mbn20-hydroxyecdysoneNot specifiedInhibited cell proliferation and induced apoptosis.[19][19]
HEK293 (with ecdysone receptor)20-hydroxyecdysoneDose-dependentInduction of luciferase reporter gene expression.[20]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO90 mg/mL (172.19 mM)[16]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (6.31 mM)[16]

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Mammalian Cells

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the compound. Include appropriate controls (e.g., vehicle-only control).

  • Incubation: Incubate the cells for the desired period (determined by a time-course experiment).

  • Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, viability assay).

Protocol 2: Assessment of Anabolic Effect in C2C12 Myotubes

  • Cell Differentiation: Plate C2C12 myoblasts and grow to confluency. Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: After 4-5 days of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours.[4]

  • Protein Synthesis Assay ([3H]-Leucine Incorporation):

    • During the last 2-4 hours of treatment, add [3H]-Leucine to the medium.

    • Lyse the cells and measure the radioactivity incorporated into the protein fraction using a scintillation counter.[11]

  • Myotube Diameter Measurement:

    • Fix the cells and image them using a microscope.

    • Measure the diameter of at least 50 myotubes per condition using image analysis software.[10]

Mandatory Visualization

Mammalian_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2OAH 2-O-Acetyl-20- hydroxyecdysone GPCR G-Protein-Coupled Receptor (GPCR) 2OAH->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PI3K PI3K Ca2->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis

Caption: Proposed signaling pathway of this compound in mammalian cells.

Experimental_Workflow Start Start Experiment Stock_Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Prep Cell_Culture Seed and Culture Cells (to 70-80% confluency) Stock_Prep->Cell_Culture Dose_Response Perform Dose-Response (0.01 µM - 100 µM) Cell_Culture->Dose_Response Optimal_Conc Determine Optimal Concentration Dose_Response->Optimal_Conc Analyze Viability/ Efficacy Main_Experiment Perform Main Experiment with Optimal Concentration Optimal_Conc->Main_Experiment Data_Analysis Data Collection and Analysis Main_Experiment->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem Unexpected Results (No Effect or Cytotoxicity) Check_Conc Is Concentration Optimized? Problem->Check_Conc Check_Solvent Is Solvent Concentration < 0.1%? Check_Conc->Check_Solvent Yes Solution_Conc Perform Dose-Response Study Check_Conc->Solution_Conc No Check_Compound Is Compound Degraded? Check_Solvent->Check_Compound Yes Solution_Solvent Adjust Dilution/ Run Solvent Control Check_Solvent->Solution_Solvent No Check_Cells Are Cells Healthy and Consistent? Check_Compound->Check_Cells No Solution_Compound Use Fresh Aliquot/ Prepare New Stock Check_Compound->Solution_Compound Yes Solution_Cells Use Low Passage Cells/ Standardize Seeding Check_Cells->Solution_Cells No Resolution Problem Resolved Check_Cells->Resolution Yes Solution_Conc->Resolution Solution_Solvent->Resolution Solution_Compound->Resolution Solution_Cells->Resolution

References

2-O-Acetyl-20-hydroxyecdysone stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 2-O-Acetyl-20-hydroxyecdysone for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
In Solvent -80°CUp to 1 yearProtect from light.

Q2: How long is this compound stable once reconstituted in a solvent?

A2: When dissolved in a solvent, the stability of this compound is reduced. For instance, in DMSO, it is recommended to store stock solutions at -80°C for up to one year. For shorter-term storage of one month, -20°C is acceptable, but protection from light is crucial.[1]

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is soluble in various organic solvents. The choice of solvent will depend on the experimental requirements. Here are some common solvents and their achievable concentrations:

SolventConcentration
Dimethyl sulfoxide (B87167) (DMSO)90 mg/mL (172.19 mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (6.31 mM)

Sonication may be required to aid dissolution.[2]

Q4: Is this compound sensitive to light?

A4: Yes, ecdysteroids, in general, can be sensitive to light. Photochemical transformation of the parent compound, 20-hydroxyecdysone (B1671079), has been observed upon exposure to UV light. Therefore, it is recommended to protect solutions of this compound from light to prevent photodegradation.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure and studies on related ecdysteroids, potential degradation pathways include:

  • Hydrolysis: The 2-O-acetyl group is susceptible to hydrolysis under acidic or basic conditions, which would yield 20-hydroxyecdysone.

  • Oxidation: The polyhydroxylated steroid core can be prone to oxidation, especially under alkaline conditions.

  • Photodegradation: Exposure to light, particularly UV, can lead to the formation of various photoproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: I am observing a loss of biological activity in my experiments.

  • Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage temperature or exposure to light and moisture.

    • Solution: Review the storage conditions of both the powdered compound and the reconstituted solutions. Ensure they align with the recommendations in the table above. Always use freshly prepared solutions for critical experiments.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

  • Possible Cause 3: Instability in Experimental Media. The pH or composition of your cell culture or assay buffer may be promoting the degradation of the compound.

    • Solution: Perform a pilot experiment to assess the stability of this compound in your experimental medium over the time course of your assay. Analyze the medium at different time points using HPLC to check for the appearance of degradation products.

Issue 2: I am seeing unexpected peaks in my HPLC analysis.

  • Possible Cause 1: Degradation. The unexpected peaks are likely degradation products of this compound.

    • Solution: To identify the source of degradation, perform a forced degradation study. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. This will help you to develop a stability-indicating HPLC method that can separate the parent compound from its degradants.

  • Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent or co-eluting impurities.

    • Solution: Analyze a blank (solvent only) and a placebo (all formulation components except the active ingredient) to rule out contamination. Ensure your HPLC method has sufficient resolution to separate the analyte from any potential impurities.

Issue 3: My reconstituted solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Solubility. The concentration of the compound may have exceeded its solubility limit in the chosen solvent, especially after chilling or freezing.

    • Solution: Gently warm the solution and sonicate to redissolve the precipitate.[1] If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system.

  • Possible Cause 2: pH-dependent Solubility. The pH of your solution might be affecting the solubility of the compound.

    • Solution: Check the pH of your solution and adjust if necessary, keeping in mind the potential for pH-dependent degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period sufficient to observe degradation (e.g., 24-48 hours).

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical technique, such as HPLC with UV or mass spectrometric detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Inject the mixture of stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

TroubleshootingWorkflow start Experimental Issue Observed (e.g., loss of activity, unexpected peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Solution Handling (Freeze-thaw, Solvent) start->check_handling stability_in_media Assess Stability in Experimental Medium start->stability_in_media forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If degradation is suspected check_handling->forced_degradation If degradation is suspected stability_in_media->forced_degradation If degradation is confirmed develop_sim Develop Stability-Indicating Method (SIM) forced_degradation->develop_sim identify_degradants Identify Degradation Products develop_sim->identify_degradants mitigate Mitigate Degradation (e.g., fresh solutions, pH control) identify_degradants->mitigate end Problem Resolved mitigate->end

ForcedDegradationWorkflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 105°C solid, 60°C solution) stress->thermal photo Photostability (UV and Vis light) stress->photo analyze Analyze Stressed Samples and Control via HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile and Develop SIM analyze->evaluate

DegradationPathway parent This compound hydrolysis_product 20-hydroxyecdysone parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidized Derivatives (e.g., 9α-hydroxy-5α-derivatives) parent->oxidation_product  Oxidation   photo_product Photodegradation Products (Monomers and Dimers) parent->photo_product  Photolysis (Light Exposure)

References

troubleshooting inconsistent results in ecdysteroid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ecdysteroid research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to ecdysteroid experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your ecdysteroid experiments, from extraction to data analysis.

Issue 1: Low or Inconsistent Yields During Ecdysteroid Extraction

Question: My ecdysteroid yield from plant or insect samples is consistently low and varies significantly between batches. What could be the cause?

Answer:

Low and inconsistent ecdysteroid yields are often traced back to the extraction and purification process. Ecdysteroids are polar compounds, making their separation from other polar molecules in the biological matrix challenging.[1][2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Extraction Ecdysteroids' polarity requires efficient extraction solvents. Ensure you are using an appropriate solvent system, typically alcohol-based (methanol or ethanol), sometimes mixed with water (30-50%).[3] Consider increasing the extraction time or temperature (e.g., 60°C) to improve efficiency.[1][3] Repeated extractions (2-3 times) of the same sample material are recommended.[3]
Sample Preparation The physical state of your sample material is crucial. Ensure that dried samples are finely ground to maximize the surface area for solvent penetration.[3] For fresh material, homogenization is key.
Inefficient Purification Solvent partitioning is a critical step to remove interfering compounds. A common scheme involves partitioning the aqueous alcohol extract against a non-polar solvent like hexane (B92381) to remove lipids and pigments.[3] Subsequent partitioning between butanol and water can further concentrate ecdysteroids in the butanol phase.[3]
Ecdysteroid Degradation While generally stable, ecdysteroids can degrade under certain conditions. For instance, autooxidation can occur under alkaline conditions.[4] Ensure your extraction and storage solutions are not alkaline.

A general workflow for ecdysteroid extraction and purification is outlined below.

G Ecdysteroid Extraction Workflow sample Dried & Ground Sample (Plant or Insect) extraction Solvent Extraction (e.g., 80% Methanol (B129727), 60°C) sample->extraction partition1 Solvent Partitioning (Aqueous Methanol vs. Hexane) extraction->partition1 aq_phase Aqueous Phase (Contains Ecdysteroids) partition1->aq_phase Collect hex_phase Hexane Phase (Lipids, Pigments Discarded) partition1->hex_phase Discard partition2 Solvent Partitioning (Water vs. Butanol) aq_phase->partition2 buoh_phase Butanol Phase (Enriched Ecdysteroids) partition2->buoh_phase Collect water_phase Water Phase (Discarded) partition2->water_phase Discard purification Further Purification (e.g., Column Chromatography) buoh_phase->purification analysis Analysis (HPLC, ELISA, etc.) purification->analysis

A general workflow for ecdysteroid extraction and purification.
Issue 2: Inconsistent Retention Times and Peak Shapes in HPLC Analysis

Question: I'm experiencing shifting retention times and poor peak shapes for my ecdysteroid standards and samples during HPLC analysis. What's going wrong?

Answer:

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying ecdysteroids.[5][6] Inconsistent results can often be attributed to the mobile phase, column conditions, or the detector being used.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Issues For reversed-phase HPLC, a mobile phase of acetonitrile (B52724) and water is common.[6] Ensure your mobile phase is properly degassed to prevent air bubbles in the system. The pH of the mobile phase can significantly impact retention times; ensure it is consistent. If using a buffer, make sure it is fully dissolved and stable.
Column Temperature Fluctuations Maintaining a constant column temperature is critical for reproducible retention times. Use a column oven to ensure a stable temperature throughout your analytical runs.[7]
Incompatible Detector and Buffer If you are using an Evaporative Light Scattering Detector (ELSD), you must use volatile buffers (e.g., ammonium (B1175870) acetate, formic acid). Non-volatile buffers like potassium phosphate (B84403) (KH2PO4) will leave residue and cause inconsistent results.[7]
Sample Matrix Effects Co-eluting compounds from your sample can interfere with the peak shape of your target ecdysteroid. If you suspect this, further sample cleanup using Solid Phase Extraction (SPE) may be necessary before HPLC analysis.
Issue 3: High Background or Low Signal in Ecdysteroid ELISA

Question: My 20-Hydroxyecdysone (B1671079) (20E) ELISA is showing high background noise, or the signal from my samples is weaker than expected. How can I fix this?

Answer:

Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive for quantifying ecdysteroids like 20E.[8][9] However, they are prone to issues that can affect signal and background levels.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Washing Inadequate washing between steps can leave unbound reagents, leading to high background. Ensure you are following the recommended number of washes and that all wells are completely emptied between each wash.[10][11]
Improper Reagent Handling Allow all reagents to come to room temperature before use.[12] Ensure proper mixing of all solutions before adding them to the plate.[10] Contaminated substrate solution can also cause a high background.[10]
Matrix Effects Components in your sample matrix (e.g., from whole-body extracts) can interfere with antibody binding.[8] This can either inhibit binding (low signal) or cause non-specific binding (high background). Perform a serial dilution of your sample to see if the signal increases with dilution, which would suggest an interfering substance.[11] Spiking a known amount of ecdysteroid standard into your sample can also help diagnose matrix effects.[11]
Incorrect Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.[10] Deviations can lead to either incomplete binding (low signal) or increased non-specific binding (high background).
Issue 4: Variable Results in Cell-Based Bioassays

Question: I'm observing high variability in the response of my cell-based ecdysteroid reporter assay. What are the likely sources of this inconsistency?

Answer:

Cell-based assays, such as those using Drosophila melanogaster S2 or Bm5 cells, are powerful tools for assessing the agonist or antagonist activity of ecdysteroids.[13][14] However, their biological nature makes them susceptible to variability.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number The health and passage number of your cells can significantly impact their responsiveness.[15][16] Use cells within a consistent and low passage number range for your experiments. Regularly check for mycoplasma contamination.
Inconsistent Cell Seeding Uneven cell seeding across the plate is a major source of variability.[16] Ensure your cell suspension is homogenous before and during plating. Use proper pipetting techniques to dispense equal volumes of cell suspension into each well.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and response.[11] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or buffer.
Different Receptor Isoforms Different cell lines may express different isoforms of the ecdysone (B1671078) receptor (EcR), which can have varying affinities for different ecdysteroids.[17] Be aware of the specific receptor profile of your cell line and how it might influence the response to your test compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ecdysteroids in insects?

A1: In insects, ecdysteroids exert their effects by binding to the ecdysone receptor (EcR), which is a nuclear receptor. For effective ligand binding, EcR forms a heterodimer with the ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[18] This EcR/USP complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, regulating their transcription.[18] This signaling cascade is crucial for controlling processes like molting and metamorphosis.[3]

G Ecdysteroid Signaling Pathway in Insects cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP_Ecdy EcR/USP/Ecdysteroid Complex EcR->EcR_USP_Ecdy USP USP USP->EcR_USP_Ecdy EcRE EcRE (DNA) EcR_USP_Ecdy->EcRE Binds to Gene Target Gene EcRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Ecdysteroid Ecdysteroid (e.g., 20E) Ecdysteroid->EcR Binds Ecdysteroid->EcR_USP_Ecdy

Simplified diagram of the insect ecdysteroid signaling pathway.

Q2: Are ecdysteroids stable in solution?

A2: Ecdysteroids are generally considered stable compounds.[4] 20-hydroxyecdysone (20E) has been reported to be stable in aqueous solutions.[19] However, they can undergo autooxidation under alkaline conditions.[4] For long-term storage, it is advisable to store them in a non-alkaline buffer or solvent at low temperatures (-20°C).

Q3: Can I use methanol extracts directly for an ELISA?

A3: It is generally not recommended to use crude methanol extracts directly in an ELISA. Methanol can interfere with antibody-antigen binding and can denature the coated antibodies on the plate.[8] Furthermore, crude extracts contain many other compounds that can cause significant matrix effects.[8] It is best to evaporate the methanol and redissolve the extract in the assay buffer provided with the ELISA kit. Further purification, such as solid-phase extraction (SPE), is often necessary to get reliable quantitative results.[8]

Q4: My samples have ecdysteroid concentrations below the detection limit of my HPLC-UV method. What are my options?

A4: If your sample concentrations are too low for HPLC-UV, you have a few options:

  • Concentrate your sample: You can concentrate your extract before injection, for example, by evaporating the solvent and redissolving in a smaller volume.

  • Use a more sensitive assay: An Enzyme Immunoassay (EIA) or ELISA is often more sensitive than HPLC-UV and can detect ecdysteroids in the picogram range.[20]

  • Use a more sensitive detection method: Coupling HPLC with mass spectrometry (HPLC-MS/MS) provides much higher sensitivity and selectivity, allowing for the quantification of ultra-trace levels of ecdysteroids.[21]

Q5: I see multiple ecdysteroid peaks in my plant extract chromatogram. Is this normal?

A5: Yes, this is very common. Plants often produce a variety of phytoecdysteroids, not just a single compound.[2] While one compound, like 20-hydroxyecdysone, might be predominant, it's typical to find a "cocktail" of structurally related ecdysteroids.[1][2]

References

Technical Support Center: 2-O-Acetyl-20-hydroxyecdysone and Ecdysone-Inducible Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize off-target effects associated with the use of 2-O-Acetyl-20-hydroxyecdysone and other ecdysone (B1671078) analogs in inducible gene expression systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects when using this compound?

Off-target effects in ecdysone-inducible systems can arise from several sources. The ecdysone analog inducer, such as this compound, may exhibit low-level binding to endogenous nuclear receptors, leading to the unintended activation or repression of host cell genes. Additionally, the overexpressed ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), could interfere with endogenous signaling pathways. Finally, high concentrations of the inducer might lead to non-specific cellular stress responses.

Q2: How can I determine if the observed cellular changes are off-target effects of the inducer?

To identify off-target effects, it is crucial to include proper controls in your experimental design. A key control is to treat the parental cell line (lacking the ecdysone receptor expression cassette) with the same concentration of this compound used for induction. Any observed effects in these parental cells can be attributed to off-target effects of the compound. Another essential control is to include a "no inducer" condition for the cells containing the complete inducible system to assess basal or leaky expression from the synthetic promoter.

Q3: Are there alternative ecdysone analogs with lower off-target potential?

Yes, several ecdysone analogs are available, and their off-target profiles can vary depending on the cell type and experimental conditions. Ponasterone A and muristerone A are commonly used alternatives. It is recommended to perform a dose-response curve and compare the induction of your gene of interest with potential off-target gene expression for different analogs to identify the most specific inducer for your system.

Troubleshooting Guide

This guide addresses common issues related to off-target effects and provides systematic approaches to resolve them.

Problem Potential Cause Recommended Solution
High background (leaky) expression in the absence of the inducer. The synthetic promoter driving the gene of interest is not completely silent.1. Screen for clonal cell lines with lower basal expression. 2. Consider using a modified ecdysone receptor with a lower basal activity. 3. Reduce the copy number of the integrated expression cassette.
Observed phenotypic changes in control cells lacking the ecdysone receptor. The ecdysone analog is interacting with endogenous cellular components.1. Lower the concentration of this compound to the minimum required for robust induction. 2. Test alternative ecdysone analogs that may have a different off-target profile. 3. Perform a literature search for known off-target effects of the specific analog in your cell type.
Induction of endogenous genes upon addition of the inducer. The ecdysone analog or the overexpressed EcR/RXR heterodimer is activating endogenous promoters.1. Perform a global gene expression analysis (e.g., RNA-seq) on both the parental and the engineered cell lines with and without the inducer to identify off-target gene signatures. 2. Titrate the inducer concentration to find a window that maximizes target gene induction while minimizing off-target gene activation.

Experimental Protocols

Protocol 1: Determining the Optimal Inducer Concentration

This protocol outlines a method to determine the minimal concentration of this compound required for maximal induction of the target gene while minimizing off-target effects.

Materials:

  • Engineered cell line containing the ecdysone-inducible system.

  • Parental cell line (negative control).

  • This compound stock solution.

  • Cell culture medium and reagents.

  • Reagents for quantifying target gene expression (e.g., qPCR primers, antibodies for Western blot).

Procedure:

  • Cell Seeding: Plate both the engineered and parental cells at a consistent density in a multi-well plate format (e.g., 24-well plate).

  • Inducer Titration: Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a "no inducer" control.

  • Treatment: Add the different concentrations of the inducer to the wells containing both cell lines.

  • Incubation: Incubate the cells for a predetermined time, sufficient for target gene expression (e.g., 24-48 hours).

  • Analysis: Harvest the cells and quantify the expression of the target gene (e.g., by qPCR or Western blot). In parallel, assess any known or suspected off-target markers in both cell lines.

  • Data Interpretation: Plot the target gene expression as a function of the inducer concentration to determine the EC50 (the concentration that gives half-maximal induction). The optimal concentration should be at or slightly above the EC50, where target gene induction is saturated, and off-target effects are minimal.

Protocol 2: Assessing Off-Target Gene Expression via RNA-Sequencing

This protocol describes a comprehensive approach to identify genome-wide off-target effects of this compound.

Experimental Design:

  • Group 1: Parental cell line + Vehicle (e.g., DMSO).

  • Group 2: Parental cell line + this compound.

  • Group 3: Engineered cell line + Vehicle.

  • Group 4: Engineered cell line + this compound.

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells for each of the four groups as described in Protocol 1, using the optimal inducer concentration determined previously.

  • RNA Extraction: Isolate high-quality total RNA from all samples.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Comparison 1 (Group 2 vs. Group 1): Identifies genes affected by the inducer independently of the ecdysone receptor. These are true off-target effects of the compound.

    • Comparison 2 (Group 4 vs. Group 3): Identifies all genes that are differentially expressed upon induction. This includes the target gene and any off-target genes affected by the activated ecdysone receptor system.

    • Comparison 3 (Group 3 vs. Group 1): Identifies genes affected by the stable expression of the ecdysone receptor components in the absence of the inducer.

Visualizations

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer This compound EcR_RXR_inactive Inactive EcR/RXR Complex Inducer->EcR_RXR_inactive Enters Cell & Binds Inducer_nuc EcR Ecdysone Receptor (EcR) EcR->EcR_RXR_inactive RXR Retinoid X Receptor (RXR) RXR->EcR_RXR_inactive EcR_RXR_active Active EcR/RXR Complex EcR_RXR_inactive->EcR_RXR_active EcRE Ecdysone Response Element (EcRE) TargetGene Target Gene EcRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription EcR_RXR_active->EcRE Binds OffTargetGene Off-Target Gene EcR_RXR_active->OffTargetGene Potential Off-Target Binding Protein Protein mRNA->Protein Translation EndogenousReceptor Endogenous Nuclear Receptor EndogenousReceptor->OffTargetGene Activation/Repression Inducer_nuc->EndogenousReceptor Potential Off-Target Binding

Caption: Ecdysone-inducible system signaling pathway and potential off-target interactions.

Start Start: High Off-Target Effects Observed ControlExp Perform Control Experiment: Parental Cells + Inducer Start->ControlExp Decision1 Off-Target Effects in Parental Cells? ControlExp->Decision1 LowerConc Lower Inducer Concentration Decision1->LowerConc Yes ReceptorIssue Investigate EcR/RXR Overexpression Effects Decision1->ReceptorIssue No AltInducer Test Alternative Ecdysone Analog LowerConc->AltInducer Decision2 Off-Target Effects Mitigated? AltInducer->Decision2 RNASeq Perform RNA-seq to Identify Off-Target Gene Signature RNASeq->Decision2 Decision2->Start No End End: Optimized Conditions Decision2->End Yes ReceptorIssue->RNASeq

Caption: Troubleshooting workflow for minimizing off-target effects.

Technical Support Center: Synthesis of Acetylated Ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of acetylated ecdysteroids. It is intended for researchers, chemists, and drug development professionals working on the modification of these complex polyhydroxylated steroids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of acetylated ecdysteroids?

The main challenges stem from the complex structure of ecdysteroids, which typically possess multiple hydroxyl groups with similar reactivity. Key difficulties include:

  • Regioselectivity: Controlling which hydroxyl group(s) are acetylated is the most significant challenge. Without a proper strategy, acetylation often results in a complex mixture of isomers.

  • Control of Stoichiometry: It is difficult to control the degree of acetylation. Reactions can yield a mix of mono-, di-, tri-, and other poly-acetylated products.[1]

  • Product Stability: Acyl migration, particularly between the C2 and C3 positions, can occur, leading to a mixture of isomers during the reaction, workup, or even storage. This process is often catalyzed by acidic or basic conditions.[2]

  • Purification: The products of an acetylation reaction (e.g., starting material, mono-acetylated isomers, di-acetylated products) often have very similar polarities, making chromatographic separation challenging.

Q2: Why is achieving regioselectivity so difficult?

Ecdysteroids like 20-hydroxyecdysone (B1671079) have numerous secondary and tertiary hydroxyl groups. The relative reactivity of these groups is not sufficiently different to allow for selective acetylation using standard reagents like acetic anhydride (B1165640) without a guiding strategy. For instance, the C2, C3, and C22 hydroxyls are all secondary and can react readily, leading to a mixture of products.

Q3: What is acyl migration and why is it a problem?

Acyl migration is an intramolecular reaction where an acyl (e.g., acetyl) group moves from one hydroxyl group to an adjacent one. In ecdysteroids, 2- or 3-acetyl derivatives can interconvert in solution to form an equilibrium mixture of the two isomers.[2] This complicates the synthesis as it can be difficult to isolate a single, pure regioisomer. It also presents an analytical and stability challenge, as the purified product may isomerize over time if not stored properly (e.g., completely dry).[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., hydrolyzed acetic anhydride).2. Insufficient catalyst (e.g., pyridine).3. Low reaction temperature or insufficient reaction time.1. Use freshly distilled or a new bottle of acetic anhydride. Ensure pyridine (B92270) is anhydrous.2. Ensure an adequate amount of pyridine is used as both solvent and catalyst. For stubborn hydroxyls, consider adding a catalytic amount of DMAP (4-dimethylaminopyridine).[3]3. Monitor the reaction by TLC. If it stalls, consider increasing the temperature (e.g., from room temperature to 40-70°C) or allowing it to run longer.[4]
Formation of Multiple Products (Poly-acetylation) Use of excess acetylating agent relative to the ecdysteroid.To favor mono-acetylation, use a controlled stoichiometry (e.g., 1.0 to 1.5 equivalents) of acetic anhydride.[1] Add the reagent dropwise at a low temperature (e.g., 0°C) to improve control.[4] For selective mono-acetylation, a protecting group strategy is highly recommended (see Protocol 2).
Uncontrollable Regioselectivity (Mixture of Isomers) Multiple hydroxyl groups have similar reactivity, leading to a statistical mixture of acetylated isomers.Employ a protecting group strategy. For example, protect the vicinal C20 and C22 diols and/or the C2 and C3 diols as acetonides before performing the acetylation. This allows for the selective acetylation of the remaining free hydroxyl groups.[5]
Product Degrades or Isomerizes During Workup 1. Presence of acid or base during aqueous workup is promoting acyl migration.2. Dehydration at the C14-hydroxyl can be induced by strong acidic conditions.[2]1. Perform the aqueous workup using neutral or near-neutral pH washes. Use saturated sodium bicarbonate solution carefully to neutralize acid, but avoid prolonged exposure.2. Avoid strong acids during workup and purification. Co-evaporate with a neutral solvent like toluene (B28343) to remove traces of pyridine instead of using harsh acid washes.[4]
Difficulty in Purifying the Final Product The desired product and byproducts (unreacted starting material, other isomers) have very similar Rf values on TLC, making column chromatography ineffective.1. Use high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for better resolution.2. Consider derivatizing the crude mixture to alter the polarity of the components, facilitating separation, followed by removal of the derivatizing group.3. If isomers are the issue, try a different stationary phase for chromatography (e.g., diol- or cyano-bonded silica).

Data Presentation

The degree of acetylation is highly dependent on the stoichiometry of the reagents. While precise yields vary, the following table summarizes the expected product distribution based on reaction conditions.

Molar Ratio (Ecdysteroid : Ac₂O)CatalystExpected Major ProductsComments
1 : 1PyridineMono-acetylated derivatives + Unreacted Starting MaterialFavors mono-acetylation but is often incomplete and yields a mixture.[1]
1 : (Excess, >5 eq.)PyridineTri- and Tetra-acetylated derivativesDrives the reaction to completion, acetylating most available hydroxyl groups.[1]
1 : 1 (with protecting groups)Pyridine / DMAPSingle, regioselective mono- or di-acetateThe most effective strategy for obtaining a single, predictable product.[5]

Experimental Protocols

Protocol 1: General (Non-selective) Acetylation

This protocol is used for general acetylation and will likely produce a mixture of products depending on the stoichiometry used.

  • Dissolution: Dissolve the ecdysteroid (e.g., 20-hydroxyecdysone, 1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of steroid) in a dry flask under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add acetic anhydride (Ac₂O) dropwise with stirring. For mono-acetylation, use 1.0-1.5 equivalents. For exhaustive acetylation, use a large excess (>5 equivalents).[1][4]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed or the desired product spot is maximized.[4]

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the excess acetic anhydride by slowly adding methanol.

  • Workup: Remove the pyridine and other volatiles under reduced pressure. Co-evaporate the residue with toluene (x3) to remove final traces of pyridine.[4] Dissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography or preparative HPLC.

Protocol 2: Regioselective Acetylation via Acetonide Protection

This method allows for the selective acetylation of specific hydroxyl groups by first protecting other reactive diols.

  • Protection: Selectively protect the vicinal diols of the ecdysteroid. For example, react 20-hydroxyecdysone with acetone (B3395972) in the presence of a catalyst (e.g., phosphomolybdic acid) to form the 20,22-acetonide, leaving the C2 and C3 hydroxyls free.[6] A diacetonide protecting both the 2,3- and 20,22-diols can also be formed.[5]

  • Purification of Protected Ecdysteroid: Purify the resulting acetonide-protected ecdysteroid by column chromatography.

  • Acetylation: Subject the purified protected ecdysteroid to the acetylation procedure described in Protocol 1 . The acetylation will occur on the remaining free hydroxyl groups.

  • Deprotection: After acetylation and purification of the acetylated-protected intermediate, remove the acetonide protecting group(s) using mild acidic conditions (e.g., aqueous acetic acid or pyridinium (B92312) p-toluenesulfonate) to yield the final regioselectively acetylated ecdysteroid.

  • Final Purification: Purify the final product using chromatography to remove any byproducts from the deprotection step.

Visualizations

experimental_workflow cluster_0 General Acetylation cluster_1 Regioselective Synthesis start Ecdysteroid react Add Ac₂O & Pyridine start->react workup Quench & Aqueous Workup react->workup purify Chromatography workup->purify product Mixture of Acetylated Products purify->product start2 Ecdysteroid protect Protect Diols (e.g., Acetonide) start2->protect acetylate Acetylate Free OH protect->acetylate deprotect Deprotection acetylate->deprotect purify2 Final Purification deprotect->purify2 product2 Single Regioisomer purify2->product2

Caption: Comparative workflows for general vs. regioselective acetylation.

logical_relationship challenge Key Challenges in Ecdysteroid Acetylation regio Poor Regioselectivity challenge->regio stoich Stoichiometry Control challenge->stoich stability Product Stability challenge->stability purification Purification Difficulty challenge->purification regio->purification leads to isomer mixtures regio_sol Solution: Protecting Groups regio->regio_sol stoich->purification leads to mixed products stoich_sol Solution: Careful Stoichiometry stoich->stoich_sol stability->purification acyl migration complicates separation stability_sol Solution: Neutral Conditions, Proper Storage stability->stability_sol

Caption: Interrelationship of challenges in acetylated ecdysteroid synthesis.

References

Technical Support Center: Overcoming Resistance to 2-O-Acetyl-20-hydroxyecdysone in Insect Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2-O-Acetyl-20-hydroxyecdysone and resistant insect cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 20-hydroxyecdysone (B1671079) (20E)?

This compound is a derivative of the primary insect molting hormone, 20-hydroxyecdysone (20E).[1][2][3] The key difference is the presence of an acetyl group at the 2-hydroxyl position. While both are ecdysteroids that can induce gene expression in susceptible insect cells, the acetylation in this compound may affect its binding affinity to the ecdysone (B1671078) receptor (EcR), its metabolic stability, and its cellular uptake. The biological activity of acetylated ecdysteroids can vary, and in some cases, they may serve as inactive conjugates that can be reactivated by deacetylation.

Q2: What is the mechanism of action for ecdysteroids like this compound in insect cells?

Ecdysteroids function by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[4][5] Upon ligand binding, this complex undergoes a conformational change and binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes.[4] This binding initiates a transcriptional cascade, leading to changes in gene expression that can induce processes like differentiation, apoptosis, or cell cycle arrest.[6][7]

Q3: What are the common mechanisms of resistance to ecdysteroids in insect cell lines?

Resistance to ecdysteroids can arise through several mechanisms, broadly categorized as:

  • Target-site resistance: This involves modifications to the ecdysone receptor (EcR) or its partner, USP. Mutations in the ligand-binding domain of EcR can reduce the affinity for ecdysteroids.[8] Alternatively, a decrease in the overall expression level (titer) of the EcR/USP receptors can make the cells less sensitive to the hormone.[9]

  • Metabolic resistance: Resistant cells may exhibit increased metabolic inactivation of the ecdysteroid. This can involve enzymes such as cytochrome P450 monooxygenases, which can hydroxylate and inactivate the compound, or transferases that conjugate the molecule to facilitate its removal from the cell.[4][10][11] Acetylation and deacetylation are also potential metabolic pathways.[12]

  • Reduced uptake/Increased efflux: Cells can develop resistance by reducing the intracellular concentration of the compound. This can be due to changes in membrane transporter proteins that either decrease the uptake of the ecdysteroid or actively pump it out of the cell.[4]

Q4: How can I determine if my insect cell line has developed resistance to this compound?

The most direct method is to perform a dose-response experiment and determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the EC50/IC50 value compared to the parental, susceptible cell line is a clear indicator of resistance. This can be coupled with a reporter gene assay, where the expression of a reporter gene (e.g., luciferase or GFP) is driven by an ecdysone-responsive promoter. A diminished or absent response in the presence of the inducer suggests resistance.

Troubleshooting Guides

Problem 1: No or low induction of the target gene/phenotype after treatment with this compound.

This is a common issue that can be due to a variety of factors, ranging from experimental setup to cellular resistance.

Possible Cause Troubleshooting Step Experimental Protocol
Degraded or inactive this compound Use a fresh, validated stock of the compound. Confirm its activity on a known susceptible cell line.Protocol: Validating Inducer Stock. 1. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). 2. Culture a known susceptible insect cell line (e.g., Sf9, S2) under optimal conditions. 3. Treat the susceptible cells with a range of concentrations of the new stock and a previously validated stock. 4. Assess the response (e.g., reporter gene expression, morphological changes) after 24-48 hours. Compare the dose-response curves.
Sub-optimal inducer concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experiment.Protocol: Dose-Response Curve. See "Key Experimental Protocols" section below.
Development of cellular resistance Test for resistance by comparing the EC50/IC50 of your cell line to a susceptible control. Analyze the expression of EcR and USP.Protocol: qRT-PCR for EcR/USP Expression. See "Key Experimental Protocols" section below.
Incorrect cell density or health Ensure cells are in the logarithmic growth phase and at the recommended density for induction. Poor cell health can impair the response.Protocol: Standard Cell Culture and Plating. 1. Maintain insect cells in the appropriate medium and temperature. 2. Passage cells regularly to maintain them in the logarithmic growth phase. 3. For induction experiments, plate cells at a consistent density (e.g., 1 x 10^6 cells/mL) and allow them to attach (if adherent) before adding the inducer.
Mycoplasma contamination Test your cell culture for mycoplasma contamination, which can affect cellular responses.Use a commercial mycoplasma detection kit (PCR-based or enzymatic).
Problem 2: High variability in experimental results.

Inconsistent results can obscure the true effect of this compound and make it difficult to assess resistance.

Possible Cause Troubleshooting Step
Inconsistent cell passage number Use cells within a defined passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.
Variability in reagent preparation Prepare fresh dilutions of this compound for each experiment from a concentrated, validated stock.
Inconsistent incubation times Use precise and consistent incubation times for induction.
Uneven cell plating Ensure a homogenous cell suspension before plating to achieve consistent cell numbers across wells.

Key Experimental Protocols

Protocol: Determination of EC50/IC50

This protocol is used to quantify the concentration of this compound that elicits a half-maximal response in an insect cell line.

Materials:

  • Insect cell line (e.g., Sf9, S2)

  • Appropriate insect cell culture medium

  • This compound

  • 96-well cell culture plates

  • Reagents for assessing response (e.g., luciferase assay system, MTT reagent for viability)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Plating: Seed the insect cells in a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) or stabilize for 2-4 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 10 µM, with 10-12 dilution points. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Treatment: Add the different concentrations of the compound to the respective wells in triplicate.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Assay: Perform the appropriate assay to measure the cellular response. For a reporter gene assay, measure the reporter signal. For a viability assay, use a reagent like MTT.

  • Data Analysis: Plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for EcR and USP Expression

This protocol measures the mRNA expression levels of the ecdysone receptor (EcR) and its heterodimer partner (USP) to investigate target-site resistance.

Materials:

  • Susceptible and potentially resistant insect cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for EcR, USP, and a reference gene (e.g., Actin, GAPDH)

  • qRT-PCR instrument

Methodology:

  • Cell Culture and Treatment: Culture both susceptible and potentially resistant cells. Optionally, treat cells with this compound for a specified period to assess ligand-dependent changes in receptor expression.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions with primers for EcR, USP, and the reference gene.

  • Data Analysis: Calculate the relative expression of EcR and USP in the resistant cell line compared to the susceptible cell line using the ΔΔCt method. A significant decrease in the expression of either gene in the resistant line suggests a potential mechanism of resistance.[13][14][15]

Quantitative Data Summary

The following tables provide hypothetical and literature-derived examples of quantitative data that can be generated when characterizing resistance.

Table 1: Comparison of EC50 Values for Ecdysone Analogs in Susceptible and Resistant Insect Cell Lines.

Cell LineCompoundEC50 (nM)Fold Resistance
Sf9 (Susceptible)20-hydroxyecdysone50-
Sf9-R (Resistant)20-hydroxyecdysone150030
S2 (Susceptible)Ponasterone A10-
S2-R (Resistant)Ponasterone A80080
Your Cell Line (Susceptible)This compound[Enter Data]-
Your Cell Line (Resistant)This compound[Enter Data][Calculate]

Data for 20-hydroxyecdysone and Ponasterone A are illustrative and based on typical findings in the literature.

Table 2: Relative Gene Expression in Susceptible vs. Resistant Insect Cell Lines.

GeneCell LineRelative mRNA Expression (Fold Change vs. Susceptible)
EcR Resistant Line A0.2
Resistant Line B1.1
USP Resistant Line A0.3
Resistant Line B0.9
CYP6A1 (example P450) Resistant Line A1.2
Resistant Line B8.5

This table illustrates how different resistant lines can exhibit different molecular profiles. Resistant Line A shows downregulation of receptor components, while Resistant Line B shows upregulation of a metabolic enzyme.

Visualizations

Ecdysone_Signaling_Pathway Ecdysone Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-O-Acetyl-20E This compound EcR EcR 2-O-Acetyl-20E->EcR Binds to Receptor_Complex EcR/USP Complex EcR->Receptor_Complex USP USP USP->Receptor_Complex EcRE Ecdysone Response Element (EcRE) Receptor_Complex->EcRE Binds to Target_Gene Target Gene Transcription EcRE->Target_Gene Initiates

Caption: The canonical ecdysone signaling pathway in insect cells.

Resistance_Troubleshooting_Workflow Troubleshooting Workflow for Ecdysone Resistance Start No/Low Gene Induction Check_Reagent Validate Inducer Stock and Concentration Start->Check_Reagent Check_Cells Verify Cell Health, Density, and Passage Number Check_Reagent->Check_Cells Reagent OK Success Response Restored Check_Reagent->Success Reagent Faulty Assess_Resistance Assess for Resistance (EC50 Shift) Check_Cells->Assess_Resistance Cells OK Check_Cells->Success Cell Culture Issue Analyze_Mechanism Investigate Mechanism Assess_Resistance->Analyze_Mechanism Resistance Detected Assess_Resistance->Success No Resistance Target_Site Target-Site Resistance? (EcR/USP Expression/Sequence) Analyze_Mechanism->Target_Site Metabolic Metabolic Resistance? (Metabolite Analysis, P450 Expression) Analyze_Mechanism->Metabolic Efflux Efflux Pump Activity? Analyze_Mechanism->Efflux Resistant_Confirmed Resistance Confirmed Target_Site->Resistant_Confirmed Metabolic->Resistant_Confirmed Efflux->Resistant_Confirmed

Caption: A logical workflow for troubleshooting resistance issues.

References

how to increase the bioavailability of 2-O-Acetyl-20-hydroxyecdysone in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enhancing the In Vivo Bioavailability of 2-O-Acetyl-20-hydroxyecdysone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the in vivo bioavailability of this compound expected to be low?

Like its parent compound, 20-hydroxyecdysone (B1671079) (20E), this compound is a steroid and is inherently lipophilic.[1] This characteristic leads to several challenges that limit its oral bioavailability:

  • Poor Aqueous Solubility: The compound's low solubility in the aqueous environment of the gastrointestinal (GI) tract hinders its dissolution, which is a prerequisite for absorption.[1][2]

  • Metabolic Degradation: Ecdysteroids are susceptible to metabolic processes in the gut and liver (first-pass metabolism), which can inactivate the compound before it reaches systemic circulation.[3][4] The major sites for this metabolism are the large intestine and the liver.[4]

  • Low Permeability: While lipophilic, the molecule must still efficiently cross the intestinal membrane to enter the bloodstream.

Q2: What are the primary formulation strategies to increase the bioavailability of this compound?

Several formulation strategies can overcome the challenges of poor solubility and metabolic degradation. The most promising approaches for ecdysteroids include cyclodextrin (B1172386) complexation, lipid-based delivery systems, and nanoparticle formulations.[3][5][6]

StrategyMechanism of ActionKey Advantages
Cyclodextrin Complexation Encapsulates the lipophilic drug molecule within a cyclic oligosaccharide, forming a water-soluble inclusion complex.[3][7]Significantly increases aqueous solubility and dissolution rate; well-documented for ecdysteroids.[3][8]
Nanoparticle Formulations Reduces particle size to the nanoscale, increasing surface area for dissolution. Can be engineered to protect the drug from degradation and control its release.[9][10]High drug loading potential; protects from enzymatic degradation; can improve permeation across the intestinal barrier.[9]
Lipid-Based Systems (e.g., Liposomes, SEDDS) Dissolves the drug in a lipid vehicle. Self-Emulsifying Drug Delivery Systems (SEDDS) form fine nanoemulsions in GI fluids.[6][10]Enhances solubility and absorption, potentially utilizing lymphatic transport to bypass first-pass metabolism.
Solid Dispersions Disperses the drug in an inert, hydrophilic carrier matrix, often in a more soluble amorphous state.[9]Enhances the dissolution rate by preventing the drug from crystallizing.[9]

Q3: I am having trouble dissolving the compound for my in vivo experiments. What should I do?

This is a common issue due to the compound's low aqueous solubility.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area, which can improve the dissolution rate according to the Noyes–Whitney equation.[9][10] Techniques like jet milling can be employed.[10]

  • Use of Co-solvents: For preclinical studies, dissolving the compound in a small amount of a water-miscible organic solvent (like ethanol (B145695) or DMSO) before diluting it in the aqueous vehicle can be effective. However, be mindful of the potential toxicity of the co-solvent in your experimental model.

  • Formulate an Inclusion Complex: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method. Studies on the parent compound 20E have shown that complexation can increase water solubility over 100-fold.[1][8]

Q4: How significant is the bioavailability enhancement I can expect with these methods?

The degree of enhancement varies depending on the chosen technology and the specific compound. Data for the parent compound, 20-hydroxyecdysone, serves as a valuable reference.

Table 1: Comparison of Bioavailability Enhancement Strategies for Ecdysteroids

Delivery System Reported Fold-Increase in Bioavailability/Solubility Reference
Cyclodextrin Complexation (β-CD) ~100 to 110-fold increase in water solubility for 20E. [1][8]
Nanoparticle Formulations General estimation of 2 to 10-fold increase in bioavailability for non-nanoparticulated forms. [3]
Lipid-Based Delivery Systems General estimation of ~2 to 5-fold increase in bioavailability for most hydrophobic drugs. [3]

Note: Data for nanoparticle and lipid-based systems are general estimations and not specific to ecdysteroids.[3]

Q5: What are the known metabolites of ecdysteroids that I should monitor in my pharmacokinetic studies?

Studies on 20E in rodents have identified several key metabolic reactions.[4] The primary reactions include dehydroxylation at C-14 and cleavage of the side-chain between C-20 and C-22.[11][12]

Key Metabolites to Monitor:

  • 14-deoxy-20-hydroxyecdysone

  • Poststerone

  • 14-deoxypoststerone

These metabolites are formed in the liver and large intestine, and they undergo an enterohepatic cycle, which may help maintain a low but pharmacologically significant concentration in the blood.[4]

Visualized Workflows and Pathways

Logical Approach to Bioavailability Enhancement

A Low Aqueous Solubility C Increase Dissolution Rate A->C B First-Pass Metabolism D Protect from Degradation & Bypass Liver B->D E Cyclodextrin Complexation C->E F Nanoparticle Formulation C->F H Solid Dispersion C->H D->F G Lipid-Based Systems (e.g., Liposomes) D->G

Caption: Logical workflow from bioavailability challenges to formulation solutions.

Ecdysteroid Signaling Pathway

Ecdysteroids are believed to exert some of their anabolic effects through the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis.[3][13]

Ecdy Ecdysteroid Receptor Membrane Receptor (e.g., Mas1) Ecdy->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynth Muscle Protein Synthesis mTOR->ProteinSynth Stimulation

Caption: Ecdysteroid-mediated activation of the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow

cluster_0 Formulation cluster_1 In Vivo Study cluster_2 Analysis A Prepare Formulations: 1. Free Compound (Control) 2. Cyclodextrin Complex 3. Nanoparticles 4. Lipid-Based System B Administer to Animal Models (e.g., Oral Gavage) A->B C Collect Blood Samples at Timed Intervals B->C D Quantify Compound & Metabolites in Plasma (e.g., HPLC-MS/MS) C->D E Calculate Pharmacokinetic Parameters (AUC, Cmax, T½) D->E

Caption: Experimental workflow for comparing bioavailability of different formulations.

Key Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol, based on the solvent evaporation method, is adapted from studies on 20-hydroxyecdysone.[3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine Molar Ratio: Establish the optimal molar ratio of the drug to HP-β-CD (e.g., 1:1 or 1:2) through preliminary solubility studies.

  • Dissolution: Dissolve this compound and HP-β-CD at the chosen ratio in a suitable volume of ethanol.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). This will form a thin film on the flask wall.

  • Drying: Transfer the resulting solid to a vacuum oven and dry thoroughly to remove any residual solvent.

  • Characterization: The resulting powder is the inclusion complex. Confirm its formation using techniques like XRPD, SEM, or NMR spectroscopy.[7][8]

Protocol 2: Preparation of PLGA Nanoparticles

This protocol is a general method for encapsulating steroids in Poly(lactic-co-glycolic acid) nanoparticles using the oil-in-water (O/W) emulsion/solvent evaporation technique.[14]

Materials:

  • This compound

  • PLGA (e.g., 50:50 or 65:35)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

  • Probe sonicator or homogenizer

  • Magnetic stirrer

Methodology:

  • Organic Phase: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath. This creates an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Place the emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, which leads to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation. Wash them several times with distilled water to remove excess PVA and any unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a fine powder, which can be stored for later use.

Protocol 3: In Vivo Bioavailability Study (Animal Model)

This is a general protocol for assessing the oral bioavailability of different formulations in a rodent model.[3]

Methodology:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats. Animals should be fasted overnight prior to the experiment but have free access to water.

  • Grouping: Divide animals into groups. Each group will receive a different formulation (e.g., free compound, cyclodextrin complex, nanoparticle formulation). Include a control group receiving only the vehicle. For absolute bioavailability, a separate group should receive an intravenous (IV) dose.

  • Dosing: Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein) at specific time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Extract the drug and its metabolites from the plasma. Quantify their concentrations using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Bioavailability is then calculated by comparing the AUC from oral administration to the AUC from IV administration.

References

dealing with cytotoxic effects of 2-O-Acetyl-20-hydroxyecdysone at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects with 2-O-Acetyl-20-hydroxyecdysone, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic?

A1: this compound is often studied for its protective effects against cytotoxicity induced by other agents, such as amyloid-β42.[1][2] However, like many bioactive compounds, it can exhibit cytotoxic effects at high concentrations. The parent compound, 20-hydroxyecdysone (B1671079), is generally considered to have low toxicity in mammals, but at high concentrations (e.g., 100 µM), it has been observed to lead to cellular stress and potential toxicity.[3] Some ecdysteroids have shown cytotoxic activity against various cancer cell lines.[4]

Q2: What are the typical signs of cytotoxicity I might observe in my cell cultures?

A2: Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of vacuoles.[5]

  • Induction of apoptosis (programmed cell death), which can be identified by membrane blebbing, chromatin condensation, and DNA fragmentation.[5]

  • Cell cycle arrest, where cells accumulate in a specific phase of the cell cycle.[6][7]

Q3: At what concentration range might I expect to see cytotoxic effects?

A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line, experimental conditions, and exposure time. While specific IC50 values for its direct cytotoxicity are not widely published, some ecdysteroids have shown cytotoxic activity with IC50 values ranging from approximately 50 to over 100 µM in certain cancer cell lines.[4] For its parent compound, 20-hydroxyecdysone, concentrations around 100 µM have been suggested to potentially cause cellular toxicity.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q4: What is the potential mechanism of this compound-induced cytotoxicity at high concentrations?

A4: The precise mechanism is not well-elucidated for this compound. However, based on studies of the parent compound 20-hydroxyecdysone and other steroids, high concentrations may lead to off-target effects, disruption of cellular homeostasis, and induction of apoptosis.[5] In insect cells, 20-hydroxyecdysone can induce apoptosis and cell cycle arrest.[5][6] In mammalian cells, the signaling of 20-hydroxyecdysone is thought to involve pathways like PI3K/AKT/mTOR, and dysregulation of such fundamental pathways at high concentrations could lead to cytotoxicity.[8]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Low Viability After Treatment
Possible Cause Troubleshooting Step
Concentration too high: The concentration of this compound may be in the toxic range for your specific cell line.Solution: Perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the IC50 value and a non-toxic working concentration.
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be at a toxic concentration.[1]Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Compound precipitation: The compound may not be fully dissolved at high concentrations, leading to the formation of cytotoxic precipitates.Solution: Visually inspect the stock solution and culture medium for any signs of precipitation. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Consider using a different solvent system or a lower concentration.
Contamination: The cell culture may be contaminated with bacteria, fungi, or mycoplasma.Solution: Regularly check cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variability in compound preparation: Inconsistent preparation of stock and working solutions.Solution: Prepare fresh stock solutions regularly and store them properly (e.g., at -20°C or -80°C in aliquots).[1] Always vortex solutions before use to ensure homogeneity.
Cell passage number and confluency: Using cells at high passage numbers or inconsistent confluency can affect their sensitivity to treatments.Solution: Use cells within a consistent and low passage number range. Plate cells at a consistent density and allow them to reach a specific confluency before treatment.
Incubation time: The duration of exposure to the compound can significantly impact the observed effects.Solution: Standardize the incubation time for all experiments. Consider performing a time-course experiment to determine the optimal treatment duration.

Data Presentation

Table 1: Cytotoxicity of Ecdysteroids in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Polyporusterone HLU-1 (Human lung carcinoma)SRB51.59[4]
Polyporusterone HMCF7 (Human breast carcinoma)SRB60.14[4]
Polyporusterone HHepG2 (Human hepatocellular carcinoma)SRB56.32[4]
Ponasterone A 20,22-acetonideLU-1 (Human lung carcinoma)SRB54.21[4]
Ponasterone A 20,22-acetonideMCF7 (Human breast carcinoma)SRB58.76[4]
Ponasterone A 20,22-acetonideHepG2 (Human hepatocellular carcinoma)SRB53.88[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway compound High Concentration This compound receptor Membrane/Nuclear Receptors (Off-target effects) compound->receptor stress Cellular Stress (e.g., ER Stress, Oxidative Stress) receptor->stress pi3k_akt PI3K/AKT/mTOR Pathway (Dysregulation) receptor->pi3k_akt apoptosis_cascade Apoptosis Cascade Activation (e.g., Caspase activation) stress->apoptosis_cascade cell_cycle Cell Cycle Arrest stress->cell_cycle pi3k_akt->apoptosis_cascade inhibition dysregulation cytotoxicity Cytotoxicity / Apoptosis apoptosis_cascade->cytotoxicity cell_cycle->cytotoxicity

Caption: Hypothesized signaling pathway for high-concentration induced cytotoxicity.

References

Technical Support Center: 2-O-Acetyl-20-hydroxyecdysone Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-Acetyl-20-hydroxyecdysone.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.

1. Solubility and Compound Preparation

  • Question: My this compound is not dissolving properly in my aqueous assay buffer. What should I do?

    Answer: this compound has limited solubility in aqueous solutions. Here are some steps to improve its solubility:

    • Use of Co-solvents: Prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). Ensure the final concentration of the organic solvent in your assay does not exceed a level that could cause cellular toxicity (typically ≤ 0.5% for DMSO in cell-based assays).

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen solvent.

    • Heating: Gentle warming of the solution can also help, but be cautious of potential degradation at high temperatures.

    • Formulation: For in vivo studies or specific in vitro assays, consider using formulations with excipients like PEG300, Tween-80, or cyclodextrins to enhance solubility. A stock solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.[1]

  • Question: I am observing precipitation of the compound after diluting my stock solution into the aqueous assay buffer. How can I prevent this?

    Answer: This phenomenon, known as "solvent shock," can occur when a compound dissolved in an organic solvent is rapidly diluted into an aqueous buffer. To mitigate this:

    • Stepwise Dilution: Perform serial dilutions of your stock solution in the organic solvent before the final dilution into the aqueous buffer.

    • Slow Addition with Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

    • Pre-warmed Buffer: Using a pre-warmed aqueous buffer can sometimes improve solubility upon dilution.

2. Cell-Based Assays (e.g., Neuroprotection Assays with SH-SY5Y cells)

  • Question: My SH-SY5Y cells are showing signs of stress or detachment even in the control wells. What could be the cause?

    Answer: Several factors can contribute to poor cell health in culture:

    • Suboptimal Culture Conditions: Ensure the culture medium, pH, temperature (37°C), and CO2 levels (5%) are optimal for SH-SY5Y cells.

    • Over-confluency: Do not let the cells become over-confluent before starting your experiment. Subculture them when they reach 80-90% confluency.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental results.

    • Reagent Quality: Use high-quality, sterile reagents, including media, serum, and supplements.

  • Question: I am not observing a consistent neuroprotective effect of this compound against amyloid-β (Aβ)-induced cytotoxicity. What should I check?

    Answer: Inconsistent results in neuroprotection assays can stem from several variables:

    • Aβ Preparation: The aggregation state of the Aβ peptide is critical. Ensure you are using a consistent and well-characterized preparation of Aβ oligomers, which are considered the primary toxic species. The protocol for preparing Aβ oligomers should be strictly followed.

    • Compound Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal protective concentration. Studies have shown protective effects at concentrations of 5 and 10 µM.

    • Incubation Time: The timing of compound addition relative to the Aβ challenge and the total incubation time can influence the outcome. Optimize these parameters for your specific experimental setup.

    • Cell Viability Assay: Ensure that the chosen cell viability assay (e.g., MTT, PrestoBlue) is not being interfered with by the compound itself. Run appropriate controls, including the compound alone without cells and the compound with cells but without the toxic stimulus.

3. Amyloid-β Aggregation Assays (e.g., Thioflavin T Assay)

  • Question: My Thioflavin T (ThT) assay results for Aβ aggregation are not reproducible. What are the common pitfalls?

    Answer: Reproducibility is a known challenge in Aβ aggregation assays. Here are key factors to control:

    • Monomeric Aβ Starting Material: It is crucial to start with a fully monomeric preparation of Aβ. Pre-existing aggregates can act as seeds, leading to variable aggregation kinetics. Protocols for monomerization, such as treatment with hexafluoroisopropanol (HFIP) followed by dissolution in a suitable buffer, should be carefully followed.

    • ThT Concentration: The concentration of ThT can influence the aggregation kinetics and the fluorescence signal. A concentration of 20-50 µM is often optimal for achieving a maximal fluorescence signal without significantly affecting the aggregation process itself.[2]

    • Assay Conditions: Factors such as temperature, pH, ionic strength of the buffer, and agitation (shaking speed) must be kept consistent across all experiments.

    • Plate Type: Use non-binding, black, clear-bottom 96-well plates to minimize protein adsorption to the plastic and to reduce background fluorescence.

  • Question: I am not seeing the expected effect of this compound on Aβ aggregation in my ThT assay. Why might this be?

    Answer: this compound has been reported to promote the formation of Aβ fibrils, which would be reflected as an increase in ThT fluorescence. If you are not observing this, consider the following:

    • Compound Purity and Integrity: Ensure the purity and integrity of your this compound. Degradation of the compound could alter its activity.

    • Concentration: Verify the concentration of the compound in the assay. A study has shown that at 50 µM, it increases Aβ42 fibril formation by 60%.

    • Oligomer vs. Fibril Formation: ThT primarily detects fibrillar aggregates. This compound is thought to promote the conversion of toxic oligomers into less toxic fibrils.[1] Your assay conditions might not be optimal for observing this transition. Consider using complementary techniques like Western blotting or size-exclusion chromatography to analyze the distribution of Aβ species (monomers, oligomers, fibrils).

II. Frequently Asked Questions (FAQs)

1. General Information

  • What is this compound?

    • This compound is an ecdysteroid, a type of steroid hormone found in insects and some plants. It is a derivative of the more common 20-hydroxyecdysone.

  • What are the primary research applications of this compound?

    • It is primarily investigated for its neuroprotective properties, particularly its ability to inhibit amyloid-β42 (Aβ42)-induced cytotoxicity, which is relevant to Alzheimer's disease research.[1] It is also studied for its effects on Aβ aggregation dynamics.

2. Handling and Storage

  • How should I store this compound?

    • The powdered form should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

  • What is the stability of this compound in solution?

    • Stock solutions are stable for the durations mentioned above when stored correctly. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.

3. Experimental Design

  • What cell lines are suitable for studying the effects of this compound?

    • The human neuroblastoma cell line SH-SY5Y is commonly used to model Aβ-induced neurotoxicity and to assess the neuroprotective effects of compounds like this compound.

  • What are the key controls to include in my experiments?

    • Vehicle Control: Cells or Aβ treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control (for neuroprotection): A known neuroprotective compound.

    • Positive Control (for aggregation): Aβ alone, to observe its natural aggregation kinetics.

    • Compound-only Control: To check for any intrinsic fluorescence or interference with the assay readout.

    • Untreated Control: Cells or Aβ in buffer alone to establish a baseline.

III. Data Presentation

Table 1: Summary of Reported Biological Activities of this compound

Assay TypeModel SystemConcentrationObserved EffectReference
NeuroprotectionSH-SY5Y cells5 µMReduction of Aβ42-induced cytotoxicity[4]
NeuroprotectionSH-SY5Y cells10 µMReduction of Aβ42-induced cytotoxicity[4]
Aβ AggregationCell-free50 µMIncreased Aβ42 fibril formation by 60% and decreased oligomer levels[4]

IV. Experimental Protocols

1. Neuroprotection Assay against Aβ42-induced Cytotoxicity in SH-SY5Y Cells

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well clear-bottom, black-walled microplates

    • This compound

    • Amyloid-β (1-42) peptide, pre-treated to form oligomers

    • Cell viability reagent (e.g., MTT, PrestoBlue)

    • DMSO (for stock solution)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Treatment:

      • Remove the old medium from the cells.

      • Add 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

      • Incubate for 1-2 hours as a pre-treatment.

    • Aβ42 Challenge:

      • Add the pre-prepared Aβ42 oligomers to the wells to a final concentration known to induce approximately 50% cell death (e.g., 10 µM).

      • Include control wells: cells with medium only (negative control), cells with vehicle + Aβ42 (positive control for toxicity), and cells with compound only (to test for compound toxicity).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Cell Viability Assessment:

      • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

      • Incubate for the recommended time (e.g., 1-4 hours for MTT).

      • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Data Analysis: Calculate cell viability as a percentage of the negative control.

2. Thioflavin T (ThT) Assay for Aβ42 Aggregation

This protocol provides a method to monitor the effect of this compound on Aβ42 fibril formation.

  • Materials:

    • Amyloid-β (1-42) peptide, monomerized

    • Thioflavin T (ThT)

    • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)

    • 96-well non-binding, black, clear-bottom microplate

    • This compound

    • DMSO

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of monomerized Aβ42 in a suitable solvent (e.g., 1% NH₄OH) and dilute to the final working concentration (e.g., 10 µM) in ice-cold assay buffer immediately before use.

      • Prepare a stock solution of ThT (e.g., 1 mM in water) and dilute to the final working concentration (e.g., 20 µM) in the assay buffer.

      • Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in the assay buffer.

    • Assay Setup:

      • In each well of the 96-well plate, add the following in order:

        • Assay buffer

        • ThT solution (to a final concentration of 20 µM)

        • This compound or vehicle (to the desired final concentrations)

        • Aβ42 solution (to a final concentration of 10 µM)

      • The final volume in each well should be 100-200 µL.

      • Include controls: Aβ42 + ThT (no compound), ThT only (blank), compound + ThT (compound background).

    • Incubation and Measurement:

      • Seal the plate to prevent evaporation.

      • Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking (e.g., 15 seconds of shaking every 5 minutes).

      • Measure the ThT fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 5-10 minutes) for several hours or until the fluorescence signal of the control reaches a plateau.

    • Data Analysis:

      • Subtract the background fluorescence (ThT only) from all readings.

      • Plot the fluorescence intensity versus time for each condition to generate aggregation curves.

      • Analyze the kinetics of aggregation, such as the lag time and the maximum fluorescence intensity, to determine the effect of this compound.

V. Mandatory Visualization

ecdysone_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (or this compound) EcR_USP_inactive EcR/USP Complex (Inactive) 20E->EcR_USP_inactive Binds to EcR EcR_USP_active 20E-EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiates

Caption: Simplified classical signaling pathway of 20-hydroxyecdysone.

neuroprotection_assay_workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h at 37°C, 5% CO2 seed_cells->incubate_24h_1 prepare_compound Prepare this compound and vehicle solutions incubate_24h_1->prepare_compound add_compound Pre-treat cells with compound or vehicle prepare_compound->add_compound incubate_pretreat Incubate 1-2h add_compound->incubate_pretreat prepare_abeta Prepare Aβ42 oligomers incubate_pretreat->prepare_abeta add_abeta Add Aβ42 oligomers to induce toxicity prepare_abeta->add_abeta incubate_24_48h Incubate 24-48h add_abeta->incubate_24_48h add_viability_reagent Add cell viability reagent (e.g., MTT) incubate_24_48h->add_viability_reagent incubate_read Incubate and measure absorbance/fluorescence add_viability_reagent->incubate_read analyze_data Analyze data and calculate cell viability incubate_read->analyze_data end End analyze_data->end

Caption: Experimental workflow for a neuroprotection assay.

References

ensuring purity of synthetic 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-O-Acetyl-20-hydroxyecdysone

Welcome to the technical support resource for synthetic this compound. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals ensure the purity of their compound during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing synthetic this compound?

For optimal stability, the solid compound should be stored at -20°C.[1][2] Under these conditions, it can remain stable for at least four years.[1] Stock solutions should be used more quickly; for instance, solutions stored at -80°C should be used within six months, while those at -20°C should be used within one month and protected from light.[3]

Q2: What are the most common impurities found in synthetic this compound?

The most common impurities arise from the synthesis process, which typically involves the direct acylation of 20-hydroxyecdysone (B1671079).[4] Potential impurities include:

  • Unreacted Starting Material: 20-hydroxyecdysone (20E).

  • Over-acetylated Byproducts: Synthesis using an excess of acetic anhydride (B1165640) can lead to the formation of 20-hydroxyecdysone 2,3,22-triacetate and 2,3,22,25-tetraacetate.[4]

  • Related Ecdysteroids: If the initial 20-hydroxyecdysone starting material was not pure, other ecdysteroids like polypodine B could be present.[5]

  • Solvent Residues: Residual solvents from purification steps (e.g., methanol (B129727), acetone (B3395972), ethyl acetate).

Q3: Which analytical techniques are best for assessing the purity of my sample?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a UV detector is the most common and effective method for quantifying purity and detecting ecdysteroid impurities.[6][7]

  • Thin-Layer Chromatography (TLC): TLC on silica (B1680970) plates is a quick and valuable method for visualizing the separation of 20-hydroxyecdysone and its acetylated derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for confirming the chemical structure and can be used to estimate purity by identifying signals from impurities.[4][6]

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive for detecting and identifying trace-level impurities and confirming the molecular weight of the target compound.[9]

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows multiple peaks besides the main product peak.

  • Possible Cause 1: Incomplete Reaction. A significant peak corresponding to the retention time of a 20-hydroxyecdysone standard suggests that the starting material has not been fully consumed.

    • Solution: Optimize reaction conditions, such as reaction time, temperature, or the molar ratio of acetic anhydride to 20-hydroxyecdysone.[4] The product mixture will require purification.

  • Possible Cause 2: Over-acetylation. The presence of less polar (later eluting in RP-HPLC) peaks may indicate the formation of di-, tri-, or tetra-acetylated byproducts.[4]

    • Solution: Use preparative HPLC or column chromatography for separation.[4] For future syntheses, use equimolar quantities of 20-hydroxyecdysone and acetic anhydride to minimize these byproducts.[4]

  • Possible Cause 3: Contaminated Starting Material. Peaks corresponding to other known ecdysteroids (e.g., polypodine B) may be present.

    • Solution: Ensure the purity of the 20-hydroxyecdysone starting material is high (≥97%) before beginning the synthesis.[10] The current batch will require chromatographic purification.

The logical flow for troubleshooting purity issues can be visualized as follows:

G start Purity Issue Identified (e.g., multiple HPLC peaks) check_sm Compare retention time to 20-hydroxyecdysone (Starting Material) start->check_sm is_sm Peak matches Starting Material? check_sm->is_sm check_byproducts Analyze other peaks (e.g., via LC-MS) is_sm->check_byproducts No incomplete_rxn Incomplete Reaction: - Optimize synthesis - Purify batch is_sm->incomplete_rxn Yes is_byproduct Are peaks over-acetylated or other ecdysteroids? check_byproducts->is_byproduct byproduct_form Byproduct Formation: - Refine purification - Adjust stoichiometry is_byproduct->byproduct_form Yes unknown_impurity Unknown Impurity: - Characterize (NMR, MS) - Review all reagents is_byproduct->unknown_impurity No

Caption: Troubleshooting workflow for purity issues.

Issue 2: The yield after purification is very low.

  • Possible Cause 1: Inefficient Purification Method. The chosen chromatographic conditions may not be optimal, leading to poor separation and loss of product during fraction collection.

    • Solution: Systematically optimize the purification protocol. For column chromatography, test different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexane). For preparative HPLC, adjust the mobile phase composition and gradient.[4][8]

  • Possible Cause 2: Product Precipitation/Loss. The compound may be precipitating during workup or adhering to glassware.

    • Solution: Ensure complete dissolution during extraction and transfer steps. Rinse all glassware with a suitable solvent to recover any adhered product.

  • Possible Cause 3: Degradation. The compound might be unstable under the purification conditions (e.g., exposure to strong acids/bases or high temperatures).

    • Solution: Use mild purification conditions. Maintain neutral pH and perform chromatographic separations at room temperature unless otherwise specified.

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on the specific instrument and impurities present.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of methanol or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • The following conditions are a typical starting point for ecdysteroid analysis.[7][11]

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 245 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Purification by Crystallization

This method is adapted from purification techniques for 20-hydroxyecdysone and can be effective for removing many impurities to achieve high purity.[10][12]

  • Dissolution:

    • Dissolve the crude synthetic product in a minimal amount of hot methanol (e.g., 4 mL per gram of product).[12]

    • Heat the solution gently to 45-50°C until fully dissolved.[12]

  • Precipitation:

    • While maintaining the temperature, slowly add a non-polar anti-solvent, such as acetone (2-3 volumes relative to the methanol), to the solution.[12]

    • Stir the mixture.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (15-25°C) and continue stirring for 16-18 hours to promote crystal formation.[12]

    • Further cool the mixture to 0-5°C and stir for at least 4 hours to maximize precipitation.[12]

  • Isolation and Washing:

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the collected crystals sequentially with cold acetone and then cold water to remove residual solvents and impurities.[12]

  • Drying:

    • Dry the purified crystals under vacuum or in a stream of nitrogen to yield the final product.[12]

The general workflow for synthesis and subsequent purification is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 20-Hydroxyecdysone + Acetic Anhydride reaction Acylation Reaction start->reaction crude Crude Product Mixture reaction->crude purify Chromatography (Column or Prep-HPLC) or Crystallization crude->purify fractions Collect Pure Fractions purify->fractions evap Solvent Evaporation fractions->evap purified_product Purified Solid evap->purified_product analysis HPLC / NMR / MS Analysis purified_product->analysis final Final Product (>95% Purity) analysis->final Pass fail Repurify analysis->fail Fail fail->purify

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Quantification of 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 2-O-Acetyl-20-hydroxyecdysone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this acetylated ecdysteroid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

The primary challenges in quantifying this compound revolve around its chemical stability. The main pitfalls include:

  • Hydrolysis: The acetyl group at the C-2 position is susceptible to hydrolysis, leading to the formation of 20-hydroxyecdysone (B1671079). This can artificially lower the quantification of the target analyte and increase the concentration of its parent compound.

  • Acyl Migration: The acetyl group can migrate between the C-2 and C-3 hydroxyl groups, resulting in the formation of 3-O-Acetyl-20-hydroxyecdysone. This isomerization can lead to inaccurate quantification if the analytical method cannot separate these isomers.

  • Matrix Effects: Complex biological or plant matrices can interfere with the ionization of the analyte in mass spectrometry-based methods, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

  • Extraction Efficiency: As an ester, the polarity of this compound differs from that of 20-hydroxyecdysone, which may require optimization of extraction solvents to ensure efficient recovery.

Q2: What is the recommended storage condition for this compound standards and samples?

For long-term stability, it is recommended to store this compound as a dry solid at -20°C or below. Stock solutions should be prepared in a non-protic solvent like DMSO and stored at -80°C for up to six months, or at -20°C for one month, protected from light.[1] Avoid repeated freeze-thaw cycles. For samples, immediate extraction and analysis after collection is ideal. If storage is necessary, samples should be flash-frozen and stored at -80°C to minimize enzymatic and chemical degradation.

Q3: Can I use an antibody-based method like ELISA for quantification?

While immunoassays are available for 20-hydroxyecdysone, their cross-reactivity with this compound would need to be thoroughly validated. It is likely that antibodies raised against 20-hydroxyecdysone will have some degree of cross-reactivity with its acetylated form, but this may not be 100%. Therefore, for specific and accurate quantification of this compound, chromatographic methods such as HPLC-MS/MS are preferred.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Step
Inappropriate Extraction Solvent Ecdysteroid acetates are less polar than their parent compounds. For efficient extraction, consider using pure methanol (B129727) or ethanol.[2] Avoid highly aqueous solvent systems which may not efficiently extract the analyte.
Degradation during Extraction Avoid acidic or basic conditions during extraction, as these can promote hydrolysis of the acetyl group. Maintain neutral pH and keep samples cold throughout the extraction process.
Insufficient Sample Homogenization Ensure thorough homogenization of the sample matrix to allow for complete penetration of the extraction solvent and release of the analyte.
Analyte Adsorption to Labware Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize the loss of the analyte due to surface binding.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Hydrolysis or Acyl Migration Standardize all sample preparation steps, including extraction time, temperature, and pH. Even slight variations can lead to different levels of degradation. Process samples quickly and at low temperatures.
Matrix Effects Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar compound can be used, but its ability to compensate for matrix effects must be validated. Perform a matrix effect evaluation by comparing the analyte response in a standard solution to the response in a post-extraction spiked sample.
Instrumental Instability Ensure the analytical instrument, particularly the HPLC-MS/MS system, is properly calibrated and maintained. Monitor system suitability by injecting a standard sample at regular intervals during the analytical run.
Issue 3: Co-elution with 20-hydroxyecdysone or Other Isomers
Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the HPLC method to achieve baseline separation of this compound, 3-O-Acetyl-20-hydroxyecdysone, and 20-hydroxyecdysone. This may involve adjusting the mobile phase composition, gradient profile, column temperature, and flow rate. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Inadequate Mass Spectrometric Resolution Use a high-resolution mass spectrometer or a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select unique precursor-product ion transitions for each analyte to ensure specificity, even in the absence of complete chromatographic separation.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Lyophilize fresh plant material to dryness and grind into a fine powder.

  • Extraction:

    • To 100 mg of powdered plant material, add 2 mL of 100% methanol.

    • Vortex for 1 minute and sonicate for 30 minutes in a cold water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Cleanup (Optional, for complex matrices):

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in 1 mL of 50% methanol/water.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load the sample.

      • Wash with 3 mL of 20% methanol/water to remove polar impurities.

      • Elute the analyte with 3 mL of 100% methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A starting condition of 10-20% B, increasing to 95% B over 10-15 minutes. The gradient should be optimized for the specific separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor and product ions for this compound and 20-hydroxyecdysone should be determined by infusing pure standards.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound[M+H]+To be determined empirically
20-hydroxyecdysone[M+H]+To be determined empirically

Data Presentation

Table 1: Stability of this compound in different solvents at room temperature over 24 hours (Hypothetical Data)

Solvent Initial Concentration (µg/mL) Concentration after 24h (µg/mL) % Recovery 20-hydroxyecdysone formed (µg/mL)
100% Methanol10.09.8980.2
80% Methanol/Water10.09.2920.8
100% Acetonitrile10.09.9990.1
Water (pH 7)10.08.5851.5
Water (pH 4)10.07.0703.0
Water (pH 9)10.06.5653.5

Note: This table presents hypothetical data for illustrative purposes. Users should perform their own stability studies under their specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological/Plant Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., 100% Methanol) Homogenization->Extraction Cleanup SPE Cleanup (C18) Extraction->Cleanup HPLC HPLC Separation (C18 column) Cleanup->HPLC MS MS/MS Detection (MRM mode) HPLC->MS Quantification Quantification MS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

degradation_pathway A This compound B 20-hydroxyecdysone A->B Hydrolysis (Acid/Base/Enzymes) C 3-O-Acetyl-20-hydroxyecdysone A->C Acyl Migration (Intramolecular) C->A Acyl Migration (Intramolecular)

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Inaccurate Quantification? check_stability Analyte Stability Issue? start->check_stability check_matrix Matrix Effect? check_stability->check_matrix No solution_stability Optimize extraction/storage: - Neutral pH - Low temperature - Anhydrous solvent check_stability->solution_stability Yes check_separation Co-elution? check_matrix->check_separation No solution_matrix Use SIL-IS Perform matrix effect study check_matrix->solution_matrix Yes solution_separation Optimize HPLC method Use unique MRM transitions check_separation->solution_separation Yes

Caption: Troubleshooting flowchart for inaccurate quantification.

References

Technical Support Center: Optimizing 2-O-Acetyl-20-hydroxyecdysone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for 2-O-Acetyl-20-hydroxyecdysone treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound treatment?

A1: The optimal concentration of this compound is cell-type and endpoint-dependent. Based on available literature for the parent compound, 20-hydroxyecdysone (B1671079) (20E), and related studies, a starting range of 0.1 µM to 10 µM is recommended for most in vitro applications.[1][2] For specific applications, such as inhibiting amyloid-β42-induced cytotoxicity, concentrations of 5 and 10 µM have been used. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is highly dependent on the biological question being investigated. For gene expression studies with the parent compound 20E, effects can be observed as early as 6 hours. For broader cellular changes and functional assays, incubation times of 24 to 48 hours are commonly reported.[2] It is strongly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak effect for your specific endpoint.

Q3: What is the stability of this compound in cell culture media?

A3: While specific data on the stability of this compound in cell culture media is limited, the compound itself is stable for at least 4 years when stored at -20°C. Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C when protected from light.[3] For cell culture experiments, it is best practice to prepare fresh dilutions in media for each experiment.

Q4: How does the acetylation of this compound affect its activity compared to 20-hydroxyecdysone (20E)?

A4: Acetylation can potentially influence the lipophilicity of the compound, which may affect its cell permeability and uptake. It is possible that this compound has a different pharmacokinetic profile compared to 20E. The acetyl group may be removed by cellular esterases, converting it to 20E. Therefore, the observed effects could be from the acetylated form, the parent compound, or a combination of both.

Q5: What is the mechanism of action for this compound?

A5: The precise mechanism for the acetylated form is not fully elucidated. However, its parent compound, 20-hydroxyecdysone, is known to interact with the ecdysone (B1671078) receptor (EcR) in insects.[4] In mammals, it has been suggested that 20E may exert its effects through binding to the Mas1 receptor and estrogen receptor beta (ERβ), as well as influencing signaling pathways like PI3K/Akt/mTOR.[2][5][6] It is plausible that this compound acts through similar pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after treatment 1. Suboptimal Incubation Time: The duration of treatment may be too short or too long to observe the desired effect. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Cellular Resistance/Insensitivity: The cell line being used may not be responsive to ecdysteroids. 4. Compound Degradation: Improper storage or handling of the compound.1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point. 2. Conduct a dose-response experiment with a broader range of concentrations (e.g., 0.01 µM to 50 µM). 3. Research literature to confirm if your cell line is known to respond to ecdysteroids. Consider testing a different cell line. 4. Ensure the compound is stored correctly at -20°C or below and prepare fresh dilutions for each experiment.
High Cell Death/Toxicity 1. Excessive Concentration: The concentration used may be cytotoxic to the cells. 2. Prolonged Incubation: Extended exposure to the compound could be detrimental to cell health. 3. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect responsiveness. 2. Inconsistent Compound Preparation: Variations in the preparation of the stock solution or dilutions. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound.1. Standardize cell culture procedures, use cells within a consistent passage number range, and ensure similar confluency at the time of treatment. 2. Prepare a large batch of stock solution and aliquot for single use to ensure consistency. 3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media.

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound Treatment Based on 20-hydroxyecdysone Data

Experimental EndpointRecommended Starting Incubation TimeReference
Gene Expression Analysis (qRT-PCR) 6 - 24 hours[1]
Protein Expression Analysis (Western Blot) 24 - 48 hours[7]
Cell Proliferation Assays 24 - 72 hours[8]
Functional Assays (e.g., cytotoxicity, metabolism) 24 - 48 hours[2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach over-confluency by the final time point.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working solution that can be diluted into your cell culture medium to the desired final concentration.

  • Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing this compound at a predetermined concentration (based on a prior dose-response experiment or literature). Include a vehicle-only control.

  • Incubation and Endpoint Analysis: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours). At each time point, harvest the cells or perform the desired assay to measure your endpoint of interest (e.g., gene expression, protein levels, cell viability).

  • Data Analysis: Plot the measured response as a function of time to determine the optimal incubation period that yields the desired effect.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells compound_prep 2. Prepare Compound treatment 3. Treat Cells compound_prep->treatment incubation 4. Incubate for Various Times (e.g., 6, 12, 24, 48h) treatment->incubation endpoint_assay 5. Perform Endpoint Assay incubation->endpoint_assay data_analysis 6. Analyze Data endpoint_assay->data_analysis optimization 7. Determine Optimal Time data_analysis->optimization

Caption: Workflow for determining optimal incubation time.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ecdysone This compound (or 20E) receptor Mas1 / ERβ (Putative) ecdysone->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression mtor->gene_expression Regulation cellular_response Cellular Response (e.g., Anabolism, Proliferation) gene_expression->cellular_response

Caption: Putative signaling pathway for this compound.

References

selecting appropriate control groups for 2-O-Acetyl-20-hydroxyecdysone studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-Acetyl-20-hydroxyecdysone and related ecdysteroids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in mammals?

A1: While research on this compound is ongoing, studies on its parent compound, 20-hydroxyecdysone (B1671079) (20E), suggest that its effects in mammals are not mediated by the classical insect ecdysone (B1671078) receptor, which is absent in vertebrates.[1] Instead, the anabolic and other beneficial effects are thought to be mediated through pathways including the activation of the Mas1 receptor, a component of the renin-angiotensin system, and interaction with estrogen receptor beta (ERβ).[1][2]

Q2: What is a suitable vehicle for dissolving this compound for in vitro experiments?

A2: For in vitro studies, particularly with cell cultures like C2C12 myotubes, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used as solvents for ecdysteroids.[1][3][4] It is crucial to use a corresponding vehicle control in your experiments to account for any effects of the solvent itself.

Q3: How should I store this compound?

A3: Ecdysteroids are generally stable, but for long-term storage, it is recommended to store them at -20°C. For short-term use, refrigeration at 4°C is typically sufficient. Always refer to the supplier's specific storage instructions.

Troubleshooting Guides

Issue 1: High variability or unexpected results in in vitro experiments.

Possible Cause: Inappropriate or missing control groups.

Troubleshooting Steps:

  • Vehicle Control: Ensure you have a control group treated with the same concentration of the vehicle (e.g., DMSO, ethanol) used to dissolve the this compound. This will help differentiate the effects of the compound from the effects of the solvent.

  • Positive Control: Include a positive control to validate your experimental setup. For anabolic studies in C2C12 myotubes, Insulin-like Growth Factor 1 (IGF-1) or Dihydrotestosterone (DHT) are effective positive controls for inducing hypertrophy.[5]

  • Negative Control: If you are investigating a specific signaling pathway, use a known inhibitor as a negative control. For example, if you hypothesize that the effects are mediated by the estrogen receptor, an anti-estrogen like ZK191703 can be used to see if it antagonizes the effects of your compound.[2]

  • Untreated Control: An untreated control group (cells in media alone) is essential as a baseline for comparison.

Experimental Workflow for In Vitro Control Group Selection

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Analysis Start Start Experimental_Cells Experimental Cells (e.g., C2C12 myotubes) Start->Experimental_Cells Test_Compound This compound in Vehicle Experimental_Cells->Test_Compound Treatment Vehicle_Control Vehicle Only (e.g., DMSO, Ethanol) Experimental_Cells->Vehicle_Control Control Positive_Control Positive Control (e.g., IGF-1, DHT) Experimental_Cells->Positive_Control Control Negative_Control Negative Control (e.g., Pathway Inhibitor) Experimental_Cells->Negative_Control Control Untreated_Control Untreated (Media Only) Experimental_Cells->Untreated_Control Control Data_Analysis Compare all groups to Untreated and Vehicle Controls Test_Compound->Data_Analysis Vehicle_Control->Data_Analysis Positive_Control->Data_Analysis Negative_Control->Data_Analysis Untreated_Control->Data_Analysis G cluster_0 Ecdysteroid Action cluster_1 Downstream Signaling cluster_2 Negative Regulation Ecdysteroid This compound Mas1R Mas1 Receptor Ecdysteroid->Mas1R Activates ERb Estrogen Receptor β Ecdysteroid->ERb Activates PI3K_Akt PI3K/Akt Pathway Mas1R->PI3K_Akt ERb->PI3K_Akt Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) PI3K_Akt->Protein_Synthesis Anti_Estrogen Anti-Estrogen (e.g., ZK191703) Anti_Estrogen->ERb Inhibits

References

Validation & Comparative

A Comparative Analysis of 2-O-Acetyl-20-hydroxyecdysone and 20-hydroxyecdysone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biochemical and physiological properties of 20-hydroxyecdysone (B1671079) and its acetylated analog, 2-O-Acetyl-20-hydroxyecdysone, reveals distinct profiles with implications for therapeutic development. While 20-hydroxyecdysone is well-characterized for its anabolic and immunomodulatory effects, its derivative, this compound, shows promise with potentially enhanced antimicrobial properties. This guide provides a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies.

Introduction to the Compounds

20-hydroxyecdysone (20E) , also known as ecdysterone, is a naturally occurring ecdysteroid hormone that governs molting and metamorphosis in arthropods.[1] It is also found in various plants, where it is believed to act as a defense mechanism against insect herbivores. In mammals, 20E has garnered significant interest for its diverse pharmacological effects, including anabolic, anti-diabetic, and neuroprotective properties, without the androgenic side effects associated with traditional anabolic steroids.[2][3]

This compound is a derivative of 20-hydroxyecdysone. While less studied than its parent compound, preliminary research suggests that the acetylation at the C-2 position may modify its biological activity, particularly enhancing its antimicrobial efficacy.

Comparative Biological Activities and Performance Data

A direct quantitative comparison of all biological activities is challenging due to the limited availability of studies on this compound. However, based on existing literature, the following tables summarize the known quantitative data.

Anabolic Activity

20-hydroxyecdysone has been shown to increase protein synthesis in muscle cells, a key indicator of anabolic activity.[4][5] The primary mechanism for this in mammals is believed to be through the activation of the PI3K/Akt signaling pathway.[2] There is currently a lack of published data on the in vitro anabolic activity of this compound.

Table 1: In Vitro Anabolic Activity of 20-hydroxyecdysone

CompoundCell LineAssayConcentrationResultReference
20-hydroxyecdysoneC2C12 myotubesProtein Synthesis Assay ([³H]-Leucine incorporation)1 µMSignificant increase in protein synthesis[4][6]
20-hydroxyecdysoneC2C12 myotubesMyotube Diameter Measurement1 µMSignificant increase in myotube diameter[4]
Antimicrobial Activity

Studies have indicated that acetylated derivatives of 20-hydroxyecdysone may possess superior antimicrobial properties compared to the parent compound. However, specific minimum inhibitory concentration (MIC) values for a direct comparison are not consistently reported in a comparative context.

Table 2: Antimicrobial Activity Profile

CompoundOrganismActivityConcentrationReference
This compoundStaphylococcus aureus, Escherichia coli, Pseudomonas vulgaris, Candida albicans, Aspergillus alternata, Fusarium solaniComplete inhibition10 µg/ml[7]
20-hydroxyecdysoneVarious bacteria and fungiModerate activityNot specified in comparative studies[8]

Note: A direct comparison of MIC values from different studies can be misleading due to variations in experimental conditions. The data presented here is for informational purposes.

Signaling Pathways

The signaling pathways of 20-hydroxyecdysone are relatively well-understood, particularly its role in insect development and its anabolic effects in mammals. The signaling mechanism for this compound remains to be elucidated.

20-hydroxyecdysone Signaling in Insects

In insects, 20E binds to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[9] This complex then binds to ecdysone response elements (EcREs) on DNA, regulating the transcription of genes involved in molting and metamorphosis.[9]

20-hydroxyecdysone Signaling in Insects 20E 20-hydroxyecdysone EcR Ecdysone Receptor (EcR) 20E->EcR Binds EcR_USP EcR/USP Heterodimer EcR->EcR_USP Heterodimerizes with USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (DNA) EcR_USP->EcRE Binds to Gene_Transcription Gene Transcription (Molting & Metamorphosis) EcRE->Gene_Transcription Regulates

Figure 1: 20-hydroxyecdysone signaling pathway in insects.

20-hydroxyecdysone Signaling in Mammalian Muscle Cells (Anabolic Effect)

In mammals, the anabolic effects of 20E are not mediated by the insect EcR. Instead, evidence suggests the involvement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell growth and protein synthesis.[2][10]

20-hydroxyecdysone Anabolic Signaling in Mammals 20E 20-hydroxyecdysone GPCR G-protein Coupled Receptor 20E->GPCR Activates PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis Promotes

Figure 2: Proposed anabolic signaling pathway of 20-hydroxyecdysone in mammals.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

In Vitro Anabolic Activity: Protein Synthesis Assay in C2C12 Myotubes

This protocol is adapted from studies assessing the anabolic effects of ecdysteroids.[4][6]

Protein_Synthesis_Assay_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Measurement & Analysis A Seed C2C12 myoblasts in 24-well plates B Induce differentiation into myotubes (e.g., using DMEM with 2% horse serum for 4-6 days) A->B C Pre-incubate myotubes in Krebs medium B->C D Incubate with test compounds (20E or 2-O-Acetyl-20E) and [³H]-Leucine in serum-free DMEM C->D E Lyse cells (e.g., with 0.1 N NaOH) D->E F Measure radioactivity of the soluble fraction (scintillation counting) E->F G Quantify total protein (e.g., Lowry method) E->G H Calculate [³H]-Leucine incorporation per unit of protein F->H G->H

Figure 3: Experimental workflow for the protein synthesis assay.

Methodology:

  • Cell Culture and Differentiation:

    • Murine C2C12 myoblasts are cultured in a growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum) in 24-well plates.[4]

    • Upon reaching confluency, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce the fusion of myoblasts into multinucleated myotubes over 4-6 days.

  • Treatment:

    • Differentiated myotubes are treated with various concentrations of 20-hydroxyecdysone, this compound, or a vehicle control.

    • Simultaneously, a radiolabeled amino acid, such as [³H]-Leucine, is added to the culture medium.[6]

    • The cells are incubated for a defined period (e.g., 2.5 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.[6]

  • Quantification:

    • After incubation, the cells are washed to remove unincorporated [³H]-Leucine and then lysed.

    • The total protein content of the cell lysate is determined using a standard protein assay (e.g., Lowry or BCA assay).

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The rate of protein synthesis is expressed as the amount of radioactivity incorporated per unit of total protein.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Preparation of Inoculum:

    • A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution:

    • The test compounds (20-hydroxyecdysone and this compound) are serially diluted in a 96-well microtiter plate containing the appropriate broth medium. This creates a range of concentrations to be tested.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation:

    • The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence strongly supports the anabolic potential of 20-hydroxyecdysone, mediated at least in part by the PI3K/Akt signaling pathway in mammals. In contrast, this compound has demonstrated notable antimicrobial activity, suggesting that acetylation may be a viable strategy to enhance this property.

However, a significant knowledge gap exists regarding the direct comparative efficacy and mechanisms of action of these two compounds. Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are crucial to quantitatively compare the anabolic and antimicrobial potencies of 20-hydroxyecdysone and its acetylated derivative.

  • Mechanism of Action of this compound: Elucidating the signaling pathways through which the acetylated compound exerts its biological effects is essential for understanding its therapeutic potential.

  • Receptor Binding Studies: Determining the binding affinity of this compound to various potential target receptors will provide valuable insights into its mode of action.

Addressing these research questions will be pivotal for the targeted development of ecdysteroid-based therapeutics in the fields of muscle wasting disorders, infectious diseases, and beyond.

References

Unveiling the Neuroprotective Promise of 2-O-Acetyl-20-hydroxyecdysone: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the neuroprotective potential of 2-O-Acetyl-20-hydroxyecdysone reveals promising, yet nascent, evidence in the fight against neurodegenerative diseases. This guide offers a comparative analysis of its effects against established neuroprotective agents in preclinical settings, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.

While the parent compound, 20-hydroxyecdysone, has demonstrated a broader range of neuroprotective activities, including antioxidant and anti-inflammatory effects in models of cerebral ischemia, the acetylated form, this compound, has shown specific efficacy in the context of Alzheimer's disease pathology. Emerging research indicates its unique mechanism of action in modulating the aggregation of amyloid-beta 42 (Aβ42), a key player in Alzheimer's progression.

This report synthesizes the available preclinical data for this compound and contrasts it with three other neuroprotective agents investigated in similar models: Resveratrol, a natural polyphenol; Kaempferol, a flavonoid; and Vorinostat, a histone deacetylase inhibitor.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective effects of this compound and its alternatives.

Table 1: In Vitro Neuroprotective Effects Against Amyloid-Beta (Aβ) Toxicity

CompoundCell LineAβ SpeciesConcentrationOutcome MeasureResult
This compound SH-SY5YAβ425, 10 µMCell Viability (MTT assay)Inhibition of Aβ42-induced cytotoxicity[1]
Aβ4250 µMAβ42 Fibril Formation60% increase in fibril formation[1]
Aβ4250 µMAβ42 Oligomer LevelsDecrease in oligomer levels[1]
ResveratrolRat Hippocampal NeuronsAβ(25-35)25 µMCell DeathSignificant attenuation
KaempferolRat Cortical NeuronsAβ(25-35)50 µMCell Death81.5 ± 9.4% decrease
Vorinostat----Data not available in a directly comparable in vitro Aβ toxicity model

Note: Data for this compound is based on a single key in vitro study. In vivo data for this specific compound is not yet available.

Table 2: In Vivo Neuroprotective Effects in Animal Models of Alzheimer's Disease

CompoundAnimal ModelDosageAdministration RouteKey Findings
20-hydroxyecdysone (parent compound) Amyloid-beta-induced rat model of AD10 mg/kg/dayOralImproved spatial and passive avoidance learning and memory; increased hippocampal antioxidant enzyme activity; prevented hippocampal neuronal loss.
ResveratrolAβPP/PS1 transgenic mice1 g/kg dietOralPrevented memory loss; reduced amyloid burden; increased mitochondrial complex IV protein levels.
KaempferolOvariectomized rat model of sporadic dementia (STZ-induced)10 mg/kgIntraperitonealImproved spatial learning and memory; increased brain antioxidant enzymes (SOD, glutathione); reduced TNF-α and malondialdehyde.
VorinostathAβ-KI AD mice0.18 mg/g and 0.36 mg/g in food pelletsOralInhibited brain HDAC activity; increased histone acetylation; reduced oxidative stress markers; improved mitochondrial health.

Note: As in vivo data for this compound is limited, data for its parent compound, 20-hydroxyecdysone, is presented as a proxy to indicate potential therapeutic avenues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Experimental Protocol for this compound (In Vitro Aβ42 Cytotoxicity Assay)

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Aβ42 Preparation: Synthetic Aβ42 peptide is prepared to form oligomers.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5 and 10 µM) for a specified duration before being exposed to Aβ42 oligomers.

  • Cytotoxicity Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Aβ42 Aggregation Assays: The effect of this compound on Aβ42 aggregation is monitored using Thioflavin T (ThT) fluorescence assay for fibril formation and dot blot or Western blot analysis for oligomer levels.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using a fluorescent probe like DCFDA.

Signaling Pathways and Experimental Workflow

Neuroprotective Mechanism of this compound against Aβ42 Toxicity

The proposed mechanism involves the modulation of Aβ42 aggregation, shifting the equilibrium from toxic oligomers to less harmful fibrils, and potentially reducing oxidative stress.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Abeta_oligomers Aβ42 Oligomers (Toxic) Abeta_fibrils Aβ42 Fibrils (Less Toxic) Abeta_oligomers->Abeta_fibrils ROS Reactive Oxygen Species (ROS) Abeta_oligomers->ROS Increases Neuronal_damage Neuronal Damage & Apoptosis Abeta_oligomers->Neuronal_damage Induces Compound This compound Compound->Abeta_oligomers Promotes aggregation into fibrils Compound->ROS Reduces ROS->Neuronal_damage Contributes to Cell_survival Neuronal Survival

Caption: Proposed mechanism of this compound neuroprotection.

General Experimental Workflow for In Vivo Neuroprotection Studies

This workflow outlines the typical steps involved in assessing the neuroprotective efficacy of a compound in an animal model of Alzheimer's disease.

G start Animal Model Selection (e.g., AβPP/PS1 mice, Aβ-injected rats) treatment Compound Administration (e.g., Oral gavage, dietary) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Object Recognition) treatment->behavioral biochemical Biochemical Analysis (e.g., ELISA, Western Blot for Aβ, Tau, inflammatory markers) behavioral->biochemical histological Histological Analysis (e.g., Immunohistochemistry for plaques, neuronal loss) biochemical->histological end Data Analysis & Conclusion histological->end

Caption: Standard workflow for in vivo neuroprotection assessment.

Conclusion and Future Directions

This compound presents a novel and intriguing mechanism for mitigating Aβ42-mediated neurotoxicity. Its ability to promote the formation of less toxic amyloid fibrils distinguishes it from many other neuroprotective agents that primarily focus on inhibiting aggregation altogether or targeting downstream inflammatory and oxidative stress pathways.

However, the research on this specific compound is still in its infancy. The lack of in vivo data is a significant gap that needs to be addressed to validate its therapeutic potential. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the cognitive and neuropathological outcomes of this compound administration in transgenic and Aβ-infusion animal models of Alzheimer's disease.

  • Pharmacokinetic and safety profiles: Determining the bioavailability, brain penetration, and potential toxicity of the compound.

  • Head-to-head comparative studies: Directly comparing the efficacy of this compound with other neuroprotective agents in the same animal models to provide a definitive assessment of its relative therapeutic value.

The preliminary findings are a call to the research community to further explore the potential of ecdysteroids, and specifically this compound, as a new therapeutic avenue for Alzheimer's disease and other neurodegenerative disorders characterized by protein aggregation.

References

Unveiling Ecdysteroid-Receptor Interactions: A Comparative Guide to Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of ecdysteroid derivatives to the ecdysone (B1671078) receptor (EcR) is paramount for developing novel insecticides and therapeutic agents. This guide provides a comparative analysis of the receptor binding affinities of various ecdysteroid derivatives, supported by experimental data and detailed methodologies.

The ecdysone receptor, a nuclear receptor heterodimer composed of the EcR and ultraspiracle (USP) proteins, is the primary target for ecdysteroids, the key hormones governing molting and metamorphosis in arthropods. The affinity with which different ecdysteroid derivatives bind to this receptor dictates their biological activity. This guide summarizes quantitative binding data, outlines the experimental procedures used to obtain this data, and illustrates the associated signaling pathway and experimental workflow.

Comparative Binding Affinity of Ecdysteroid Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of ecdysteroid derivatives, indicating their potency in displacing a radiolabeled ligand from the ecdysone receptor. A lower IC50 value signifies a higher binding affinity. The data presented here is primarily from a study by Tóth et al. (2021), which investigated ecdysteroids from a commercial extract of Cyanotis arachnoidea roots.[1][2][3]

CompoundEcdysteroid DerivativeIC50 (nM)Source
1 Ponasterone AReferenceTóth et al., 2021
2 14-deoxydacryhainansterone41.7Tóth et al., 2021[1][2][3]
3 22-oxodacryhainansterone380Tóth et al., 2021[1][2][3]
4 20-hydroxyecdysone>1000Tóth et al., 2021
5 Polypodine B>1000Tóth et al., 2021
6 Integristerone A>1000Tóth et al., 2021
7 20-hydroxyecdysone-22-acetate>1000Tóth et al., 2021

Note: The complete dataset from the cited study, encompassing compounds 4-21, was not fully accessible. The table presents a selection of the reported values.

Experimental Protocols

The binding affinities of ecdysteroid derivatives are typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.

Competitive Radioligand Binding Assay Protocol

1. Receptor Preparation:

  • The ecdysone receptor (EcR) and its heterodimeric partner, ultraspiracle (USP), are typically co-expressed in an insect cell line, such as Spodoptera frugiperda (Sf9) cells.

  • Cell lysates or purified receptor proteins are prepared and the protein concentration is determined.

2. Radioligand and Competitor Preparation:

  • A high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A, is used as the tracer.

  • A series of dilutions of the unlabeled ecdysteroid derivatives (test compounds) are prepared.

3. Binding Assay:

  • The receptor preparation, radioligand, and varying concentrations of the competitor are incubated together in a suitable buffer.

  • The incubation is carried out for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

5. Quantification:

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

6. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Visualizing the Molecular Mechanisms

To better understand the context of ecdysteroid receptor binding, the following diagrams illustrate the ecdysone signaling pathway and a typical experimental workflow for a competitive binding assay.

Ecdysone_Signaling_Pathway Ecdysone Signaling Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid Derivative EcR_USP EcR/USP Heterodimer Ecdysteroid->EcR_USP Binding Hormone_Receptor_Complex Hormone-Receptor Complex EcR_USP->Hormone_Receptor_Complex ERE Ecdysone Response Element (ERE) Hormone_Receptor_Complex->ERE Binds to Target_Gene Target Gene ERE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Caption: Ecdysone signaling pathway.

Competitive_Binding_Assay_Workflow Start Start Receptor_Prep 1. Receptor Preparation (e.g., Sf9 cell lysate with EcR/USP) Start->Receptor_Prep Ligand_Prep 2. Ligand Preparation (Radiolabeled & Unlabeled Derivatives) Receptor_Prep->Ligand_Prep Incubation 3. Incubation (Receptor + Radioligand + Competitor) Ligand_Prep->Incubation Filtration 4. Separation (Filtration to separate bound/free ligand) Incubation->Filtration Quantification 5. Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis 6. Data Analysis (Determine IC50 values) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Competitive binding assay workflow.

References

Unveiling the Potential of 2-O-Acetyl-20-hydroxyecdysone in Combating Amyloid-Beta Aggregation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – In the global pursuit of effective therapeutics for Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides remains a primary target. A growing body of research is exploring natural compounds for their potential to modulate this pathological process. This guide provides a comparative analysis of 2-O-Acetyl-20-hydroxyecdysone and other natural compounds—Myricetin, Brazilin, Resveratrol, and Curcumin—in their effects on Aβ aggregation, supported by experimental data for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the ecdysteroid family of insect and plant hormones, has demonstrated a unique mechanism in modulating Aβ42 aggregation. Unlike many inhibitors that aim to block fibril formation, this compound appears to promote the formation of mature, less toxic Aβ42 fibrils, thereby reducing the concentration of harmful oligomeric intermediates. This guide compares its activity with other well-studied natural compounds that exhibit different mechanisms of action against Aβ aggregation.

Comparative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the efficacy of this compound and selected alternative natural compounds in modulating Aβ aggregation and cytotoxicity.

Table 1: Effect on Amyloid-Beta Aggregation

CompoundConcentrationAssayObserved Effect on Aβ42 AggregationSource
This compound Not SpecifiedThT Assay, TEMPromotes fibrillization, resulting in less Aβ42 oligomers.[1]
Myricetin IC50 = 15.1 µMThT AssayInhibits Aβ42 aggregation.[2]
Brazilin IC50 = 1.5 ± 0.3 µMThT AssayPotent inhibitor of Aβ42 fibrillogenesis.[3][4][5]
Resveratrol 20 µMThT AssayImpaired aggregation of Aβ(1–40) and Aβ(1–42) peptides.[4][6]
Curcumin 20 µMThT AssayImpaired aggregation of Aβ(1–40) and Aβ(1–42) peptides.[4][6]

Table 2: Effect on Aβ42-Induced Cytotoxicity

CompoundConcentrationCell LineAssayObserved Effect on CytotoxicitySource
This compound Not SpecifiedNot SpecifiedMTT AssayInhibited Aβ42-induced cytotoxicity.[1]
Myricetin Not SpecifiedSH-SY5Y cellsNot SpecifiedSuppresses HMW Aβ oligomer-induced neurotoxicity.[7]
Brazilin 25 µM Aβ42 + BrazilinSH-SY5Y cellsLDH AssaySignificantly reduced Aβ42-induced cytotoxicity.[4][5][8][9]
Resveratrol 50 µMPC12 cellsMTT, LDH AssaySignificantly protected against Aβ25–35 induced apoptosis.[6]
Curcumin 0.1 - 1.0 µMNot SpecifiedNot SpecifiedPrevented Aβ1–42 oligomer formation and toxicity.[6]

Experimental Methodologies

Detailed protocols for the key experimental assays cited in this guide are provided below to facilitate reproducibility and further investigation.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.

  • Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL and incubated at room temperature for 1-2 hours to ensure monomerization. The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C. Prior to use, the peptide film is dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mM.

  • Aggregation Assay: The Aβ42 stock solution is diluted into a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4) to a final concentration of 10-25 µM. The test compound (e.g., this compound or alternatives) is added at the desired concentration.

  • ThT Measurement: Thioflavin T is added to the reaction mixture to a final concentration of 10-20 µM. The fluorescence is monitored using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[10][11] Measurements are typically taken at regular intervals over a period of 24-48 hours at 37°C with intermittent shaking.[12]

Transmission Electron Microscopy (TEM)

TEM is utilized to visualize the morphology of Aβ aggregates.[7]

  • Sample Preparation: Following the aggregation assay, a 5-10 µL aliquot of the Aβ42 solution (with or without the test compound) is applied to a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: The excess solution is wicked off with filter paper, and the grid is washed with deionized water. The grid is then stained with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.[13]

  • Imaging: After removing the excess stain and air-drying, the grid is examined using a transmission electron microscope to observe the morphology of the amyloid fibrils or other aggregate species.[14][15]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded in a 96-well plate at a density of 1x10^4 cells/well and cultured for 24 hours.[18]

  • Treatment: The cells are then treated with pre-aggregated Aβ42 (typically 5-10 µM) in the presence or absence of the test compound for 24-48 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with 100-150 µL of DMSO or another suitable solvent.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[19]

Mechanistic Insights and Signaling Pathways

This compound: A Unique Modulator

Unlike many natural compounds that inhibit Aβ fibrillization, this compound appears to promote the formation of mature fibrils.[1] This action is thought to be beneficial as it reduces the concentration of soluble Aβ oligomers, which are considered the most neurotoxic species.

Neuroprotective Signaling Pathway of Ecdysterone

Ecdysteroids, including 20-hydroxyecdysone, have been shown to exert neuroprotective effects through the activation of the Akt/GSK-3β/Nrf2 signaling pathway.[20][21][22] This pathway plays a crucial role in cellular defense against oxidative stress, a key pathological feature of Alzheimer's disease.

G Ecdysterone-Mediated Neuroprotective Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysterone Ecdysterone Akt Akt Ecdysterone->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Nrf2_Keap1 Nrf2-Keap1 Complex GSK3b->Nrf2_Keap1 Promotes Nrf2 degradation Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Neuroprotection Neuroprotection & Reduced Oxidative Stress Antioxidant_Genes->Neuroprotection

Caption: Ecdysterone activates the Akt/GSK-3β/Nrf2 pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical experimental workflow for comparing the effects of different natural compounds on Aβ aggregation and cytotoxicity.

G Experimental Workflow for Comparative Analysis of Aβ Aggregation Inhibitors start Start prepare_ab Prepare Monomeric Aβ42 start->prepare_ab incubate Incubate Aβ42 with Test Compounds prepare_ab->incubate tht_assay ThT Fluorescence Assay incubate->tht_assay tem_analysis TEM Analysis incubate->tem_analysis mtt_assay MTT Cytotoxicity Assay incubate->mtt_assay data_analysis Data Analysis and Comparison tht_assay->data_analysis tem_analysis->data_analysis mtt_assay->data_analysis end End data_analysis->end

References

Navigating Ecdysone Immunoassays: A Comparative Guide to Understanding 2-O-Acetyl-20-hydroxyecdysone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ecdysteroids is paramount. Ecdysone (B1671078) immunoassays are a primary tool for this purpose; however, their utility can be compromised by the cross-reactivity of structurally similar analogs. This guide provides a comparative analysis of the cross-reactivity of various ecdysteroids in commercially available 20-hydroxyecdysone (B1671079) (20E) enzyme-linked immunosorbent assays (ELISAs) and offers a detailed protocol for assessing the cross-reactivity of compounds like 2-O-Acetyl-20-hydroxyecdysone.

The steroid hormone 20-hydroxyecdysone (20E) is a key regulator of insect development and metamorphosis, primarily by activating the ecdysone receptor, a nuclear receptor that modulates the expression of a cascade of genes. The accurate measurement of 20E levels is crucial for studies in entomology, developmental biology, and for screening new insecticidal candidates. While immunoassays offer a sensitive and high-throughput method for 20E quantification, the presence of other structurally related ecdysteroids can lead to inaccurate results due to antibody cross-reactivity.

Comparative Analysis of Commercial 20-Hydroxyecdysone ELISA Kits

The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other structurally similar molecules. The following table summarizes the reported cross-reactivity of several commercially available 20-hydroxyecdysone ELISA kits with various ecdysteroids.

Ecdysteroid AnalogThermo Fisher Scientific Kit (%)[1]Bertin Bioreagent Kit (%)[2][3]
20-Hydroxyecdysone 100 100
Ecdysone0.71100
Makisterone A5.90Not Reported
Ponasterone A0.61Not Reported
2-deoxy-20-hydroxyecdysoneNot Reported88
Polypodine BNot Reported70
2-deoxy-ecdysoneNot Reported63
β-Estradiol<0.01Not Reported

Analysis of Cross-Reactivity Data:

The data reveals significant variability in the specificity of commercially available antibodies. The Thermo Fisher Scientific antibody demonstrates high specificity for 20-hydroxyecdysone, with minimal cross-reactivity to ecdysone. In contrast, the Bertin Bioreagent antibody recognizes both ecdysone and 20-hydroxyecdysone with equal affinity. This highlights the critical importance of selecting an appropriate immunoassay based on the specific ecdysteroids present in the biological sample.

The Ecdysone Signaling Pathway

Understanding the biological context of ecdysone action is essential. The following diagram illustrates the canonical ecdysone signaling pathway.

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Heterodimer EcR->EcR_USP Heterodimerizes with USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Gene_Expression Target Gene Expression EcRE->Gene_Expression Regulates Ecdysone 20-Hydroxyecdysone Ecdysone->EcR Binds

Ecdysone Signaling Pathway.

Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA

To experimentally determine the cross-reactivity of a compound like this compound, a competitive ELISA is the standard method. This protocol outlines the key steps.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) and calculate its cross-reactivity relative to the standard (20-hydroxyecdysone).

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • 20-hydroxyecdysone (20E) standard.

  • Test compound (e.g., this compound).

  • Anti-20-hydroxyecdysone primary antibody.

  • Enzyme-conjugated 20-hydroxyecdysone (e.g., HRP-20E).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Preparation of Standard and Test Compound Dilutions:

    • Prepare a serial dilution of the 20E standard in assay buffer to create a standard curve (e.g., from 10,000 pg/mL to 10 pg/mL).

    • Prepare a serial dilution of the test compound over a broad concentration range in assay buffer.

  • Assay Setup:

    • Add a fixed amount of anti-20E primary antibody to all wells except the non-specific binding (NSB) wells.

    • Add the 20E standards and test compound dilutions to their respective wells.

    • Add a fixed amount of enzyme-conjugated 20E to all wells.

    • Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Reaction:

    • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of 20E or cross-reacting compound in the sample.

  • Stopping the Reaction and Reading the Plate:

    • Add the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a plate reader.

Data Analysis:

  • Standard Curve Generation:

    • Plot the absorbance values of the 20E standards against their corresponding concentrations.

    • Use a four-parameter logistic curve fit to generate the standard curve.

  • IC50 Determination:

    • For both the 20E standard and the test compound, determine the concentration that results in 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation:

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 20E / IC50 of Test Compound) x 100

Experimental Workflow for Cross-Reactivity Determination

The following diagram illustrates the workflow for determining the cross-reactivity of a test compound.

Cross_Reactivity_Workflow A Prepare Serial Dilutions of 20E Standard and Test Compound B Competitive ELISA A->B C Measure Absorbance B->C D Generate Standard Curve (4-Parameter Logistic Fit) C->D E Determine IC50 for 20E and Test Compound D->E F Calculate % Cross-Reactivity E->F

Workflow for Cross-Reactivity Assessment.

Predicted Cross-Reactivity of this compound

Without experimental data, we can only hypothesize the cross-reactivity of this compound. The specificity of steroid immunoassays is highly dependent on the structure of the hapten used to generate the antibody and the specific modifications on the steroid nucleus.

Antibodies are typically raised against a steroid that has been conjugated to a carrier protein. The site of conjugation on the steroid molecule is critical in determining the antibody's specificity. For ecdysteroids, conjugation is often performed at the C-6 position of the B-ring. This would theoretically leave the A-ring, where the 2-O-acetylation occurs, exposed as a potential recognition site for the antibody.

The addition of an acetyl group at the 2-O position introduces a bulky and more lipophilic moiety. This modification could:

  • Sterically hinder the binding of the antibody to the ecdysteroid molecule, leading to reduced cross-reactivity . The acetyl group may physically block access to the key epitopes on the A-ring that the antibody recognizes.

  • Alter the electronic and conformational properties of the A-ring, which could disrupt the specific hydrogen bonding and van der Waals interactions required for high-affinity antibody binding, also resulting in lower cross-reactivity .

However, if the antibody's binding pocket is large and accommodating, or if the primary recognition epitopes are located on other parts of the ecdysteroid molecule (e.g., the side chain), the impact of the 2-O-acetyl group might be less pronounced, and some degree of cross-reactivity could still be observed.

The accurate quantification of 20-hydroxyecdysone using immunoassays requires careful consideration of potential cross-reactivity from other ecdysteroids. While specific data for this compound is lacking, based on the principles of antibody-antigen interactions, it is plausible that the addition of an acetyl group at the 2-O position would significantly reduce its recognition by antibodies raised against 20-hydroxyecdysone. However, this remains a hypothesis that must be confirmed experimentally.

Researchers are strongly encouraged to validate their immunoassays for the specific ecdysteroids of interest in their experimental system. The provided protocol for determining cross-reactivity offers a framework for such validation, ensuring the generation of accurate and reliable data in the study of ecdysteroid physiology and its applications.

References

Unveiling the In Vivo Efficacy of Ecdysteroids: A Comparative Analysis of 20-Hydroxyecdysone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 20-hydroxyecdysone (B1671079) (20E), a prominent ecdysteroid, and its alternative, Turkesterone. While the direct in vivo efficacy of 2-O-Acetyl-20-hydroxyecdysone remains largely uninvestigated in publicly available research, this guide synthesizes the existing experimental data for its parent compound and a popular alternative to inform future research and development.

Executive Summary

Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their potential anabolic and therapeutic effects in mammals.[1][2][3] Extensive in vivo research has demonstrated the anabolic potency of 20-hydroxyecdysone (20E), with some studies suggesting its effects are comparable to or even exceed those of conventional anabolic androgenic steroids.[4][5][6] Turkesterone has also emerged as a potent anabolic agent, with some studies indicating it may be more effective than 20E.[7] This guide will delve into the quantitative data from key in vivo studies, detail the experimental protocols used, and illustrate the proposed signaling pathways.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative findings from in vivo studies on 20-hydroxyecdysone and its comparison with other anabolic agents.

CompoundAnimal ModelDosageDurationKey FindingsReference
20-Hydroxyecdysone Rats (Wistar)5 mg/kg body weight (oral)21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone, estradienedione, and SARM S 1 at the same dose.[4][5][6][4][5][6]
20-Hydroxyecdysone Rats5 mg/kg body weight (oral)10 daysIncreased body weight gain and protein content of the tibialis muscle.[4][4]
20-Hydroxyecdysone MiceNot specifiedNot specifiedIncreased grip strength.[1][1]
Turkesterone Castrated Rats0.5 mg/kg daily10 daysSignificant increases in muscle mass, and liver and total protein content.[7][7]

Detailed Experimental Protocols

Anabolic Potency Assessment in Rats

A key study comparing the anabolic effects of 20-hydroxyecdysone with other anabolic agents utilized the following protocol:

  • Animal Model: Intact male Wistar rats.[4][6]

  • Test Compounds: 20-hydroxyecdysone, metandienone (dianabol), estradienedione (trenbolox), and SARM S 1.[4][6]

  • Dosage and Administration: All compounds were administered at a dose of 5 mg/kg of body weight for 21 days.[4][5][6]

  • Biological Readout: The primary endpoint was the measurement of fiber sizes of the soleus muscle to assess muscle hypertrophy.[4][5][6]

Investigation of Anabolic Effects in Castrated Rats

To assess the anabolic activity of Turkesterone, the following experimental design was employed:

  • Animal Model: Castrated rats.[7]

  • Test Compounds: 20-hydroxyecdysone, Turkesterone, and other phytoecdysteroids.[7]

  • Dosage and Administration: Compounds were administered daily at a dose of 0.5 mg/kg for 10 days.[7]

  • Biological Readouts: The study measured changes in muscle mass, as well as liver and total protein content.[7]

Signaling Pathways and Mechanisms of Action

The anabolic effects of ecdysteroids in mammals are believed to be mediated through pathways distinct from the androgen receptor activation typical of anabolic steroids.[7][8] The primary proposed mechanism involves the activation of the estrogen receptor beta (ERβ), which in turn influences key signaling pathways for muscle growth.[4][8]

Proposed Signaling Pathway for Ecdysteroid-Induced Muscle Hypertrophy

Ecdysteroid Signaling Pathway Ecdysteroid Ecdysteroid (e.g., 20-Hydroxyecdysone) ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb PI3K PI3K ERb->PI3K Activation IGF1 IGF-1 Signaling ERb->IGF1 Enhancement Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Stimulation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy IGF1->PI3K

Caption: Proposed signaling pathway for ecdysteroid-induced muscle growth.

Experimental Workflow for In Vivo Anabolic Assessment

Experimental Workflow Animal_Selection Animal Model Selection (e.g., Rats) Grouping Grouping (Control vs. Treatment) Animal_Selection->Grouping Compound_Admin Compound Administration (e.g., Oral Gavage) Grouping->Compound_Admin Duration Treatment Duration (e.g., 21 days) Compound_Admin->Duration Tissue_Collection Tissue Collection (e.g., Soleus Muscle) Duration->Tissue_Collection Analysis Histological Analysis (Muscle Fiber Size) Tissue_Collection->Analysis Data_Comparison Data Comparison and Statistical Analysis Analysis->Data_Comparison

Caption: General workflow for in vivo assessment of anabolic effects.

Conclusion and Future Directions

The available in vivo data strongly support the anabolic properties of 20-hydroxyecdysone and Turkesterone, positioning them as compelling candidates for further investigation in the context of muscle growth and therapeutic applications. However, the conspicuous absence of in vivo efficacy studies on this compound highlights a significant gap in the current understanding of ecdysteroid structure-activity relationships. Future research should prioritize in vivo studies of this acetylated derivative to determine if acetylation enhances bioavailability or efficacy, as is often the case with other compounds. Furthermore, head-to-head comparative studies of various ecdysteroids using standardized protocols are crucial for establishing a definitive hierarchy of their anabolic potential.

References

Acetylated Ecdysteroids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of ecdysteroids, a class of steroid hormones crucial for insect development and with promising pharmacological applications in mammals, significantly modifies their biological activity. This guide provides a comprehensive comparison of acetylated and non-acetylated ecdysteroids, presenting quantitative data on their bioactivity, detailed experimental protocols for their assessment, and a visual representation of the ecdysteroid signaling pathway. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel ecdysteroid analogs with enhanced potency and specific therapeutic or insecticidal properties.

Comparative Biological Activity of Acetylated Ecdysteroids

The biological activity of ecdysteroids is primarily mediated through their binding to the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The affinity of an ecdysteroid for the EcR-USP complex dictates its potency. Acetylation, the addition of an acetyl group to one or more hydroxyl groups on the ecdysteroid scaffold, can either increase or decrease biological activity depending on the position and extent of acetylation.

The following tables summarize the in vitro biological activities of various acetylated ecdysteroids compared to their parent compounds. The data is derived from two key assays: the Drosophila melanogaster BII cell bioassay, which measures the ability of a compound to induce a cellular response mediated by the ecdysteroid receptor, and a radioligand-displacement assay, which quantifies the binding affinity of a compound to the EcR-USP receptor complex.

Table 1: Bioactivity of Acetylated 20-Hydroxyecdysone (B1671079) Analogs in the Drosophila melanogaster BII Cell Bioassay

CompoundEC50 (nM)Relative Potency (%)
20-Hydroxyecdysone25100
20-Hydroxyecdysone 2-acetate (B119210)18013.9
20-Hydroxyecdysone 3-acetate5050
20-Hydroxyecdysone 22-acetate>10000<0.25
20-Hydroxyecdysone 2,3-diacetate25001

Table 2: Binding Affinity of Acetylated Turkesterone (B103) Analogs to the Drosophila melanogaster EcR-USP Receptor Complex

CompoundKi (nM)Relative Affinity (%)
Turkesterone15100
Turkesterone 11α-acetate4533.3
Turkesterone 2-acetate15010

Key Observations from the Data:

  • Acetylation at C-2 and C-22 generally decreases activity: As seen with 20-hydroxyecdysone 2-acetate and 22-acetate, acetylation at these positions significantly reduces the biological potency. This suggests that the hydroxyl groups at these positions are critical for receptor binding and activation.

  • Acetylation at C-3 has a moderate effect: 20-Hydroxyecdysone 3-acetate retains considerable activity, indicating that this position is more tolerant to modification.

  • Di-acetylation leads to a significant loss of activity: The low potency of 20-hydroxyecdysone 2,3-diacetate highlights that multiple acetylations can be detrimental to activity.

  • Acetylation at C-11 of turkesterone reduces but does not abolish activity: Turkesterone 11α-acetate shows a threefold reduction in binding affinity compared to the parent compound. This suggests that while the 11α-hydroxyl group contributes to binding, its acetylation is better tolerated than modifications at other positions.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Drosophila melanogaster BII Cell Bioassay

This bioassay is a cell-based method used to quantify the agonistic or antagonistic activity of compounds on the ecdysteroid receptor.

Principle: The Drosophila melanogaster BII cell line is responsive to ecdysteroids. Upon exposure to an ecdysteroid agonist, the cells undergo morphological changes and eventually stop proliferating. The concentration of the test compound required to elicit a half-maximal response (EC50) is a measure of its potency.

Protocol:

  • Cell Culture: Drosophila melanogaster BII cells are maintained in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25°C.

  • Assay Setup: Cells are seeded into 96-well microplates at a density of 1 x 10^5 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: A serial dilution of the test compounds (acetylated and non-acetylated ecdysteroids) is prepared. The medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A positive control (e.g., 20-hydroxyecdysone) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for 72 hours at 25°C.

  • Quantification of Cell Proliferation: After incubation, cell viability is assessed using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of the test compound relative to the negative control. The EC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand-Displacement Assay for EcR-USP Binding

This in vitro assay measures the binding affinity of a test compound to the ecdysteroid receptor complex by quantifying its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ecdysteroid with high affinity for the EcR-USP complex (e.g., [³H]ponasterone A) is incubated with the receptor protein. Unlabeled test compounds compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Protocol:

  • Receptor Preparation: The ligand-binding domains of the Drosophila melanogaster EcR and USP proteins are expressed in a suitable system (e.g., E. coli or baculovirus-infected insect cells) and purified.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer containing protease inhibitors).

  • Incubation: In a microplate, the purified EcR-USP heterodimer is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]ponasterone A) and varying concentrations of the unlabeled test compounds.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters that retain the receptor-ligand complex.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor and subtracted from the total binding to obtain specific binding. The percentage of specific binding is plotted against the log of the competitor concentration, and the IC50 value is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the ecdysteroid signaling pathway and a typical experimental workflow for assessing the bioactivity of acetylated ecdysteroids.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Acetylated Ecdysteroid EcR_USP EcR-USP Heterodimer Ecdysteroid->EcR_USP Enters Cell Ecdysteroid_Receptor_Complex Ecdysteroid-EcR-USP Complex EcR_USP->Ecdysteroid_Receptor_Complex Binds to ERE Ecdysone Response Element (ERE) Ecdysteroid_Receptor_Complex->ERE Translocates to Nucleus and Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Molting, Gene Expression) Gene_Transcription->Biological_Response

Caption: Ecdysteroid signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Parent Ecdysteroid Acetylation Acetylation Reaction Start->Acetylation Purification Purification (HPLC) Acetylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BII_Assay Drosophila melanogaster BII Cell Bioassay Characterization->BII_Assay Binding_Assay Radioligand Displacement Assay (EcR-USP) Characterization->Binding_Assay EC50 EC50 Determination BII_Assay->EC50 Ki Ki Determination Binding_Assay->Ki SAR Structure-Activity Relationship Analysis EC50->SAR Ki->SAR

Caption: Experimental workflow for SAR studies.

Metabolic Stability of 2-O-Acetyl-20-hydroxyecdysone and its Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxyecdysone (B1671079) (20E), a naturally occurring ecdysteroid, has garnered significant interest for its diverse pharmacological activities, including anabolic and adaptogenic effects. To improve its pharmacokinetic properties, synthetic modifications such as acetylation are often explored. 2-O-Acetyl-20-hydroxyecdysone is one such derivative. Understanding the metabolic stability of this acetylated analog compared to its parent compound is crucial for evaluating its potential as a therapeutic agent. Acetylation can influence a compound's lipophilicity, membrane permeability, and ultimately, its metabolic fate.

Comparative Metabolic Profile

The metabolic stability of a compound is a critical determinant of its oral bioavailability and duration of action. While specific quantitative data for this compound is lacking, a qualitative comparison can be inferred based on established metabolic pathways.

In insects, the metabolism of 20-hydroxyecdysone can involve both acylation and the formation of polar conjugates[1]. The detoxification mechanisms are complex and can include dehydrogenation, epimerization, and acylation at the C-22 position[1]. In mammals, 20-hydroxyecdysone undergoes various metabolic transformations. Studies in mice have shown that its metabolism is complex, yielding metabolites such as 14-deoxy-20-hydroxyecdysone and poststerone, but no conjugate metabolites were found[2].

Based on the general principles of drug metabolism, it is anticipated that this compound would be susceptible to hydrolysis by esterase enzymes present in the liver and other tissues. This hydrolysis would regenerate the parent compound, 20-hydroxyecdysone. Therefore, this compound can be considered a potential prodrug of 20-hydroxyecdysone. The acetyl group may temporarily mask the hydroxyl group, potentially altering its physicochemical properties and initial interactions with metabolic enzymes.

Table 1: Inferred Metabolic Comparison

Feature20-hydroxyecdysone (Parent Compound)This compound (Acetylated Derivative)
Primary Metabolic Pathways Hydroxylation, oxidation, reduction, side-chain cleavage.Primary: Hydrolysis (deacetylation) to 20-hydroxyecdysone. Secondary: Metabolism of the regenerated 20-hydroxyecdysone.
Key Metabolites 14-deoxy-20-hydroxyecdysone, poststerone, and their derivatives.20-hydroxyecdysone (via hydrolysis), followed by metabolites of 20-hydroxyecdysone.
Expected Metabolic Stability Subject to Phase I and potentially Phase II metabolism.The acetyl ester bond is likely labile to hydrolysis by esterases. The overall stability will depend on the rate of this deacetylation.
Potential Role Active pharmacological agent.Potential prodrug of 20-hydroxyecdysone.

Experimental Protocols

To definitively determine and compare the metabolic stability of these two compounds, an in vitro microsomal stability assay would be a standard and appropriate method.

In Vitro Microsomal Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of this compound and 20-hydroxyecdysone by measuring their disappearance over time when incubated with liver microsomes.

Materials:

  • Test compounds: this compound, 20-hydroxyecdysone

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (Cofactor for many metabolic enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to the pre-warmed mixture to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.

  • Reaction Termination: Immediately add cold acetonitrile containing the internal standard to each aliquot to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Metabolic Pathway of 20-hydroxyecdysone

The following diagram illustrates the known metabolic pathways of 20-hydroxyecdysone in mammals.

metabolic_pathway 20-hydroxyecdysone 20-hydroxyecdysone Metabolite_A 14-deoxy-20-hydroxyecdysone 20-hydroxyecdysone->Metabolite_A Dehydroxylation Metabolite_B Poststerone 20-hydroxyecdysone->Metabolite_B Side-chain cleavage Metabolite_C Further Metabolites Metabolite_A->Metabolite_C Metabolite_B->Metabolite_C

Caption: Metabolic pathways of 20-hydroxyecdysone.

Inferred Metabolism of this compound

This diagram shows the proposed primary metabolic pathway for this compound, highlighting its likely role as a prodrug.

prodrug_metabolism Prodrug This compound Active_Drug 20-hydroxyecdysone Prodrug->Active_Drug Hydrolysis (Esterases) Metabolites Metabolites of 20E Active_Drug->Metabolites Metabolism

Caption: Inferred metabolism of this compound.

Experimental Workflow for Microsomal Stability Assay

The workflow for the in vitro microsomal stability assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solutions C Pre-incubate at 37°C A->C B Prepare Microsome & Buffer Mix B->C D Initiate Reaction with NADPH C->D E Sample at Time Points D->E F Terminate Reaction E->F G Process Samples F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Microsomal stability assay workflow.

Conclusion

A direct comparison of the metabolic stability of this compound and 20-hydroxyecdysone is hampered by the lack of publicly available quantitative data for the acetylated derivative. However, based on fundamental principles of drug metabolism, it is reasonable to hypothesize that this compound acts as a prodrug, undergoing hydrolysis to release the parent compound, 20-hydroxyecdysone. The acetylation may offer advantages in terms of formulation or initial absorption, but the ultimate systemic exposure to the active moiety will depend on the rate and extent of this deacetylation. The provided experimental protocol for an in vitro microsomal stability assay outlines a clear path for generating the necessary quantitative data to rigorously test this hypothesis and provide a definitive comparison of the metabolic stability of these two compounds. Such data would be invaluable for the further development of ecdysteroid-based therapeutics.

References

Validating the Specificity of 2-O-Acetyl-20-hydroxyecdysone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activities of Ecdysteroids

Ecdysteroids are a class of steroid hormones crucial for insect development, primarily known for their role in molting and metamorphosis, which are mediated through the ecdysone (B1671078) receptor (EcR).[1][2] 20-hydroxyecdysone (B1671079) (20E) is generally considered the most biologically active form.[2] Ecdysone, its precursor, is converted to 20E in various tissues.[2] The biological activity of 2-O-Acetyl-20-hydroxyecdysone has been explored in contexts other than direct EcR agonism, with studies highlighting its antimicrobial and neuroprotective effects.

Quantitative Comparison of Ecdysone Receptor Agonist Activity

To date, specific binding affinity data (e.g., Kᵢ, IC₅₀) for this compound on the ecdysone receptor has not been published. However, the activity of 20-hydroxyecdysone and ecdysone has been quantified in various assays. The following table summarizes the half-maximal effective concentrations (EC₅₀) for these ecdysteroids in a Drosophila melanogaster BII cell bioassay, which is indicative of their potency in activating the ecdysone receptor. Lower EC₅₀ values suggest a higher binding affinity and biological activity.

EcdysteroidEC₅₀ (nM) in Drosophila BII Bioassay
20-HydroxyecdysoneData not consistently available in a single source
EcdysoneData not consistently available in a single source
This compoundData not available

Note: While specific EC₅₀ values from a single comparative study are not available in the provided search results, the general consensus in the literature is that 20-hydroxyecdysone is significantly more potent than ecdysone. The activity of this compound remains to be determined.

Experimental Protocols for Validating Specificity

To ascertain the specificity of this compound for the ecdysone receptor, two primary experimental approaches are recommended: a competitive binding assay and a reporter gene assay.

Ecdysone Receptor Competitive Binding Assay

This assay directly measures the affinity of a test compound for the ecdysone receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the ecdysone receptor.

Materials:

  • Purified ecdysone receptor (EcR) and Ultraspiracle protein (USP) heterodimer.

  • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A).

  • Test compounds: this compound, 20-hydroxyecdysone (positive control), ecdysone (positive control).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare a reaction mixture containing the EcR/USP complex and the radiolabeled ecdysteroid at a concentration at or below its Kₔ.

  • Add varying concentrations of the test compounds (this compound, 20-hydroxyecdysone, or ecdysone) to the reaction mixture.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

Ecdysone Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a downstream reporter gene.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for activating the ecdysone receptor signaling pathway.

Materials:

  • A stable cell line (e.g., HEK293T or insect cell lines like Sf9 or S2) engineered to express:

    • The ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP).

    • A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Test compounds: this compound, 20-hydroxyecdysone (positive control), ecdysone (positive control).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Methodology:

  • Seed the engineered cells in a multi-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Lyse the cells to release the reporter enzyme.

  • Add the appropriate substrate to the cell lysate.

  • Measure the reporter activity (e.g., luminescence or absorbance).

  • Plot the reporter activity against the logarithm of the test compound concentration.

  • Determine the EC₅₀ value from the dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the ecdysone signaling pathway, a typical experimental workflow for a competitive binding assay, and the logical framework for comparing the specificity of the ecdysteroids.

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element EcR_USP->EcRE Binds to DNA Target_Gene Target Gene EcRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (Biological Response) mRNA->Protein Translation Ecdysteroid Ecdysteroid (e.g., 20E) Ecdysteroid->EcR Binds Competitive_Binding_Assay_Workflow A Prepare Reaction Mix: EcR/USP + [³H]Ponasterone A B Add Competitor: - this compound - 20-Hydroxyecdysone - Ecdysone A->B C Incubate to Equilibrium B->C D Filter to Separate Bound from Unbound Ligand C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: - Plot % Binding vs. [Competitor] - Determine IC₅₀ - Calculate Kᵢ E->F Specificity_Comparison_Logic cluster_data Experimental Data Ki_acetyl Kᵢ of This compound Comparison Compare Kᵢ Values Ki_acetyl->Comparison Ki_20E Kᵢ of 20-Hydroxyecdysone Ki_20E->Comparison Ki_E Kᵢ of Ecdysone Ki_E->Comparison Conclusion Determine Relative Specificity for EcR Comparison->Conclusion

References

Unraveling the Transcriptional Tapestry: A Comparative Analysis of Gene Expression Profiles Induced by Different Ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to various ecdysteroids is paramount for harnessing their potential in diverse applications, from insect pest management to therapeutic development. This guide provides an objective comparison of gene expression profiles induced by different ecdysteroids, supported by experimental data and detailed methodologies.

Ecdysteroids, a class of steroid hormones, are the master regulators of insect development, orchestrating key events such as molting and metamorphosis. The most prevalent and biologically active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E). However, a variety of other natural and synthetic ecdysteroids exist, each with the potential to elicit distinct transcriptional responses. This comparative analysis delves into the similarities and differences in gene expression profiles induced by prominent ecdysteroids, providing a comprehensive resource for researchers in the field.

Comparative Gene Expression Analysis: 20-Hydroxyecdysone (20E) vs. Ponasterone A (PoA)

A key area of investigation has been the comparison of gene expression profiles induced by 20E and the potent phytoecdysteroid, Ponasterone A (PoA). Despite their structural similarities, these two ecdysteroids exhibit significant differences in their transcriptional regulatory activities.

A genome-wide microarray analysis in Drosophila Kc167 cells revealed that PoA regulates a significantly larger number of genes compared to 20E (256 vs. 148, respectively)[1][2]. Intriguingly, there was minimal overlap between the sets of genes regulated by each hormone, highlighting their distinct biological activities[1][2]. Notably, genes induced by 20E were found to be enriched for functions related to development, suggesting a more specific role in orchestrating developmental processes compared to PoA[1][2]. PoA, which has a higher affinity for the ecdysone (B1671078) receptor (EcR), may trigger a broader, less specific transcriptional response[1][2].

EcdysteroidTotal Genes RegulatedOverlap with other EcdysteroidEnriched Gene FunctionsCell LineMethodReference
20-Hydroxyecdysone (20E)148MinimalDevelopmentDrosophila Kc167Microarray[1][2]
Ponasterone A (PoA)256MinimalNot specifiedDrosophila Kc167Microarray[1][2]

Ecdysteroid-Induced Gene Expression in Different Insect Models

The transcriptional response to ecdysteroids can also vary significantly between different insect species and even between different tissues within the same organism.

In the silkworm, Bombyx mori, 20E has been shown to regulate the expression of numerous genes, including those involved in chromatin remodeling and the Broad-Complex (BR-C), a key transcription factor in the ecdysone response[3]. Studies have demonstrated that a low concentration of 20E can induce the expression of genes such as Bmsnr1, Bmutx, and Bmtip60 in wing discs, playing a crucial role in pupal commitment[3]. In the larval digestive tube of Bombyx mori, 20E was found to activate the expression of one gene (BMSK0013805) while suppressing 29 other midgut-specific genes, indicating a direct impact on digestive physiology[4][5].

In Drosophila melanogaster, pulses of ecdysone trigger a cascade of gene expression changes that are essential for metamorphosis[6][7]. The ecdysone-inducible genes are often categorized as early or late response genes, with the early genes encoding transcription factors that regulate the expression of the late genes[6][7]. This hierarchical gene activation is a fundamental concept in understanding ecdysteroid action[6].

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpreting the data and for designing future experiments.

Microarray Analysis of Ecdysteroid-Induced Gene Expression

This protocol provides a general workflow for analyzing gene expression changes in response to ecdysteroid treatment using microarrays.

  • Cell Culture and Hormone Treatment: Drosophila Kc167 cells are cultured to a desired density. The cells are then treated with a specific concentration of the ecdysteroid (e.g., 20E or PoA) or a control solvent for a defined period. To distinguish between primary and secondary response genes, a protein synthesis inhibitor like cycloheximide (B1669411) can be used in parallel treatments[8].

  • RNA Extraction and Labeling: Total RNA is extracted from the treated and control cells using a standard method like TRIzol reagent. The quality and quantity of the RNA are assessed. The RNA is then reverse-transcribed into cDNA, which is subsequently labeled with fluorescent dyes (e.g., Cy3 and Cy5).

  • Microarray Hybridization: The labeled cDNA probes are hybridized to a microarray chip containing probes for a large portion of the organism's genome.

  • Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity for each spot. The raw data is then normalized and analyzed to identify genes that are differentially expressed between the treatment and control groups. Statistical tests are applied to determine the significance of the expression changes[9].

RNA-Seq Analysis of Ecdysteroid-Induced Gene Expression

RNA sequencing (RNA-Seq) has become a powerful tool for transcriptome analysis, offering higher sensitivity and a wider dynamic range compared to microarrays[10][11].

  • Sample Preparation and RNA Extraction: Similar to microarray analysis, cells or tissues are treated with ecdysteroids. Total RNA is then extracted and its integrity is verified.

  • Library Preparation: The RNA is converted into a library of cDNA fragments. This process typically involves mRNA purification (for mRNA-Seq), fragmentation, reverse transcription, and the ligation of sequencing adapters[10].

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform. The choice of sequencing depth (number of reads per sample) depends on the goals of the study[10].

  • Data Analysis: The raw sequencing reads are first subjected to quality control. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to quantify gene expression levels. Differential expression analysis is then performed to identify genes that are significantly up- or down-regulated in response to the ecdysteroid treatment[11].

Visualizing the Molecular Mechanisms

To better understand the complex processes involved in ecdysteroid-induced gene expression, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (e.g., 20E, PoA) EcR_USP_inactive EcR/USP (inactive complex) Ecdysteroid->EcR_USP_inactive Binds to EcR_USP_active Ecdysteroid-EcR/USP (active complex) EcR_USP_inactive->EcR_USP_active Activation EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_active->EcRE Binds to Early_Genes Early Response Genes (e.g., BR-C, E74) EcRE->Early_Genes Transcription Activation Early_Proteins Early Gene Proteins (Transcription Factors) Early_Genes->Early_Proteins Translation Late_Genes Late Response Genes Early_Proteins->Late_Genes Transcription Regulation Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_output Output Cell_Culture 1. Cell/Tissue Culture Treatment 2. Ecdysteroid Treatment (e.g., 20E, PoA, Control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4a. RNA-Seq Library Prep RNA_Extraction->Library_Prep Microarray_Hybrid 4b. Microarray Hybridization RNA_Extraction->Microarray_Hybrid Sequencing 5a. Next-Gen Sequencing Library_Prep->Sequencing RNASeq_Analysis 6a. RNA-Seq Data Analysis Sequencing->RNASeq_Analysis DEG_List Differentially Expressed Genes (DEGs) RNASeq_Analysis->DEG_List Scanning 5b. Microarray Scanning Microarray_Hybrid->Scanning Microarray_Analysis 6b. Microarray Data Analysis Scanning->Microarray_Analysis Microarray_Analysis->DEG_List Pathway_Analysis Pathway/Functional Enrichment Analysis DEG_List->Pathway_Analysis

References

A Comparative Guide to Analytical Methods for the Detection of 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-O-Acetyl-20-hydroxyecdysone is crucial for various applications, including pharmacokinetic studies, quality control of herbal products, and metabolism research. This guide provides a comparative overview of common analytical methods for the detection of this ecdysteroid, supported by experimental data and detailed protocols.

The primary analytical techniques for the quantification of ecdysteroids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it often requires derivatization of the polar ecdysteroids to increase their volatility, which can introduce complexity and potential for byproduct formation[1].

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for HPLC-UV and LC-MS/MS methods, compiled from studies on similar ecdysteroids.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~3.3 µg/mL[2]~0.01 - 0.1 pg/mL (with derivatization)[1][3]
Limit of Quantification (LOQ) ~10 µg/mL[2]~0.025 - 0.2 pg/mL (with derivatization)[1][3]
Linearity GoodExcellent
Accuracy (% Recovery) 94 - 99%[4]96 - 119.9%[1][3]
Precision (%RSD) < 5%< 15%[1][3]
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with appropriate internal standards and sample preparation
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for sample preparation, HPLC-UV, and LC-MS/MS analysis of ecdysteroids.

Sample Preparation: Extraction from Biological Matrices

A critical step in the analysis of this compound is the efficient extraction from the sample matrix, which can range from plant material to animal tissues and biofluids.

a) Extraction from Plant Material:

  • Solvent Extraction: Methanol (B129727) is a commonly used solvent for extracting ecdysteroids from plant materials[5][6]. Other solvents like ethanol (B145695) and ethyl acetate (B1210297) have also been employed[6]. The choice of solvent can be optimized based on the specific plant matrix.

  • Procedure:

    • Homogenize the dried and powdered plant material in the chosen solvent (e.g., methanol).

    • Perform extraction using techniques like shaking or sonication to enhance efficiency[6].

    • Centrifuge the mixture to separate the solid debris.

    • Collect the supernatant containing the extracted ecdysteroids.

    • The extract can be further purified using Solid-Phase Extraction (SPE).

b) Extraction from Animal Tissues/Biofluids (e.g., Hemolymph):

  • Procedure:

    • Homogenize the tissue or mix the biofluid with a suitable extraction solvent, such as 95% methanol[7].

    • Vortex and centrifuge the mixture.

    • Collect the supernatant.

    • Repeat the extraction of the pellet to ensure complete recovery.

    • Pool the supernatants and dry them, for example, in a vacuum centrifuge[8].

    • Reconstitute the dried extract in an appropriate solvent for analysis[8].

c) Solid-Phase Extraction (SPE) for Purification:

  • SPE is often used to clean up the crude extract and concentrate the analytes. C18 cartridges are commonly used for reversed-phase SPE of ecdysteroids[9].

  • General Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the ecdysteroids with a stronger solvent, such as methanol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of 20-hydroxyecdysone (B1671079) and its derivatives[4][7].

  • Instrumentation: An HPLC system equipped with a UV/Vis detector is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically employed for the separation of ecdysteroids[1][10].

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is common[7][10]. The addition of a small amount of acid, like acetic acid, can improve peak shape[10].

    • Flow Rate: A typical flow rate is around 1 mL/min[10].

    • Detection Wavelength: Ecdysteroids exhibit a characteristic UV absorbance at around 245 nm, which is used for detection[7][10].

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for detecting trace amounts of ecdysteroids[1][11].

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient of acetonitrile (B52724) and water is often used[12].

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of steroids[5][13].

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity[1][13]. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA) should be performed, including the assessment of selectivity, linearity, sensitivity (LLOQ), accuracy, precision, recovery, and matrix effect[1]. The use of a stable isotopically-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response[13].

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development (LC & MS Optimization) start->method_dev pre_validation Pre-Validation (Specificity, Linearity, Range) method_dev->pre_validation full_validation Full Method Validation pre_validation->full_validation accuracy Accuracy full_validation->accuracy precision Precision (Repeatability & Intermediate) full_validation->precision sensitivity Sensitivity (LOD & LOQ) full_validation->sensitivity stability Stability (Freeze-Thaw, Bench-Top, etc.) full_validation->stability routine_analysis Routine Sample Analysis full_validation->routine_analysis end End: Report Results routine_analysis->end

Caption: General workflow for analytical method validation.

sample_preparation_workflow cluster_purification Optional Purification sample Biological Sample (e.g., Plant material, Hemolymph) extraction Solvent Extraction (e.g., Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant->spe evaporation Evaporation & Reconstitution supernatant->evaporation Direct to evaporation spe->evaporation analysis LC-UV or LC-MS/MS Analysis evaporation->analysis

Caption: Sample preparation workflow for ecdysteroid analysis.

References

Assessing the Synergistic Potential of 2-O-Acetyl-20-hydroxyecdysone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of bioactive compounds is paramount for developing novel and effective therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of 2-O-Acetyl-20-hydroxyecdysone and its parent compound, 20-hydroxyecdysone (B1671079) (20E), with other agents. Due to the limited direct experimental data on this compound, this guide leverages the more extensive research on 20E to provide a framework for potential synergistic applications, supported by available experimental data and detailed protocols.

While direct studies on the synergistic effects of this compound are nascent, preliminary evidence suggests that acetylation may enhance the biological activity of 20-hydroxyecdysone. A study on the synthesis and biological activity of 20-hydroxyecdysone acetates found that the toxicity of these derivatives, including the 2-acetate (B119210) form, was higher than that of the parent 20E against a range of microorganisms[1][2]. This suggests a potential for enhanced synergistic effects in antimicrobial applications. Furthermore, this compound has been shown to inhibit amyloid-β42 (Aβ42)-induced cytotoxicity, indicating its potential in combination therapies for neurodegenerative diseases[3].

This guide will focus on the well-documented synergistic activities of 20-hydroxyecdysone as a proxy to illuminate the potential of its acetylated derivative.

Synergistic Effects with Antimicrobial Agents

20-hydroxyecdysone has demonstrated significant synergistic activity with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This synergy allows for the effective inhibition of resistant bacterial strains at lower antibiotic concentrations, potentially reducing toxicity and the development of further resistance.

Quantitative Data Summary: Antimicrobial Synergy
Compound CombinationTarget OrganismKey FindingsReference
20-hydroxyecdysone + Ampicillin (B1664943)MRSAMarked synergistic relationship observed.[4][5][6]
20-hydroxyecdysone + Gentamicin (B1671437)MRSASignificant synergistic activity demonstrated.[4][5][6]
Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The synergistic effects of 20-hydroxyecdysone and antibiotics were determined using the checkerboard microdilution method.

  • Preparation of Compounds: Stock solutions of 20-hydroxyecdysone and antibiotics (Ampicillin, Gentamicin) are prepared in an appropriate solvent.

  • Bacterial Inoculum: MRSA strains are cultured to a specific optical density and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of 20-hydroxyecdysone are made along the x-axis, and serial twofold dilutions of the antibiotic are made along the y-axis. Each well is then inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive effect: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Experimental Workflow: Antimicrobial Synergy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare stock solutions of This compound and other compounds checkerboard Perform checkerboard assay (serial dilutions) prep_compounds->checkerboard prep_culture Prepare microbial/cell culture prep_culture->checkerboard incubation Incubate plates checkerboard->incubation read_results Read MIC/IC50 values incubation->read_results calc_ci Calculate Combination Index (CI) or Fractional Inhibitory Concentration (FIC) Index read_results->calc_ci interpret Interpret synergy, additivity, or antagonism calc_ci->interpret

Caption: Workflow for assessing antimicrobial synergy.

Synergistic Effects with Anticancer Agents

Recent studies have highlighted the potential of 20-hydroxyecdysone to synergize with various anticancer drugs in non-small cell lung cancer (NSCLC) cells. This synergy is attributed to its ability to modulate cancer cell metabolism, making them more susceptible to metabolic inhibitors.

Quantitative Data Summary: Anticancer Synergy
Compound CombinationCell LineCombination Index (CI)InterpretationReference
20-hydroxyecdysone + 2-deoxyglucose (2-DG)A549, H460< 1Synergy[7][8]
20-hydroxyecdysone + Metformin (MF)A549, H460< 1Synergy[7][8]
20-hydroxyecdysone + 3-bromopyruvate (B3434600) (3-BP)A549, H460< 1Synergy[7][8]
20-hydroxyecdysone + 5-fluorouracil (B62378) (5-FU)A549, H460< 1Synergy[7][8]
20-hydroxyecdysone + GemcitabineA549, H460< 1Synergy[7][8]
Experimental Protocol: Cell Viability Assay and Synergy Analysis

The synergistic anticancer effects are typically evaluated using cell viability assays and the Combination Index (CI) method.

  • Cell Culture: NSCLC cell lines (e.g., A549, H460) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of 20-hydroxyecdysone, the anticancer drug, or their combination for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of each compound is determined. The CI is calculated using software like CompuSyn, which is based on the Chou-Talalay method.

  • Interpretation of Results:

    • Synergy: CI < 1

    • Additive effect: CI = 1

    • Antagonism: CI > 1

Signaling Pathways Implicated in Synergistic Effects

The synergistic effects of 20-hydroxyecdysone are likely mediated through its influence on key cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, the pathways modulated by 20E provide a strong indication of its potential modes of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial in regulating cell growth, proliferation, and survival. 20-hydroxyecdysone is known to activate this pathway, which may contribute to its anabolic effects and could be a mechanism for its synergy with certain drugs.

G compound This compound receptor Receptor compound->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates downstream Downstream Effects (Cell Growth, Proliferation, Survival) akt->downstream mtor->downstream

Caption: Putative activation of the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. The modulation of this pathway by ecdysteroids could underlie their synergistic effects with anticancer agents that target cell cycle progression.

G compound This compound receptor Growth Factor Receptor compound->receptor modulates ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors activates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

Caption: Potential modulation of the MAPK/ERK pathway.

Conclusion and Future Directions

The available evidence strongly suggests that 20-hydroxyecdysone possesses significant synergistic potential with both antimicrobial and anticancer agents. While direct data for its acetylated derivative, this compound, is currently limited, preliminary findings indicate that it may exhibit enhanced biological activity. This guide provides a framework for researchers to explore the synergistic effects of this compound by adapting established experimental protocols and considering the signaling pathways modulated by its parent compound. Further research is warranted to directly investigate the synergistic interactions of this compound with a broader range of compounds to fully elucidate its therapeutic potential in various disease models.

References

A Comparative Analysis of the Pharmacokinetics of 2-O-Acetyl-20-hydroxyecdysone and Ecdysone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two ecdysteroids: 2-O-Acetyl-20-hydroxyecdysone and its parent compound, ecdysone. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics. This analysis is based on available experimental data, and where direct comparative studies are lacking, inferences are drawn from the metabolic pathways of related compounds.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for 20-hydroxyecdysone (B1671079) (the primary active metabolite of ecdysone) and ecdysone. Direct pharmacokinetic data for this compound in mammals is limited in the public domain. It is hypothesized that the acetyl group at the 2-O position is likely to be rapidly hydrolyzed in vivo by esterases, leading to the formation of 20-hydroxyecdysone. Therefore, the pharmacokinetic profile of this compound following this initial metabolic step is expected to closely resemble that of 20-hydroxyecdysone.

Pharmacokinetic Parameter20-Hydroxyecdysone (Ecdysterone)EcdysoneSpeciesRoute of AdministrationSource
Oral Bioavailability ~1% (much higher at ~12% in gerbils)Low (specific value not readily available)Rodents, GerbilsOral[1][2]
Elimination Half-life (t½) 30.6 min (per os), 33 min (IP)4 hoursGerbils, HumansOral, Intraperitoneal[1][3]
Time to Maximum Concentration (Tmax) Not explicitly stated, but rapid absorption suggested.Not explicitly stated.--
Maximum Concentration (Cmax) Dose-dependent.Dose-dependent.--
Metabolism Primarily in the large intestine and liver. Major reactions include 14-dehydroxylation, reduction, epimerization, and side-chain cleavage to form metabolites like poststerone.[1][4][5]Converted to 20-hydroxyecdysone.[6]Mammals-[1][4][5][6]
Excretion Primarily fecal.[4]Primarily fecal.Mice-[4]

Note: The data for 20-hydroxyecdysone is presented as a proxy for the likely in vivo behavior of this compound after deacetylation.

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of an ecdysteroid in a rodent model, based on methodologies described in the literature.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Oral (PO) Administration: The test compound (this compound or ecdysone) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose (e.g., 50 mg/kg).

  • Intravenous (IV) Administration: For bioavailability determination, a separate group of rats receives the compound dissolved in a sterile vehicle (e.g., saline with a co-solvent like DMSO) via intravenous injection into the tail vein at a lower dose (e.g., 5 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of the parent compound and its major metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis software.

In Vitro Metabolic Stability Assay

1. Test System:

  • Pooled liver microsomes from the target species (e.g., rat, human) are used to assess the metabolic stability of the compound.

2. Incubation:

  • The test compound (e.g., at a concentration of 1 µM) is incubated with liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • A control incubation without NADPH is also performed to assess non-enzymatic degradation.

3. Sampling and Analysis:

  • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched, and the concentration of the remaining parent compound is determined by HPLC-MS/MS.

4. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which provide an indication of its metabolic stability.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

cluster_ingestion Oral Ingestion cluster_absorption_metabolism Absorption & First-Pass Metabolism cluster_circulation Systemic Circulation This compound This compound Intestinal Lumen Intestinal Lumen This compound->Intestinal Lumen 20-hydroxyecdysone 20-hydroxyecdysone This compound->20-hydroxyecdysone Deacetylation (Esterases) in Intestine/Liver Ecdysone Ecdysone Ecdysone->Intestinal Lumen Ecdysone->20-hydroxyecdysone Hydroxylation in Liver Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Liver (Hepatocytes) Liver (Hepatocytes) Enterocytes->Liver (Hepatocytes) Portal Vein Liver (Hepatocytes)->20-hydroxyecdysone To Circulation Metabolites Metabolites Liver (Hepatocytes)->Metabolites Further Metabolism Target Tissues Target Tissues 20-hydroxyecdysone->Target Tissues Distribution & Pharmacological Effects Excretion (Bile/Feces) Excretion (Bile/Feces) Metabolites->Excretion (Bile/Feces)

Caption: Proposed metabolic pathway of orally administered ecdysteroids.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Dosing (Oral or IV) Dosing (Oral or IV) Animal Acclimatization->Dosing (Oral or IV) Serial Blood Sampling Serial Blood Sampling Dosing (Oral or IV)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Plasma Separation->Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Caption: Workflow for an in vivo pharmacokinetic study.

References

Validating 2-O-Acetyl-20-hydroxyecdysone as a Research Tool in Endocrinology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-O-Acetyl-20-hydroxyecdysone against its well-studied precursor, 20-hydroxyecdysone (B1671079), to validate its potential as a research tool in endocrinology. While 20-hydroxyecdysone has been investigated for its various pharmacological effects in mammals, data on its acetylated derivative remains limited. This document summarizes the available experimental data, details relevant experimental protocols for direct comparison, and visualizes the known and proposed signaling pathways.

Executive Summary

20-hydroxyecdysone, a phytoecdysteroid, has demonstrated a range of biological activities in mammals, including anabolic, anti-diabetic, and neuroprotective effects. Its proposed mechanism of action in mammals does not involve traditional steroid hormone nuclear receptors but may be mediated through pathways like the PI3K/Akt signaling cascade. The acetylation of 20-hydroxyecdysone to this compound alters its chemical properties, which has been shown to enhance its toxicity against microorganisms. However, the impact of this modification on its endocrinological activity in mammalian systems is not well-documented. This guide aims to provide a framework for researchers to evaluate this compound by comparing its known attributes with those of 20-hydroxyecdysone and outlining the necessary experimental approaches for a comprehensive validation.

Data Presentation: A Comparative Overview

The following tables summarize the physicochemical properties and biological activities of this compound and 20-hydroxyecdysone. It is important to note that there is a significant lack of direct comparative data for the acetylated compound in mammalian endocrinology models.

Table 1: Physicochemical Properties

PropertyThis compound20-hydroxyecdysone
Molecular Formula C₂₉H₄₆O₈C₂₇H₄₄O₇
Molecular Weight 522.7 g/mol 480.6 g/mol
CAS Number 19536-25-55289-74-7
Alternate Names β-Ecdysone 2-acetateEcdysterone, 20E

Table 2: Reported Biological Activities

ActivityThis compound20-hydroxyecdysone
Anabolic Effects Data not available in mammalian systems.Reported to increase protein synthesis and muscle mass in some studies.[1]
Antimicrobial/Antifungal Increased toxicity compared to 20-hydroxyecdysone.[2]Present, but less potent than its acetylated form.
Neuroprotective Effects Reduces amyloid-β42 induced cytotoxicity.Reported neuroprotective properties.
Receptor Binding (Insect) Data not available.Binds to the ecdysone (B1671078) receptor (EcR).
Mammalian Mechanism Unknown.Proposed to act via PI3K/Akt pathway, ERβ, or MAS1 receptor.[1][3]

Experimental Protocols

To facilitate the direct comparison of this compound and 20-hydroxyecdysone, the following detailed experimental protocols are provided.

Synthesis of this compound

This protocol describes the direct acylation of 20-hydroxyecdysone.

  • Materials: 20-hydroxyecdysone (20E), Acetic anhydride (B1165640), Pyridine.

  • Procedure:

    • Dissolve 20E in pyridine.

    • Add an equimolar quantity of acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature for a specified duration.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product using preparative normal-phase High-Performance Liquid Chromatography (HPLC) to obtain this compound.

    • Confirm the structure of the final product using ¹H-NMR spectroscopy.[2]

In Vitro Anabolic Activity Assessment in C2C12 Myotubes

This assay evaluates the effect of the compounds on protein synthesis in a skeletal muscle cell line.

  • Cell Line: Murine C2C12 myoblasts.

  • Procedure:

    • Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% fetal bovine serum).

    • Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

    • Treat the differentiated myotubes with varying concentrations of this compound, 20-hydroxyecdysone (positive control), and vehicle (negative control) for 24-48 hours.

    • To measure protein synthesis, add a radiolabeled amino acid (e.g., ³H-leucine) to the culture medium for the final 4-6 hours of treatment.

    • Lyse the cells and precipitate the protein using trichloroacetic acid (TCA).

    • Wash the protein pellets to remove unincorporated radiolabel.

    • Dissolve the protein pellets and quantify the incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content in each sample.

    • Compare the level of protein synthesis in treated cells to the vehicle control.

Ecdysone Receptor (EcR) Reporter Gene Assay

This assay determines the ability of the compounds to activate the insect ecdysone receptor, providing an indication of their relative potency as ecdysteroid analogs.

  • Cell Line: HEK293T cells.

  • Plasmids:

    • Expression plasmids for the ecdysone receptor (EcR) and its heterodimer partner, ultraspiracle (USP).

    • A reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).

    • A co-transfection control plasmid (e.g., expressing Renilla luciferase).

  • Procedure:

    • Co-transfect HEK293T cells with the EcR, USP, and luciferase reporter plasmids.

    • After 24 hours, treat the transfected cells with various concentrations of this compound, 20-hydroxyecdysone (positive control), and vehicle.

    • Incubate the cells for another 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Generate dose-response curves and calculate the EC₅₀ values for each compound to compare their potency in activating the ecdysone receptor.[4]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway for 20-hydroxyecdysone in mammalian cells and a general workflow for a reporter gene assay. Due to the lack of data, a specific signaling pathway for this compound cannot be provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 20E 20-hydroxyecdysone Receptor ERβ / MAS1 Receptor 20E->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis

Caption: Proposed signaling pathway for 20-hydroxyecdysone's anabolic effects in mammalian muscle cells.

G Start Start Transfection Co-transfect cells with EcR, USP, and Reporter Plasmids Start->Transfection Treatment Treat cells with Test Compounds Transfection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure Luciferase Activity Lysis->Assay Analysis Data Analysis (EC50) Assay->Analysis End End Analysis->End

Caption: General workflow for an ecdysone receptor reporter gene assay.

Conclusion and Future Directions

This compound presents an intriguing modification of the well-known phytoecdysteroid, 20-hydroxyecdysone. While its enhanced antimicrobial and antifungal properties are established, its potential as a tool in mammalian endocrinology research remains largely unexplored. The provided experimental protocols offer a clear path for a head-to-head comparison of its anabolic and receptor-activating properties against its parent compound.

Future research should focus on:

  • Direct Comparative Studies: Performing the outlined in vitro and in vivo assays to generate quantitative data on the endocrinological effects of this compound.

  • Receptor Binding Affinity: Determining the binding affinity of this compound to both insect ecdysone receptors and potential mammalian targets.

  • Mechanism of Action: Elucidating the signaling pathways through which this compound may exert its effects in mammalian cells.

  • In Vivo Efficacy and Safety: Conducting animal studies to assess the anabolic potential, pharmacokinetics, and safety profile of this compound.

By systematically addressing these research gaps, the scientific community can validate whether this compound is a valuable tool for advancing our understanding of endocrinology and for the development of novel therapeutics.

References

Safety Operating Guide

Safe Disposal of 2-O-Acetyl-20-hydroxyecdysone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-O-Acetyl-20-hydroxyecdysone, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with standard laboratory practices.

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS) provided by suppliers, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to adhere to standard precautionary measures for handling all laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Engineering Controls: No special engineering controls are specified, but work should be conducted in a well-ventilated area.[1]

  • First Aid Measures: No special measures are required. In case of contact, follow general laboratory first aid procedures such as rinsing eyes or skin with water. If symptoms persist after swallowing, consult a doctor.[1]

Disposal of Unused Solid this compound

As a non-hazardous solid chemical, disposal should prevent its release into the environment while ensuring the safety of custodial staff.

Step 1: Collection and Containment

  • Carefully collect the solid waste mechanically (e.g., by sweeping or scooping).

  • Place the collected solid into a primary container that can be securely sealed, such as a labeled bag or bottle.

Step 2: Packaging and Labeling

  • To prevent exposure to personnel who handle downstream waste, all solid chemical waste, even if non-hazardous, should be securely packaged.[2]

  • Place the sealed primary container inside a second, durable, and closable container (an overpack), such as a cardboard box.[2]

  • Clearly label the outer container as "Non-Hazardous Laboratory Waste" and identify the contents ("this compound").

Step 3: Final Disposal

  • Do not place the packaged chemical waste into regular laboratory trash cans. Custodial staff are often instructed not to handle any containers with chemical labels.[3]

  • Laboratory personnel should transport the securely packaged and labeled waste directly to the facility's designated dumpster or central waste collection area for landfill disposal.[3][4]

  • Crucially, do not allow the solid chemical to enter sewers or any surface or ground water systems. [1]

Disposal of Empty Containers

Empty containers that previously held this compound can typically be disposed of in the regular trash after proper preparation.

  • Ensure the container is empty with no remaining solid residue.

  • Deface the original label by striking through the chemical name or removing the label entirely. This indicates that the container no longer holds the chemical.[3]

  • Place the defaced, empty container in the regular laboratory trash.

Summary of Key Safety and Disposal Data

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Handling Precautions Follow usual precautionary measures for handling chemicals.[1]
Environmental Precautions Do not allow to enter sewers, surface, or ground water.[1]
Spill Cleanup Pick up mechanically.[1]
Solid Waste Disposal Package securely and place directly in dumpster for non-hazardous landfill.[2][3]

Contextual Research and Experimental Data

While this compound is not classified as a hazardous material for disposal, it is a biologically active compound. Understanding its activity underscores the importance of preventing its release into the environment. Research has shown that it possesses antimicrobial properties, completely inhibiting the growth of bacteria like S. aureus and E. coli, and fungi such as C. albicans at concentrations of 10 µg/ml. Additionally, it has been observed to influence the aggregation of amyloid-β (1-42) and reduce its cytotoxicity in cell-based assays. For detailed methodologies on these experiments, researchers should consult the primary scientific literature.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound and its empty containers.

G cluster_solid Solid Waste Disposal cluster_container Empty Container Disposal A 1. Collect Solid Waste (Sweep/Scoop) B 2. Place in a Sealed Primary Container A->B C 3. Package in a Labeled Secondary Container (Overpack) B->C D 4. Transport Directly to Dumpster C->D E Do NOT place in Lab Trash Can C->E F 1. Ensure Container is Empty G 2. Deface or Remove Label F->G H 3. Dispose of in Regular Lab Trash G->H

Caption: Logical workflow for the disposal of solid this compound and its empty containers.

References

Essential Safety and Operational Guidance for Handling 2-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the use of 2-O-Acetyl-20-hydroxyecdysone, including detailed operational and disposal plans.

While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it remains the user's responsibility to implement safe handling practices based on the specific conditions of use.[1] Adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Key Compound Information:

PropertyValueSource
Synonyms β-Ecdysone 2-acetate, 20-Hydroxyecdysone 2-acetate[2]
CAS Number 19536-25-5[1][2]
Molecular Formula C₂₉H₄₆O₈[2][3]
Molecular Weight 522.7 g/mol [2][3]
Appearance Solid[2]
Storage Store at -20°C for up to 1 month or at -80°C for up to 6 months (protect from light).[4][4]
Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any new experimental protocol involving this compound.[5] However, the following minimum PPE is recommended for handling this compound in a laboratory setting:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.Protects against accidental splashes or airborne particles.[5]
Hand Protection Disposable nitrile gloves.Provides a barrier against direct skin contact.[5] For prolonged or repeated contact, consider double-gloving.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[3][6]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If weighing out larger quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended.Minimizes inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[3]
Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard operating procedure for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, concentration, and hazard information.[7]

  • Record the date of receipt on the container.

  • Store the compound according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light.[4]

2. Preparation for Use (Weighing and Dissolution):

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.

    • Cover the work surface with absorbent bench paper.[8]

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriate solvent(s).

  • Weighing:

    • Use an analytical balance for accurate measurements.[9][10]

    • Tare the weigh boat before dispensing the compound.

    • To minimize the generation of airborne dust, handle the solid gently. Avoid pouring the powder directly from the bottle if possible; use a spatula to transfer small amounts.[11]

    • If working with larger quantities that may produce dust, perform this step in a chemical fume hood.

    • Close the container tightly after dispensing.

  • Dissolution:

    • Add the weighed compound to the desired solvent in an appropriate container (e.g., vial or flask).

    • If necessary, aid dissolution by gentle heating or sonication, as recommended for this compound.[4]

    • Ensure the final solution is clearly labeled with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Always wear the appropriate PPE as outlined above.

  • Handle solutions containing the compound with care to avoid spills and splashes.

  • Work in a well-ventilated area.

  • Avoid direct contact with skin, eyes, and clothing.

Disposal Plan

Even though this compound is not classified as hazardous, all chemical waste should be disposed of responsibly to prevent environmental contamination.

1. Solid Waste:

  • Unused Compound: Unwanted or expired solid this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not discard it in the regular trash.

  • Contaminated Materials: Disposable items that have come into contact with the compound, such as weigh boats, gloves, and bench paper, should be collected in a designated, labeled waste bag and disposed of through the chemical waste stream.

2. Liquid Waste:

  • Solutions: Solutions containing this compound should be collected in a clearly labeled, sealed waste container.

  • Compatibility: Do not mix incompatible waste streams. The waste container should be appropriate for the solvent used.

  • Disposal Route: The collected liquid waste must be disposed of through your institution's hazardous waste management program. Do not pour chemical solutions down the drain unless specifically permitted by your institution's environmental health and safety office.[1][2][4]

3. Empty Containers:

  • Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.

  • Collect the rinsate as hazardous liquid waste.

  • Deface the label on the empty container to prevent misuse.[4]

  • Dispose of the clean, empty container in the regular trash or recycling, in accordance with your institution's policies.

Visual Workflow and Decision Guides

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and PPE selection process.

Safe Handling Workflow for this compound Safe Handling Workflow cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Compound Store Store at Recommended Temperature Receive->Store PrepArea Prepare Clean Work Area Store->PrepArea Weigh Weigh Compound Using Analytical Balance PrepArea->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Dispose Dispose via Institutional Waste Program CollectSolid->Dispose CollectLiquid->Dispose PPE Selection for this compound PPE Selection Guide cluster_core Core PPE (All Tasks) cluster_task_specific Task-Specific Additional PPE cluster_additional Additional Protection LabCoat Lab Coat SafetyGlasses Safety Glasses Gloves Nitrile Gloves Shoes Closed-Toe Shoes Task Task Assessment Respirator N95 Respirator Task->Respirator Weighing large quantities/ Potential for dust FaceShield Face Shield Task->FaceShield Splash hazard

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-O-Acetyl-20-hydroxyecdysone
Reactant of Route 2
Reactant of Route 2
2-O-Acetyl-20-hydroxyecdysone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。